(R)-mevalonate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1192-42-3 |
|---|---|
Molecular Formula |
C5H8O3 |
Molecular Weight |
116.11 g/mol |
IUPAC Name |
3-hydroxy-3-methyloxolan-2-one |
InChI |
InChI=1S/C5H8O3/c1-5(7)2-3-8-4(5)6/h7H,2-3H2,1H3 |
InChI Key |
XVQNGICOIZBDTJ-UHFFFAOYSA-N |
SMILES |
CC(CCO)(CC(=O)[O-])O |
Isomeric SMILES |
C[C@@](CCO)(CC(=O)[O-])O |
Canonical SMILES |
CC1(CCOC1=O)O |
Color/Form |
Oily liquid |
Other CAS No. |
150-97-0 |
solubility |
Very soluble in water, but also soluble in organic solvents, especially polar organic solvents. In water, 6.0X10+4 mg/L at 25 °C (est) |
Synonyms |
Acid, Mevalonic Mevalonate Mevalonic Acid |
vapor_pressure |
1.7X10-3 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the (R)-Mevalonate Biosynthesis Pathway in Eukaryotes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core (R)-mevalonate biosynthesis pathway in eukaryotes. The mevalonate (B85504) pathway is a critical metabolic route responsible for the production of isoprenoids, a diverse class of over 30,000 biomolecules.[1] These molecules, including cholesterol, steroid hormones, coenzyme Q10, and vitamin K, are essential for numerous cellular functions.[1] The pathway commences with acetyl-CoA and culminates in the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] Due to its central role in cellular metabolism and its implications in various diseases, including hypercholesterolemia and cancer, the mevalonate pathway is a key target for drug development.[2][3]
Core Pathway: From Acetyl-CoA to Isoprenoid Precursors
The eukaryotic mevalonate pathway is a series of enzymatic reactions that convert acetyl-CoA into IPP and DMAPP. This process can be broadly divided into two stages: the formation of this compound from acetyl-CoA, and the subsequent conversion of this compound to IPP.
The initial steps involve the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[1] This is followed by the critical, rate-limiting step of the pathway: the reduction of HMG-CoA to this compound, catalyzed by HMG-CoA reductase (HMGR).[1][2] This particular enzymatic step is the primary target of statin drugs, a widely used class of cholesterol-lowering medications.[1]
In the subsequent phase, this compound undergoes two successive phosphorylation events, catalyzed by mevalonate kinase (MVK) and phosphomevalonate kinase (PMVK), to form mevalonate-5-pyrophosphate.[4] The final step in the core pathway is the ATP-dependent decarboxylation of mevalonate-5-pyrophosphate by mevalonate diphosphate (B83284) decarboxylase (MVD), yielding IPP.[2][4] IPP can then be isomerized to DMAPP by isopentenyl pyrophosphate isomerase.
Quantitative Data
The following tables summarize key quantitative data for the enzymes of the lower mevalonate pathway. This data is essential for kinetic modeling and understanding the efficiency of each enzymatic step.
Table 1: Kinetic Parameters of Mevalonate Pathway Enzymes
| Enzyme | Organism | Substrate(s) | Km (µM) | Vmax | kcat (s-1) | Reference(s) |
| Phosphomevalonate Kinase | Streptococcus pneumoniae | ATP | 74 | - | 3.4 | [5][6][7] |
| Mevalonate-5-phosphate | 4.2 | - | 3.4 | [5][6][7] | ||
| Phosphomevalonate Kinase | Saccharomyces cerevisiae | ATP | 74.3 (at 37°C) | 5.33 µmol/min/µg | - | [8] |
| Mevalonate-5-phosphate | 880 (at 37°C) | 5.33 µmol/min/µg | - | [8] | ||
| Mevalonate Diphosphate Decarboxylase | Human | ATP | 690 | 6.1 U/mg | - | [9] |
| (R,S)-Mevalonate diphosphate | 28.9 | 6.1 U/mg | - | [9] |
Table 2: Metabolite Concentrations in the Mevalonate Pathway
| Metabolite | Cell/Tissue Type | Concentration | Method | Reference(s) |
| Mevalonate | Human Plasma | 2.5 - 250 ng/mL | LC-MS/MS | [10] |
| Mevalonate Pathway Intermediates | HepG2 cells | Detectable | LC-MS/MS | [11] |
Regulatory Mechanisms
The mevalonate pathway is tightly regulated to maintain cellular homeostasis of isoprenoids. The primary regulatory mechanism is the transcriptional control of HMG-CoA reductase and other key enzymes by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2).
When cellular sterol levels are low, SREBP-2 is activated through a proteolytic cleavage process and translocates to the nucleus. In the nucleus, it binds to sterol regulatory elements (SREs) in the promoter regions of target genes, upregulating their transcription.[12] Conversely, when sterol levels are high, the processing of SREBP-2 is inhibited, leading to a downregulation of the mevalonate pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.
Protocol 1: HMG-CoA Reductase Activity Assay
This protocol is adapted from commercially available colorimetric assay kits.[13][14]
Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.
Materials:
-
96-well clear flat-bottom plate
-
Multi-well spectrophotometer
-
HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 2 mM DTT)
-
HMG-CoA Reductase (purified enzyme or cell lysate)
-
HMG-CoA substrate solution
-
NADPH solution
-
Inhibitor (e.g., Atorvastatin) for control experiments
Procedure:
-
Sample Preparation:
-
Add 0.5-15 mU of the HMG-CoA reductase sample to the desired wells of the 96-well plate.
-
For a positive control, add a known amount of purified HMG-CoA reductase.
-
For an inhibitor control, add the HMG-CoA reductase and a known inhibitor.
-
Adjust the volume in all wells to 10 µL with HMG-CoA Reductase Assay Buffer.
-
For a reagent background control, add 10 µL of the assay buffer.
-
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing the HMG-CoA Reductase Assay Buffer, HMG-CoA substrate, and NADPH. The final concentrations will depend on the specific kit or experimental design.
-
-
Initiation and Measurement:
-
Add the reaction mixture to each well to initiate the reaction.
-
Immediately measure the absorbance at 340 nm (A340) at time T1.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 340 nm again at time T2 after a defined interval (e.g., 10-20 minutes).
-
-
Calculation:
-
Calculate the change in absorbance (ΔA340 = A340(T1) - A340(T2)).
-
The HMG-CoA reductase activity can be calculated using the Beer-Lambert law and the extinction coefficient of NADPH.
-
Protocol 2: SREBP-2 Activation Assay (Cell-Based)
This protocol is based on commercially available immunofluorescence assay kits.[15][16]
Principle: SREBP-2 activation involves its translocation from the endoplasmic reticulum to the nucleus. This translocation can be visualized and quantified using immunofluorescence microscopy.
Materials:
-
Cells known to exhibit SREBP-2 translocation (e.g., Raw 264.7 cells)
-
6-, 12-, 24-, or 96-well plates suitable for cell culture and microscopy
-
Cell culture medium and supplements
-
Experimental compounds (potential activators or inhibitors of SREBP-2)
-
Positive control (e.g., a cholesterol transport inhibitor)
-
Cell-Based Assay Fixative
-
Permeabilization buffer (e.g., TBS with 0.1% Triton X-100)
-
Blocking solution
-
Primary antibody against SREBP-2
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in the wells of a plate and allow them to adhere overnight.
-
Treat the cells with experimental compounds or controls for a specified period (e.g., 24-48 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with TBS (Tris-Buffered Saline) or PBS (Phosphate-Buffered Saline).
-
Fix the cells with the fixative solution for 10-15 minutes at room temperature.
-
Wash the cells with permeabilization buffer.
-
-
Immunostaining:
-
Incubate the cells with blocking solution for 30-60 minutes to reduce non-specific antibody binding.
-
Incubate with the primary anti-SREBP-2 antibody (diluted in an appropriate buffer) for 1 hour at room temperature.
-
Wash the cells to remove unbound primary antibody.
-
Incubate with the fluorescently labeled secondary antibody (in the dark) for 1 hour at room temperature.
-
Wash the cells to remove unbound secondary antibody.
-
-
Visualization and Analysis:
-
Examine the cells under a fluorescence microscope.
-
In untreated or inhibited cells, SREBP-2 will show a diffuse cytoplasmic staining.
-
In activated cells, a clear nuclear localization of the fluorescence signal will be observed.
-
Quantify the nuclear translocation by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
-
Protocol 3: Quantification of Mevalonate Pathway Intermediates by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of mevalonate and other pathway intermediates.[10][11][17]
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the separation and highly sensitive detection of small molecules based on their mass-to-charge ratio.
Materials:
-
LC-MS/MS system (e.g., with an electrospray ionization source)
-
Appropriate LC column (e.g., C18 reversed-phase)
-
Mobile phases (e.g., ammonium (B1175870) formate (B1220265) buffer and acetonitrile)
-
Internal standards (e.g., isotope-labeled versions of the analytes)
-
Reagents for sample extraction (e.g., methanol (B129727), solid-phase extraction cartridges)
Procedure:
-
Sample Preparation:
-
Harvest cells or collect biological fluids (e.g., plasma).
-
Spike the samples with a known amount of internal standard.
-
Perform metabolite extraction, for example, by protein precipitation with cold methanol or by solid-phase extraction.
-
Evaporate the solvent and reconstitute the sample in a solvent compatible with the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the metabolites using a suitable chromatographic gradient.
-
Detect the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high specificity.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Generate a standard curve using known concentrations of the analytes.
-
Calculate the concentration of each metabolite in the samples based on the standard curve and the ratio of the analyte peak area to the internal standard peak area.
-
Conclusion
The this compound biosynthesis pathway is a fundamental metabolic process in eukaryotes with significant implications for health and disease. This technical guide has provided a detailed overview of the core pathway, including quantitative data on key enzymes, a description of its primary regulatory mechanism, and detailed experimental protocols for its investigation. A thorough understanding of this pathway is crucial for researchers and professionals in the fields of biochemistry, cell biology, and drug development, as it continues to be a promising target for therapeutic intervention.
References
- 1. 13C-metabolic flux analysis for mevalonate-producing strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diphosphomevalonate decarboxylase - Wikipedia [en.wikipedia.org]
- 3. An ultrasensitive enzymatic method for measuring mevalonic acid in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3.8. Anti-HMG-CoA Reductase Activity Assay [bio-protocol.org]
- 5. pure.uhi.ac.uk [pure.uhi.ac.uk]
- 6. The kinetic mechanism of phosphomevalonate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of Phosphomevalonate Kinase from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human mevalonate diphosphate decarboxylase: Characterization, investigation of the mevalonate diphosphate binding site, and crystal structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Highly sensitive assay of HMG-CoA reductase activity by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. SREBP-2 Translocation Assay Kit (Cell-Based) (ab133114) is not available | Abcam [abcam.com]
- 16. caymanchem.com [caymanchem.com]
- 17. Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereospecific Synthesis of (R)-Mevalonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Mevalonic acid is a pivotal intermediate in the mevalonate (B85504) pathway, the metabolic route responsible for the biosynthesis of cholesterol and a vast array of isoprenoids.[1] Its stereochemically pure form is essential for various biochemical studies and serves as a valuable chiral building block in the synthesis of complex natural products and pharmaceuticals. This technical guide provides an in-depth overview of a highly efficient and stereospecific synthesis of (R)-mevalonic acid, commencing from the readily available starting material, isoprenol. The described five-step linear synthesis yields (R)-mevalonic acid on a gram scale with an impressive overall yield and exceptional enantiomeric purity.[1] Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate the reproduction and adaptation of this methodology in a research and development setting.
Introduction
The biological significance of (R)-mevalonic acid has driven the development of numerous synthetic strategies. Early approaches often resulted in racemic mixtures or involved lengthy synthetic sequences with low overall yields.[1] While enzymatic and bio-fermentation methods can provide the desired enantiomer, chemical syntheses offer greater flexibility and scalability.[1] The strategy detailed herein, primarily based on the work of O'Connell et al., employs a combination of asymmetric catalysis and kinetic resolution to achieve excellent stereocontrol.[1] The key transformations include an enantioselective epoxidation of a homoallylic alcohol, followed by a Jacobsen hydrolytic kinetic resolution to enhance enantiomeric purity to ≥99% ee.[1] Subsequent cyanide-mediated epoxide ring-opening and hydrolysis afford the target molecule.[1]
Overall Synthetic Pathway
The stereospecific synthesis of (R)-mevalonic acid from isoprenol is a five-step process. The workflow begins with the enantioselective epoxidation of isoprenol. The resulting epoxide's hydroxyl group is then protected. A subsequent hydrolytic kinetic resolution dramatically enhances the enantiomeric excess of the desired epoxide. Following deprotection, the final key step is the cyanide-mediated ring-opening of the epoxide and subsequent hydrolysis of the nitrile to the carboxylic acid.[1]
Figure 1: Overall workflow for the synthesis of (R)-mevalonic acid.
Detailed Experimental Protocols
Step 1: Enantioselective Epoxidation of Isoprenol
This initial step utilizes a zirconium-based catalyst with a chiral tartrate ligand to induce asymmetry in the epoxidation of the homoallylic alcohol, isoprenol.[1]
Methodology:
-
To a round-bottom flask charged with a magnetic stir bar, add zirconium(IV) isopropoxide (1 equivalent) and L-diisopropyl tartrate (L-DIPT) (1 equivalent) in a suitable solvent such as chlorobenzene (B131634).
-
Stir the mixture at room temperature for approximately 30 minutes to allow for ligand exchange and catalyst formation.
-
Add 4Å molecular sieves to the mixture.
-
Cool the reaction vessel to 5 °C using an ice bath.
-
Dissolve isoprenol (1.48 mmol) in chlorobenzene (1 mL) and add it dropwise to the cooled catalyst mixture.[1]
-
Stir the reaction at 5 °C for 96 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate (B1210297) 1:1).
-
Upon completion, filter the reaction mixture to remove the molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using a hexane/ethyl acetate gradient to yield (R)-2-methyl-4-oxiran-2-ylbutan-1-ol.[1]
| Parameter | Value | Reference |
| Yield | 87% | [1] |
| Enantiomeric Excess (ee) | 82% | [1] |
Step 2: Protection of the Primary Alcohol
The primary alcohol of the enantioenriched epoxide is protected as a tert-butyldimethylsilyl (TBS) ether to prevent interference in the subsequent kinetic resolution step.
Methodology:
-
Dissolve the enantioenriched epoxide from Step 1 in anhydrous dichloromethane (B109758) (DCM).
-
Add imidazole (B134444) (1.5 equivalents).
-
Add tert-butyldimethylsilyl chloride (TBSCl) (1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC (e.g., Hexane:Ethyl Acetate 4:1).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (Hexane:Ethyl Acetate gradient) to afford the TBS-protected epoxide.
| Parameter | Value | Reference |
| Yield | ~95% (Estimated) | Assumed high-yielding standard procedure |
| Enantiomeric Excess (ee) | 82% (Maintained) | [1] |
Step 3: Jacobsen Hydrolytic Kinetic Resolution
This crucial step employs a chiral (R,R)-Jacobsen's chromium catalyst to selectively hydrolyze the undesired (S)-enantiomer of the protected epoxide, thereby enriching the desired (R)-enantiomer.[1]
Methodology:
-
To a round-bottom flask, add the enantioenriched TBS-protected epoxide (0.81 mmol, 82% ee) and dissolve it in tert-butyl methyl ether (400 µL).[1]
-
Add the (R,R)-Jacobsen's chromium catalyst (0.016 mmol).[1]
-
Stir the mixture at 25 °C for 5 minutes.[1]
-
Add trimethylsilyl (B98337) azide (B81097) (TMS-azide) (0.15 mol-equiv) and continue stirring. The reaction progress is monitored to achieve the desired kinetic resolution.[1]
-
Upon reaching the desired enrichment, the reaction is quenched.
-
The resolved, unreacted (R)-epoxide is separated from the diol product of the (S)-epoxide by column chromatography.
| Parameter | Value | Reference |
| Recovered Yield | 84% | [1] |
| Enantiomeric Excess (ee) | ≥99% | [1] |
Step 4: Deprotection of the Primary Alcohol
The TBS protecting group is removed to regenerate the primary alcohol, yielding the highly enantioenriched epoxide ready for the final transformation.
Methodology:
-
Dissolve the highly enantioenriched TBS-protected epoxide in tetrahydrofuran (B95107) (THF).
-
Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) (1.1 equivalents, 1M in THF) at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by silica gel column chromatography to yield the highly enantioenriched (R)-2-methyl-4-oxiran-2-ylbutan-1-ol.
| Parameter | Value | Reference |
| Yield | 91% | [1] |
| Enantiomeric Excess (ee) | ≥99% (Maintained) | [1] |
Step 5: Cyanide-Mediated Ring Opening and Hydrolysis
The final step involves the regioselective ring-opening of the epoxide at the least sterically hindered carbon by a cyanide nucleophile, followed by in-situ hydrolysis of the resulting nitrile to the carboxylic acid.[1]
Methodology:
-
Place the highly enantioenriched epoxide (1.5 g, 14.6 mmol) in a round-bottom flask and cool to 5 °C in an ice bath.[1]
-
In a separate flask, dissolve sodium cyanide (0.79 g, 16.1 mmol) in water (2 mL) and cool to 5 °C.[1]
-
Add the cold cyanide solution dropwise to the epoxide over 10 minutes, maintaining the low temperature.[1]
-
Allow the reaction to stir at 25 °C for 16 hours.[1]
-
Increase the pH of the solution to 8.5 by adding 1M aqueous NaOH.[1]
-
Add 30% hydrogen peroxide solution and stir for an additional 16 hours at 25 °C to facilitate the hydrolysis of the nitrile.[1]
-
Remove the water under reduced pressure at 40 °C.[1]
-
Dissolve the resulting viscous residue in ethanol. The final product is (R)-mevalonic acid.[1]
| Parameter | Value | Reference |
| Yield | 83% | [1] |
| Enantiomeric Excess (ee) | ≥99% (Confirmed by Mosher ester analysis) | [1] |
Summary of Quantitative Data
The following table summarizes the yields and enantiomeric excess at each key stage of the synthesis.
| Step | Transformation | Yield (%) | Enantiomeric Excess (%) |
| 1 | Enantioselective Epoxidation | 87 | 82 |
| 2 | TBS Protection | ~95 (Est.) | 82 |
| 3 | Jacobsen Kinetic Resolution | 84 (Recovered) | ≥99 |
| 4 | TBS Deprotection | 91 | ≥99 |
| 5 | Ring Opening & Hydrolysis | 83 | ≥99 |
| Overall | Isoprenol to (R)-Mevalonic Acid | ~51 | ≥99 |
Signaling Pathways and Logical Relationships
The stereochemical outcome of this synthesis is determined by a sequence of asymmetric transformations. The initial enantioselective epoxidation establishes a moderate level of chirality. The subsequent kinetic resolution is a crucial step that amplifies the enantiomeric purity to a very high level by selectively removing the undesired enantiomer.
Figure 2: Logical flow of stereochemical control.
Conclusion
The presented synthesis provides a robust and highly stereoselective route to (R)-mevalonic acid. The use of a catalytic asymmetric epoxidation followed by a kinetic resolution ensures excellent control over the stereochemistry, resulting in a product with very high enantiomeric purity. The detailed protocols and quantitative data in this guide should serve as a valuable resource for researchers in academia and industry who require access to this important chiral molecule for their studies and development programs. The scalability of this synthesis to gram amounts further enhances its practical utility.[1]
References
An In-depth Technical Guide on the Enzymatic Conversion of HMG-CoA to (R)-Mevalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic conversion of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) to (R)-mevalonate is a critical step in the mevalonate (B85504) pathway, an essential metabolic route in eukaryotes, archaea, and some bacteria.[1] This reaction is catalyzed by the enzyme HMG-CoA reductase (HMGR) and represents the rate-limiting and committed step in the biosynthesis of cholesterol and a vast array of other isoprenoids.[2][3] Isoprenoids are a diverse class of over 30,000 biomolecules, including steroid hormones, vitamin K, coenzyme Q10, and dolichols, which are vital for various cellular functions.[1][4] Given its pivotal role, HMGR is a major drug target, most notably for the widely prescribed cholesterol-lowering drugs known as statins.[2][5] This guide provides a comprehensive technical overview of this crucial enzymatic conversion, focusing on the enzyme's structure, mechanism, kinetics, and inhibition, along with detailed experimental protocols.
The Mevalonate Pathway: A Central Metabolic Hub
The mevalonate pathway commences with acetyl-CoA and culminates in the production of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][4] These precursors are subsequently utilized in the synthesis of a multitude of isoprenoid compounds. The initial steps of the pathway, often referred to as the upper mevalonate pathway, involve the condensation of three acetyl-CoA molecules to form HMG-CoA.[1][6] The subsequent reduction of HMG-CoA to this compound, catalyzed by HMGR, is the key regulatory point of the entire pathway.[3]
HMG-CoA Reductase (HMGR): Structure and Catalytic Mechanism
Structure
HMG-CoA reductase is a transmembrane glycoprotein (B1211001) anchored in the membrane of the endoplasmic reticulum.[2] The human enzyme consists of 888 amino acids and is a polytopic transmembrane protein.[2] It comprises two primary domains: a conserved N-terminal sterol-sensing domain (SSD) and a C-terminal catalytic domain that resides in the cytosol and is responsible for the enzyme's catalytic activity.[2] The catalytic portion of human HMGR forms a tight tetramer, with each monomer consisting of an N-terminal 'N-domain', a large 'L-domain', and a small 'S-domain'.[7][8] The active sites are located at the interface of two monomers within a dimer.[7][9] The L-domain is primarily responsible for binding HMG-CoA, while the S-domain binds the cofactor NADPH.[10]
Catalytic Mechanism
The conversion of (S)-HMG-CoA to this compound is a four-electron oxidoreduction that utilizes two molecules of NADPH as the reducing agent.[11][12] The reaction is stereospecific, with only the (S)-isomer of HMG-CoA serving as a substrate.[12] The overall reaction is:
(S)-HMG-CoA + 2 NADPH + 2 H⁺ → this compound + 2 NADP⁺ + Coenzyme A[12]
The reaction mechanism is complex and involves multiple steps.[11][13] It is proposed to proceed through two intermediates: a mevaldyl-CoA thiohemiacetal and mevaldehyde.[11][14] The catalytic process can be summarized as follows:
-
First Reduction: HMG-CoA and the first NADPH molecule bind to the active site. The thioester of HMG-CoA is reduced to a thiohemiacetal, mevaldyl-CoA.[11]
-
Cofactor Exchange: The resulting NADP⁺ dissociates from the enzyme, and a second NADPH molecule binds.[11]
-
Second Reduction: The thiohemiacetal collapses, releasing Coenzyme A and forming mevaldehyde. This aldehyde is then rapidly reduced by the second NADPH molecule to form this compound.[11]
Key amino acid residues, including a glutamate, aspartate, histidine, and lysine, have been identified as crucial for catalysis through site-directed mutagenesis and structural studies.[12][13]
Inhibition of HMG-CoA Reductase
Given that the reaction catalyzed by HMGR is the rate-limiting step in cholesterol synthesis, this enzyme is a major target for cholesterol-lowering drugs.[2][15]
Statins
The most prominent inhibitors of HMGR are the statins, which include well-known drugs such as atorvastatin (B1662188) (Lipitor), simvastatin (B1681759) (Zocor), and rosuvastatin (B1679574) (Crestor).[2][5] Statins are competitive inhibitors of HMG-CoA reductase.[2][16] They bind to the active site of the enzyme, preventing the substrate HMG-CoA from binding.[5][8] The high affinity of statins for HMGR is attributed to their structural similarity to the HMG moiety of the natural substrate.[8] By inhibiting HMGR, statins decrease the endogenous synthesis of cholesterol in the liver. This reduction in intracellular cholesterol leads to an upregulation of LDL receptor expression on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.[2][17]
Quantitative Data on HMGR Kinetics and Inhibition
The following tables summarize key quantitative data related to the enzymatic activity of HMG-CoA reductase and its inhibition.
| Kinetic Parameters of HMG-CoA Reductase | |||
| Enzyme Source | Substrate | Km | Reference |
| Human (recombinant) | HMG-CoA | 4.1 µM | [18] |
| Human (recombinant, +6 isoform) | HMG-CoA | 7.9 µM | [18] |
| Burkholderia cenocepacia | HMG-CoA | 23 µM | [19] |
| Burkholderia cenocepacia | Mevalonate (oxidative reaction) | 1.1 mM | [19] |
| Pseudomonas mevalonii | HMG-CoA | 11 µM | [20] |
| Inhibition of HMG-CoA Reductase by Statins | ||
| Inhibitor | IC50 / Ki | Reference |
| Atorvastatin (Lipitor) | IC50: 8 nM | [21] |
| Rosuvastatin (Crestor) | IC50: 5 nM | [21] |
| Simvastatin (Zocor) | Ki: 0.2 nM | [11] |
| Lovastatin (Mevacor) | Ki: 0.6 nM | [11] |
| Pravastatin (Pravachol) | Ki: 2.3 nM | [11] |
Experimental Protocols
Expression and Purification of Recombinant HMG-CoA Reductase
A common method for obtaining purified HMG-CoA reductase for in vitro studies involves the recombinant expression of the catalytic domain in Escherichia coli.
Protocol Outline:
-
Gene Cloning: The cDNA encoding the catalytic domain of human HMGR is cloned into an expression vector, often with a tag (e.g., His-tag) to facilitate purification.
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis: The bacterial cells are harvested by centrifugation and lysed using methods such as sonication or high-pressure homogenization in a suitable lysis buffer.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the tagged HMGR is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
-
Elution and Dialysis: The bound protein is washed and then eluted using a competitive ligand (e.g., imidazole). The eluted protein is then dialyzed against a storage buffer to remove the eluting agent and for buffer exchange.
-
Purity Assessment: The purity of the recombinant protein is assessed by SDS-PAGE.
HMG-CoA Reductase Activity Assay
The activity of HMGR is typically determined by a spectrophotometric assay that measures the rate of NADPH oxidation.[22][23] The decrease in absorbance at 340 nm, corresponding to the consumption of NADPH, is monitored over time.[23][24]
Materials:
-
Purified HMG-CoA reductase
-
Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing DTT)
-
HMG-CoA solution
-
NADPH solution
-
Spectrophotometer capable of kinetic measurements at 340 nm
-
96-well UV-transparent microplate or quartz cuvettes
Procedure:
-
Reaction Mixture Preparation: In a microplate well or cuvette, prepare a reaction mixture containing the assay buffer, NADPH, and HMG-CoA.
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified HMG-CoA reductase to the reaction mixture.
-
Kinetic Measurement: Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (typically 37°C) for a set period (e.g., 5-10 minutes).
-
Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The rate of NADPH consumption can be calculated using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹). One unit of HMGR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified assay conditions.[22]
Inhibitor Screening Assay
The same spectrophotometric assay can be adapted for screening potential inhibitors of HMGR.
Procedure:
-
Prepare Reaction Mixtures: Set up reaction mixtures as described above.
-
Add Inhibitor: To the test wells, add the potential inhibitor at various concentrations. Include a control well with no inhibitor.
-
Initiate and Measure: Initiate the reaction with the enzyme and monitor the reaction rate as before.
-
Calculate Inhibition: Compare the reaction rates in the presence and absence of the inhibitor to determine the percent inhibition. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting percent inhibition against inhibitor concentration.
Conclusion
The enzymatic conversion of HMG-CoA to this compound is a cornerstone of isoprenoid biosynthesis and a critical control point in cholesterol metabolism. The enzyme responsible, HMG-CoA reductase, has been extensively studied, leading to a deep understanding of its structure, mechanism, and regulation. This knowledge has been instrumental in the development of statins, a class of drugs that have revolutionized the management of hypercholesterolemia and cardiovascular disease. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate this important enzyme and to explore new therapeutic strategies targeting the mevalonate pathway.
References
- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 2. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]
- 5. How Do HMG-CoA Reductase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 6. Mevalonate Pathway Blockade, Mitochondrial Dysfunction and Autophagy: A Possible Link - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of the catalytic portion of human HMG-CoA reductase: insights into regulation of activity and catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. proteopedia.org [proteopedia.org]
- 9. mdpi.com [mdpi.com]
- 10. HMG-CoA reductase family - Wikipedia [en.wikipedia.org]
- 11. The Increasingly Complex Mechanism of HMG-CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The increasingly complex mechanism of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ENZYMES OF THE MEVALONATE PATHWAY OF ISOPRENOID BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Statin - Wikipedia [en.wikipedia.org]
- 17. What are HMG-CoA reductase inhibitors and how do they work? [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. Kinetic characterization of an oxidative, cooperative HMG-CoA reductase from Burkholderia cenocepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Item - ELUCIDATING THE HMG-COA REDUCTASE REACTION MECHANISM USING PH-TRIGGERED TIME-RESOLVED X-RAY CRYSTALLOGRAPHY - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Model Lipid Raft Membranes for Embedding Integral Membrane Proteins: Reconstitution of HMG-CoA Reductase and Its Inhibition by Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. assaygenie.com [assaygenie.com]
The Central Role of (R)-Mevalonate in Isoprenoid Precursor Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of (R)-mevalonate in the synthesis of isoprenoid precursors, essential building blocks for a vast array of vital biomolecules. This document provides a detailed overview of the mevalonate (B85504) pathway, its intricate regulatory mechanisms, and its significance as a therapeutic target. Quantitative data, detailed experimental protocols, and visual diagrams of key pathways are presented to support advanced research and drug development in this critical area of cellular metabolism.
The Mevalonate Pathway: A Core Metabolic Route
The mevalonate (MVA) pathway is a highly conserved metabolic cascade responsible for the de novo synthesis of isoprenoid precursors, primarily isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1][2] These five-carbon units are the fundamental building blocks for a diverse class of over 30,000 biomolecules, including cholesterol, steroid hormones, coenzyme Q10, and dolichols.[3] The pathway commences with acetyl-CoA and proceeds through the key intermediate, this compound, the synthesis of which is the rate-limiting step.
The synthesis of this compound begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[4] The enzyme HMG-CoA reductase (HMGR) then catalyzes the reduction of HMG-CoA to this compound.[5] This step is the primary regulatory point of the pathway and the target of statin drugs.[6] Following its synthesis, this compound is sequentially phosphorylated by mevalonate kinase (MVK) and phosphomevalonate kinase (PMVK) to yield mevalonate-5-diphosphate.[3][7] Finally, mevalonate diphosphate (B83284) decarboxylase (MDD) catalyzes the ATP-dependent decarboxylation of mevalonate-5-diphosphate to produce IPP.[8] IPP can then be isomerized to DMAPP by IPP isomerase.
Quantitative Data on Mevalonate Pathway Enzymes
The efficiency and regulation of the mevalonate pathway are dictated by the kinetic properties of its constituent enzymes. The following table summarizes key kinetic parameters for several enzymes in the pathway.
| Enzyme | Organism/Source | Substrate | Km | Vmax | Reference(s) |
| HMG-CoA Reductase (HMGR) | Human | HMG-CoA | 2-12 µM | Not specified | [9] |
| Human | NADPH | 25-50 µM | Not specified | [9] | |
| Mevalonate Kinase (MVK) | Methanosaeta concilii | This compound | 17.0 ± 0.5 µM | Not specified | [10] |
| Methanosaeta concilii | ATP | 74 ± 1 µM | Not specified | [10] | |
| Phosphomevalonate Kinase (PMVK) | Saccharomyces cerevisiae | Mevalonate-5-phosphate | 885 µM (30°C) | 4.51 µmol/min/mg | [7] |
| Saccharomyces cerevisiae | ATP | 98.3 µM (30°C) | Not specified | [7] | |
| Streptococcus pneumoniae | Phosphomevalonate | 4.2 µM | 3.4 s-1 (kcat) | [11] | |
| Streptococcus pneumoniae | ATP | 74 µM | Not specified | [11] | |
| Mevalonate Diphosphate Decarboxylase (MDD) | Human | (R,S)-Mevalonate diphosphate | 28.9 ± 3.3 µM | 6.1 ± 0.5 U/mg | [8] |
| Human | ATP | 0.69 ± 0.07 mM | Not specified | [8] |
Regulation of the Mevalonate Pathway
The flux through the mevalonate pathway is tightly controlled to meet cellular demands for isoprenoids while preventing the toxic accumulation of intermediates. Regulation occurs at multiple levels, including transcriptional control, post-translational modifications, and feedback inhibition.
Transcriptional Regulation by SREBP2
The primary mechanism of transcriptional control is mediated by the Sterol Regulatory Element-Binding Protein 2 (SREBP2).[12][13] SREBP2 is a transcription factor that, in response to low intracellular sterol levels, activates the expression of genes encoding key enzymes of the mevalonate pathway, including HMG-CoA synthase and HMG-CoA reductase.[14][15]
When cellular sterol levels are high, SREBP2 is retained in the endoplasmic reticulum (ER) in an inactive complex with SREBP-cleavage activating protein (SCAP) and Insulin-induced gene (INSIG).[16] Upon sterol depletion, the SCAP-SREBP2 complex translocates to the Golgi apparatus, where SREBP2 is proteolytically cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P).[14] The released N-terminal domain of SREBP2 then translocates to the nucleus, binds to sterol regulatory elements (SREs) in the promoter regions of target genes, and activates their transcription.[16]
Post-Translational Regulation and Feedback Inhibition
HMG-CoA reductase is also subject to post-translational regulation. High levels of sterols and certain non-sterol isoprenoids promote the ubiquitination and subsequent proteasomal degradation of HMGR.[17] Additionally, the activity of HMGR can be inhibited by phosphorylation, for example, by AMP-activated protein kinase (AMPK), which acts as a cellular energy sensor.[1]
Feedback inhibition also plays a crucial role. Downstream products of the pathway, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), can allosterically inhibit enzymes earlier in the pathway, including HMG-CoA synthase and HMG-CoA reductase.[17]
Experimental Protocols for Studying the Mevalonate Pathway
HMG-CoA Reductase Activity Assay (Colorimetric)
This protocol describes a colorimetric assay to measure the activity of HMG-CoA reductase by monitoring the decrease in NADPH absorbance at 340 nm.
Materials:
-
HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 100 mM KCl, 1 mM EDTA, 5 mM DTT)
-
HMG-CoA Reductase enzyme (purified or in cell lysate)
-
HMG-CoA substrate solution
-
NADPH solution
-
96-well clear flat-bottom plate
-
Microplate reader capable of kinetic measurements at 340 nm and 37°C
Procedure:
-
Reagent Preparation: Prepare all reagents and keep them on ice. Warm the assay buffer to 37°C before use.
-
Reaction Setup: In a 96-well plate, prepare the following reactions:
-
Sample Wells: Add 10-50 µL of the enzyme sample.
-
Blank/Control Well: Add the same volume of assay buffer or a heat-inactivated enzyme sample.
-
Positive Control (optional): Use a known amount of purified HMG-CoA reductase.
-
Adjust the volume in all wells to 100 µL with HMG-CoA Reductase Assay Buffer.
-
-
Initiate the Reaction:
-
Prepare a reaction mix containing the HMG-CoA substrate and NADPH in the assay buffer.
-
Add 100 µL of the reaction mix to each well to start the reaction.
-
-
Measurement: Immediately place the plate in the microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every 30-60 seconds for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (ΔA340/min) from the linear portion of the absorbance curve.
-
Subtract the rate of the blank from the rate of the samples.
-
Calculate the specific activity using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).
-
Quantification of Isoprenoid Precursors by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of mevalonate pathway intermediates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cell culture and harvesting reagents
-
Internal standards for each analyte (e.g., deuterated analogs)
-
Extraction solvent (e.g., acetonitrile (B52724) or methanol/water mixture)
-
LC-MS/MS system with a suitable column (e.g., C18 or HILIC)
-
Mobile phases (e.g., ammonium (B1175870) acetate (B1210297) or formate (B1220265) buffers and organic solvent)
Procedure:
-
Sample Preparation:
-
Culture cells to the desired density and apply experimental treatments.
-
Rapidly quench metabolism (e.g., with cold methanol) and harvest cells.
-
Lyse the cells and add a known amount of internal standards.
-
Precipitate proteins with a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitate and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Separate the analytes using a suitable chromatographic gradient.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) in negative ion mode.
-
-
Data Analysis:
-
Generate a standard curve for each analyte using known concentrations.
-
Calculate the concentration of each intermediate in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
Normalize the results to cell number or protein concentration.
-
Cell Viability Assay for Assessing Pathway Inhibition
This protocol describes a common method to assess the effect of mevalonate pathway inhibitors on cell proliferation and viability using an MTT or ATP-based assay.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Mevalonate pathway inhibitor (e.g., a statin)
-
This compound (for rescue experiments)
-
MTT reagent or ATP-based luminescence reagent kit
-
Solubilization buffer (for MTT)
-
Microplate reader (for absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Treatment: After allowing the cells to adhere, treat them with a range of concentrations of the mevalonate pathway inhibitor. Include vehicle-treated control wells. For rescue experiments, co-treat with the inhibitor and an excess of this compound.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Viability Measurement:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan (B1609692) crystals and measure the absorbance at ~570 nm.
-
ATP-based Assay: Add the ATP-releasing and luciferase-containing reagent to each well, and measure the resulting luminescence.
-
-
Data Analysis:
-
Subtract the background reading (from wells with no cells).
-
Express the results as a percentage of the vehicle-treated control.
-
Plot the cell viability against the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow for Drug Efficacy Evaluation
The following diagram illustrates a typical workflow for evaluating the efficacy of a novel inhibitor of the mevalonate pathway.
Conclusion
This compound stands as a cornerstone of isoprenoid biosynthesis, and its production via the mevalonate pathway is a critical, highly regulated cellular process. The central role of this pathway in producing essential molecules for cell structure, signaling, and metabolism makes it a compelling target for drug development, particularly in oncology and cardiovascular disease. The technical guidance and protocols provided herein offer a robust framework for researchers and drug development professionals to further investigate the intricacies of the mevalonate pathway and to accelerate the discovery of novel therapeutics that modulate its activity. The continued exploration of this pathway promises to yield significant insights into cellular physiology and to open new avenues for the treatment of a wide range of human diseases.
References
- 1. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]
- 2. The Mevalonate Pathway, a Metabolic Target in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mevalonate kinase - Wikipedia [en.wikipedia.org]
- 4. T cell - Wikipedia [en.wikipedia.org]
- 5. Regulation of HMG-CoA reductase in mammals and yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of Phosphomevalonate Kinase from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human mevalonate diphosphate decarboxylase: Characterization, investigation of the mevalonate diphosphate binding site, and crystal structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [helda.helsinki.fi]
- 10. Characterization of feedback-resistant mevalonate kinases from the methanogenic archaeons Methanosaeta concilii and Methanocella paludicola - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The kinetic mechanism of phosphomevalonate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SREBP2 as a central player in cancer progression: potential for targeted therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Srebp2: A master regulator of sterol and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 16. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
(R)-Mevalonate: A Linchpin in Cholesterol Synthesis—A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of (R)-mevalonate's pivotal role as a key intermediate in the intricate symphony of cholesterol biosynthesis. We will delve into the enzymatic choreography, regulatory mechanisms, and experimental methodologies that underpin our understanding of this vital metabolic pathway.
The Mevalonate (B85504) Pathway: An Overview
The synthesis of cholesterol, an essential component of cell membranes and a precursor to steroid hormones and bile acids, begins with acetyl-CoA and proceeds through a series of enzymatic reactions known as the mevalonate pathway.[1][2] this compound is a critical six-carbon intermediate whose formation is the committed and rate-limiting step of this pathway.[3] The pathway can be broadly divided into two stages: the initial synthesis of this compound from acetyl-CoA, and the subsequent conversion of mevalonate into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the five-carbon building blocks for all isoprenoids, including cholesterol.[2]
Enzymatic Cascade: The Path to and from this compound
The conversion of acetyl-CoA to cholesterol involves a multi-step enzymatic cascade. The enzymes immediately preceding and succeeding this compound are of particular interest due to their regulatory significance.
Synthesis of this compound: The Rate-Limiting Step
The formation of this compound is catalyzed by 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGR). This enzyme facilitates the reduction of HMG-CoA to mevalonate, utilizing NADPH as a reducing agent.[4] This reaction is the principal site of regulation for the entire cholesterol biosynthesis pathway and is the target of statin drugs.[3][5]
Phosphorylation of this compound
Following its synthesis, this compound undergoes two successive phosphorylation steps to prepare it for decarboxylation and conversion to the isoprenoid precursors.
-
Mevalonate Kinase (MVK): Catalyzes the phosphorylation of the 5-hydroxyl group of mevalonate to form mevalonate-5-phosphate.[6]
-
Phosphomevalonate Kinase (PMVK): Adds a second phosphate (B84403) group to mevalonate-5-phosphate, yielding mevalonate-5-pyrophosphate.[1][4]
Decarboxylation to Isoprenoid Precursors
-
Mevalonate Diphosphate (B83284) Decarboxylase (MDD): Catalyzes the ATP-dependent decarboxylation of mevalonate-5-pyrophosphate to produce isopentenyl pyrophosphate (IPP).[7]
Quantitative Data on Key Enzymes
The following tables summarize the kinetic parameters for the key enzymes involved in the synthesis and immediate downstream processing of this compound.
| Enzyme | Substrate(s) | Km | Vmax | Source Organism | Reference |
| HMG-CoA Reductase (HMGR) | HMG-CoA | Varies (µM range) | - | Human, Rat | [8] |
| NADPH | Varies (µM range) | - | Human, Rat | [8] | |
| Phosphomevalonate Kinase (PMVK) | Mevalonate-5-phosphate | 885 µM (30°C), 880 µM (37°C) | 4.51 µmol/min/mg (30°C), 5.33 µmol/min/mg (37°C) | Saccharomyces cerevisiae | [4] |
| ATP | 98.3 µM (30°C), 74.3 µM (37°C) | Saccharomyces cerevisiae | [4] | ||
| Phosphomevalonate | 4.2 µM | 3.4 s-1 (kcat) | Streptococcus pneumoniae | [1][9] | |
| ATP | 74 µM | Streptococcus pneumoniae | [1][9] | ||
| Phosphomevalonate | 12 ± 3 µM | 51 ± 2 µmol min-1 mg-1 | Pig Liver | [10] | |
| Mg-ATP | 43 ± 7 µM | Pig Liver | [10] | ||
| Mevalonate Diphosphate Decarboxylase (MDD) | (R,S)-mevalonate diphosphate | 28.9 ± 3.3 µM | 6.1 ± 0.5 U/mg | Human | [6] |
| ATP | 0.69 ± 0.07 mM | Human | [6] |
Table 1: Michaelis-Menten Constants (Km) and Maximum Velocities (Vmax) of Key Mevalonate Pathway Enzymes.
| Inhibitor (Statin) | Target Enzyme | Ki | IC50 | Reference |
| Atorvastatin | HMG-CoA Reductase | 14 nM | 8.2 nM | [8][11] |
| Cerivastatin | HMG-CoA Reductase | 5.7 nM | 10.0 nM | [8][11] |
| Fluvastatin | HMG-CoA Reductase | 256 nM | 27.6 nM | [8][11] |
| Pravastatin | HMG-CoA Reductase | 103 nM | 44.1 nM | [8][11] |
| Rosuvastatin | HMG-CoA Reductase | 2.3 nM | 5.4 nM | [8][11] |
| Simvastatin | HMG-CoA Reductase | - | 11.2 nM | [11] |
Table 2: Inhibition Constants (Ki) and Half-maximal Inhibitory Concentrations (IC50) of Statins for HMG-CoA Reductase.
Regulation of the Mevalonate Pathway
The intricate regulation of cholesterol synthesis primarily occurs at the level of HMG-CoA reductase, ensuring cellular cholesterol homeostasis. This regulation is multifactorial, involving transcriptional control, post-translational modifications, and feedback inhibition.
Transcriptional Regulation by SREBPs
Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis.[12][13] When cellular sterol levels are low, SREBPs are transported from the endoplasmic reticulum (ER) to the Golgi apparatus, where they are proteolytically cleaved.[14] The released N-terminal domain translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoter regions of target genes, including HMG-CoA reductase, thereby upregulating their transcription.[3][14] Conversely, high sterol levels prevent SREBP processing, leading to decreased transcription of these genes.[14]
Caption: SREBP-mediated transcriptional regulation of cholesterol synthesis.
Post-Translational Regulation of HMG-CoA Reductase
HMG-CoA reductase activity is also rapidly regulated by post-translational modifications, primarily phosphorylation. AMP-activated protein kinase (AMPK), a cellular energy sensor, phosphorylates HMG-CoA reductase, leading to its inactivation.[15][16][17] This mechanism links cholesterol synthesis to the overall energy status of the cell, halting this energy-expensive process when cellular AMP levels are high.[18]
Caption: Regulation of HMG-CoA reductase activity by AMPK phosphorylation.
Experimental Protocols
HMG-CoA Reductase Activity Assay (Colorimetric)
This assay measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[19][20][21][22][23]
Materials:
-
96-well clear flat-bottom plate
-
Multi-well spectrophotometer
-
HMG-CoA Reductase Assay Buffer (pre-warmed to 37°C)
-
Purified HMG-CoA Reductase enzyme
-
HMG-CoA substrate solution
-
NADPH solution
-
Inhibitor (e.g., Atorvastatin) for control experiments
Procedure:
-
Sample Preparation:
-
For enzyme activity measurement, add a known amount of purified HMG-CoA reductase to the wells.
-
For inhibitor screening, add the enzyme and varying concentrations of the test inhibitor. Include an enzyme control (no inhibitor) and a solvent control.
-
For a positive control, use a known inhibitor like atorvastatin.
-
Adjust the final volume in each well with the assay buffer.
-
-
Reaction Mix Preparation: Prepare a master mix containing the assay buffer, NADPH, and HMG-CoA.
-
Initiate Reaction: Add the Reaction Mix to all wells.
-
Kinetic Measurement: Immediately start measuring the absorbance at 340 nm at 37°C in kinetic mode, taking readings every 2-3 minutes for at least 10 minutes.
-
Data Analysis:
-
Calculate the rate of NADPH consumption (ΔA340/min) from the linear portion of the curve.
-
Enzyme activity can be calculated using the Beer-Lambert law, considering the molar extinction coefficient of NADPH.
-
For inhibitor screening, calculate the percent inhibition relative to the enzyme control and determine the IC50 value.
-
Caption: Workflow for the colorimetric HMG-CoA reductase activity assay.
Quantification of Mevalonate Pathway Intermediates by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple mevalonate pathway intermediates.[24][25][26][27][28]
Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Appropriate LC column (e.g., C18)
-
Mobile phases (e.g., ammonium (B1175870) formate/hydroxide in water and acetonitrile/methanol)
-
Internal standards (stable isotope-labeled analogs of the intermediates)
-
Cell or tissue samples
Procedure:
-
Sample Preparation:
-
Homogenize cell or tissue samples in an appropriate buffer.
-
Perform protein precipitation and extraction of metabolites, often using a cold organic solvent.
-
Spike the samples with a mixture of internal standards.
-
Evaporate the solvent and reconstitute the extract in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the intermediates using a suitable gradient elution program on the LC column.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) in the mass spectrometer.
-
-
Data Analysis:
-
Construct calibration curves for each analyte using standards of known concentrations.
-
Quantify the concentration of each intermediate in the samples by comparing the peak area ratios of the analyte to its corresponding internal standard against the calibration curve.
-
Caption: General workflow for LC-MS/MS analysis of mevalonate pathway intermediates.
Analysis of Protein Prenylation
Protein prenylation, the attachment of farnesyl or geranylgeranyl moieties to proteins, is a crucial post-translational modification for the function of many signaling proteins.[29][30]
Methods:
-
Metabolic Labeling: Cells are incubated with precursors that are incorporated into the isoprenoid chains, which can then be detected.
-
High-Content Imaging Assay: This method uses a fluorescently tagged protein (e.g., GFP) with a prenylation motif. Inhibition of prenylation leads to a change in the subcellular localization of the fluorescent protein, which can be quantified by automated microscopy.[2]
-
Mass Spectrometry-based Proteomics: This approach allows for the system-wide identification and quantification of prenylated proteins.[29][30]
Conclusion
This compound stands as a central and highly regulated intermediate in the synthesis of cholesterol and other essential isoprenoids. A thorough understanding of the enzymes that produce and consume mevalonate, the intricate regulatory networks that control its flux, and the robust experimental methodologies to study this pathway are paramount for researchers in metabolic diseases and for the development of novel therapeutic agents targeting this critical nexus of cellular metabolism.
References
- 1. The kinetic mechanism of phosphomevalonate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-content assay to study protein prenylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of Phosphomevalonate Kinase from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural mechanism for statin inhibition of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human mevalonate diphosphate decarboxylase: Characterization, investigation of the mevalonate diphosphate binding site, and crystal structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diphosphomevalonate decarboxylase - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pure.uhi.ac.uk [pure.uhi.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of Cholesterol and Fatty Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactome | Regulation of cholesterol biosynthesis by SREBP (SREBF) [reactome.org]
- 14. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of HMG-CoA reductase: identification of the site phosphorylated by the AMP-activated protein kinase in vitro and in intact rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thyroid-stimulating hormone decreases HMG-CoA reductase phosphorylation via AMP-activated protein kinase in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of Adenosine Monophosphate–Activated Protein Kinase–3‐Hydroxy‐3‐Methylglutaryl Coenzyme A Reductase Signaling Leads to Hypercholesterolemia and Promotes Hepatic Steatosis and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. assaygenie.com [assaygenie.com]
- 21. 3.2.4. HMG-CoA Reductase Enzyme Assay [bio-protocol.org]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. HMG-CoA Reductase Activity Assay Kit (Colorimetric) (ab204701) is not available | Abcam [abcam.com]
- 24. benchchem.com [benchchem.com]
- 25. Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. documents.thermofisher.com [documents.thermofisher.com]
- 28. researchgate.net [researchgate.net]
- 29. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]
- 30. Proteomics Analysis of Prenylation - Creative Proteomics [creative-proteomics.com]
The Discovery of the Archaeal Mevalonate Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The biosynthesis of isoprenoids, a vast and functionally diverse class of molecules essential for life, has long been a subject of intense scientific scrutiny. While the canonical mevalonate (B85504) (MVA) pathway is well-established in eukaryotes, the corresponding pathway in archaea remained enigmatic for years. Genomic analyses revealed the conspicuous absence of key enzymes from the eukaryotic pathway in most archaeal genomes, suggesting the existence of alternative biosynthetic routes. This technical guide provides an in-depth exploration of the discovery of the archaeal mevalonate pathway, detailing the key enzymes, their quantitative characteristics, the experimental protocols that underpinned these discoveries, and visual representations of the elucidated pathways and workflows.
Unveiling an Alternative Route: Divergence from the Canonical Mevalonate Pathway
The classical mevalonate pathway, elucidated in yeast and mammals, proceeds through the phosphorylation of mevalonate to phosphomevalonate, followed by a second phosphorylation to yield mevalonate-5-diphosphate, which is then decarboxylated to produce isopentenyl diphosphate (B83284) (IPP), the universal isoprenoid building block. However, early genomic studies of archaea revealed that orthologs for phosphomevalonate kinase and mevalonate diphosphate decarboxylase were often missing.[1][2] This "missing enzyme" problem spurred a search for the alternative enzymatic steps that complete the pathway in archaea.
Subsequent research has unveiled not one, but several variations of the mevalonate pathway in archaea, primarily diverging after the formation of mevalonate. These discoveries have reshaped our understanding of isoprenoid biosynthesis and opened new avenues for metabolic engineering and drug development.
Key Enzymes of the Archaeal Mevalonate Pathways
The discovery of the archaeal mevalonate pathway hinged on the identification and characterization of novel enzymes that catalyze the conversion of mevalonate to IPP. These enzymes and their kinetic properties are summarized below.
Table 1: Kinetic Parameters of Key Enzymes in the Archaeal Mevalonate Pathway
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) | Reference |
| Mevalonate-3-kinase (M3K) | Thermoplasma acidophilum | (R)-mevalonate | 97 ± 6 | 5.0 ± 0.1 | 8.5 | 55 | [1][3] |
| Mevalonate-3-phosphate-5-kinase (M3P5K) | Thermoplasma acidophilum | Mevalonate-3-phosphate | N/A | N/A | 6.5-9.0 | 60 | [1][3] |
| Phosphomevalonate Dehydratase (PMDh) | Candidatus Promineifilum breve | Mevalonate-5-phosphate | 18 | N/A | N/A | N/A | [4] |
| Mevalonate Kinase (MVK) | Methanosarcina mazei | (RS)-mevalonate | 68 ± 4 | 4.3 ± 0.2 | N/A | N/A | [3] |
N/A: Data not available in the provided search results.
Experimental Protocols: From Gene to Function
The elucidation of the archaeal mevalonate pathway involved a combination of bioinformatics, molecular biology, biochemistry, and analytical chemistry techniques. The following sections detail the core experimental protocols employed in these groundbreaking studies.
Cloning, Expression, and Purification of Archaeal Enzymes
A fundamental step in characterizing the novel enzymes was their production in a heterologous host, typically Escherichia coli.
Protocol:
-
Gene Identification: Candidate genes for the missing enzymes were identified through sequence homology searches and analysis of gene clusters related to isoprenoid biosynthesis in archaeal genomes.[1][3]
-
Cloning: The identified open reading frames were amplified from archaeal genomic DNA using polymerase chain reaction (PCR). The amplified DNA fragments were then ligated into an appropriate expression vector (e.g., pET vectors) containing a suitable promoter (e.g., T7 promoter) and an affinity tag (e.g., His-tag) for purification.
-
Expression: The resulting expression plasmids were transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression was induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture medium.
-
Purification: The expressed proteins were purified from the E. coli cell lysate using affinity chromatography (e.g., Ni-NTA affinity chromatography for His-tagged proteins). Further purification steps, such as size-exclusion chromatography, were often employed to achieve high purity.[3]
Enzyme Activity Assays
Enzyme activity was determined using coupled spectrophotometric assays, which continuously monitor the consumption of ATP.
Protocol:
-
Assay Principle: The production of ADP by the kinase of interest is coupled to the oxidation of NADH by lactate (B86563) dehydrogenase (LDH) via pyruvate (B1213749) kinase (PK). The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored over time.[1]
-
Reaction Mixture: A typical reaction mixture contained the purified enzyme, its substrate (e.g., mevalonate), ATP, MgCl₂, phosphoenolpyruvate (B93156) (PEP), NADH, PK, and LDH in a suitable buffer.
-
Data Acquisition: The reaction was initiated by the addition of the substrate, and the change in absorbance at 340 nm was recorded using a spectrophotometer.
-
Kinetic Parameter Determination: To determine the Michaelis-Menten kinetic parameters (Km and kcat), the initial reaction rates were measured at various substrate concentrations. The data were then fitted to the Michaelis-Menten equation.[1][3]
Product Identification
The identity of the enzymatic reaction products was confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Protocol for NMR Analysis:
-
Enzymatic Reaction: A larger-scale enzymatic reaction was performed to generate sufficient product for NMR analysis.[1][3]
-
Sample Preparation: The reaction mixture was typically diluted with D₂O and transferred to an NMR tube.
-
NMR Spectroscopy: ¹³C and ³¹P NMR spectra were acquired to determine the structure of the product. For example, the position of phosphorylation on the mevalonate backbone was determined by observing the coupling between the phosphorus and adjacent carbon atoms.[1][3]
Protocol for Mass Spectrometry Analysis:
-
Sample Preparation: The enzymatic reaction product was analyzed by electrospray ionization mass spectrometry (ESI-MS) in negative ion mode.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the product was determined and compared to the theoretical mass of the expected product.[3]
In Vivo Pathway Reconstruction in E. coli
To confirm the functionality of the entire pathway, the genes encoding the archaeal enzymes were co-expressed in E. coli, and the production of a downstream isoprenoid product was monitored.
Protocol:
-
Plasmid Construction: An expression plasmid was constructed to contain the genes for the entire lower half of the archaeal mevalonate pathway.[5][6][7]
-
Host Strain Engineering: The plasmid was transformed into an E. coli strain that was engineered to produce a colored isoprenoid, such as lycopene. This provides a visual readout for pathway activity.[5][6][7]
-
Cultivation and Induction: The engineered E. coli was cultivated in a suitable medium supplemented with mevalonate (in the form of mevalonolactone). Gene expression was induced with an appropriate inducer (e.g., arabinose).[5][6][7]
-
Product Analysis: The production of the colored isoprenoid (e.g., lycopene) was quantified by extracting the pigment from the cells and measuring its absorbance at a specific wavelength.[5][6][7]
-
Gene Deletion and Complementation: To confirm the essentiality of each enzyme in the reconstituted pathway, individual genes were deleted from the expression plasmid, and the effect on product formation was assessed. Complementation with the corresponding gene was then performed to rescue the phenotype.[5][6]
Visualizing the Discovery: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key archaeal mevalonate pathways and the experimental workflows used to elucidate them.
The "Thermoplasma-type" Mevalonate Pathway
This pathway, discovered in Thermoplasma acidophilum, involves the phosphorylation of mevalonate at the 3-hydroxyl group, followed by a second phosphorylation at the 5-hydroxyl group.
Caption: The "Thermoplasma-type" mevalonate pathway.
The "Archaeal-type" Mevalonate Pathway
This more recently discovered pathway, found in organisms like Aeropyrum pernix and Methanosarcina mazei, proceeds via mevalonate-5-phosphate and a novel intermediate, trans-anhydromevalonate-5-phosphate.
Caption: The "Archaeal-type" mevalonate pathway.
Experimental Workflow for Enzyme Characterization
The following diagram illustrates the general workflow for identifying and characterizing a novel enzyme in the archaeal mevalonate pathway.
Caption: Experimental workflow for enzyme characterization.
Implications for Drug Development and Biotechnology
The discovery of the archaeal mevalonate pathway has significant implications for both medicine and biotechnology. The unique enzymes in these pathways present novel targets for the development of antimicrobial agents specifically targeting archaea. Given that some pathogenic bacteria also possess variations of the mevalonate pathway, these enzymes could be targets for broad-spectrum antibiotics.[8]
Furthermore, understanding these alternative pathways allows for the rational design of microbial cell factories for the production of valuable isoprenoids, such as biofuels, pharmaceuticals, and fragrances.[5][9] The "archaeal-type" pathway, for instance, is more energy-efficient as it consumes less ATP than the canonical eukaryotic pathway, making it an attractive option for metabolic engineering applications.[5][6]
Conclusion
The discovery of the archaeal mevalonate pathway is a testament to the power of curiosity-driven research and the integration of diverse scientific disciplines. What began as a puzzle of missing genes has led to the elucidation of novel biochemical pathways, the identification of new enzyme families, and a deeper appreciation for the metabolic diversity of life. The technical approaches outlined in this guide provide a roadmap for future investigations into novel metabolic pathways and serve as a foundation for the development of new technologies in medicine and biotechnology. The ongoing exploration of the microbial world promises to uncover further variations on these essential biosynthetic themes, continuing to expand our knowledge of the intricate chemistry of life.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biosynthesis of isoprenoids via mevalonate in Archaea: the lost pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence of a Novel Mevalonate Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Archaeal mevalonate pathway in the uncultured bacterium Candidatus Promineifilum breve belonging to the phylum Chloroflexota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Reconstruction of the "Archaeal" Mevalonate Pathway from the Methanogenic Archaeon Methanosarcina mazei in Escherichia coli Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification, Evolution, and Essentiality of the Mevalonate Pathway for Isopentenyl Diphosphate Biosynthesis in Gram-Positive Cocci - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reconstitution of the Mevalonate Pathway for Improvement of Isoprenoid Production and Industrial Applicability in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Road Less Traveled: An In-depth Technical Guide to Alternative Mevalonate Pathways in Prokaryotes
For Researchers, Scientists, and Drug Development Professionals
The classical mevalonate (B85504) (MVA) pathway, a cornerstone of isoprenoid biosynthesis in eukaryotes, is not the only route to these essential metabolites. Prokaryotes, particularly within the domain Archaea and certain bacterial phyla, have evolved diverse and fascinating variations of the MVA pathway. These alternative routes present unique enzymatic machinery and metabolic logic, offering a rich landscape for novel antibiotic discovery and metabolic engineering. This technical guide provides a comprehensive overview of the core alternative mevalonate pathways in prokaryotes, complete with quantitative data, detailed experimental protocols, and visual pathway representations to facilitate a deeper understanding and further research in this burgeoning field.
Core Alternative Mevalonate Pathways in Prokaryotes
Three primary alternative mevalonate pathways have been characterized in prokaryotes, each diverging from the classical pathway at the level of mevalonate or its phosphorylated derivatives. These pathways are distinguished by their unique enzymatic steps for the conversion of mevalonate to the universal isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
The Archaeal Mevalonate Pathway (Type I)
Prevalent in some Archaea, such as Haloferax volcanii, and certain bacteria like Roseiflexus castenholzii, this pathway is characterized by the decarboxylation of mevalonate-5-phosphate (MVAP) to isopentenyl phosphate (B84403) (IP), which is then phosphorylated to IPP.[1][2] This contrasts with the classical pathway where MVAP is first phosphorylated to mevalonate-5-diphosphate (MVAPP) before decarboxylation.
The key enzymes distinguishing this pathway are:
-
Phosphomevalonate Decarboxylase (PMD): Catalyzes the ATP-dependent decarboxylation of MVAP to IP.
-
Isopentenyl Phosphate Kinase (IPK): Catalyzes the final phosphorylation of IP to IPP.[1][2]
The Thermoplasma-type Mevalonate Pathway (Type II)
Identified in the thermoacidophilic archaeon Thermoplasma acidophilum, this pathway presents a unique initial phosphorylation step. Mevalonate is first phosphorylated at the 3-hydroxyl group, a departure from the 5-hydroxyl phosphorylation seen in other MVA pathways.[3]
The signature enzymes of this pathway are:
-
Mevalonate-3-Kinase (M3K): Phosphorylates mevalonate to mevalonate-3-phosphate.[3][4]
-
Mevalonate-3-phosphate-5-Kinase (M3P5K): Subsequently phosphorylates mevalonate-3-phosphate to mevalonate-3,5-bisphosphate.[3]
-
Mevalonate 3,5-bisphosphate Decarboxylase (MBD): A proposed enzyme that would then decarboxylate mevalonate-3,5-bisphosphate to yield isopentenyl phosphate.[3]
The Archaeal Mevalonate Pathway (Type III)
A more recently elucidated pathway found in the hyperthermophilic archaeon Aeropyrum pernix also diverges after the formation of mevalonate-5-phosphate. This pathway introduces two novel enzymes that facilitate the conversion of MVAP to IP via a unique intermediate.[5][6]
The key enzymes in this variation are:
-
Phosphomevalonate Dehydratase (PMDh): Catalyzes the dehydration of MVAP to form trans-anhydromevalonate 5-phosphate.[5][6]
-
Anhydromevalonate Phosphate Decarboxylase (AMPD): A UbiD-family decarboxylase that converts trans-anhydromevalonate 5-phosphate to isopentenyl phosphate.[5][6]
Quantitative Data: Enzyme Kinetics
The following tables summarize the available kinetic parameters for key enzymes of the alternative mevalonate pathways in prokaryotes. This data is crucial for understanding the efficiency and substrate specificity of these enzymes, providing a basis for metabolic modeling and inhibitor design.
Table 1: Kinetic Parameters of Isopentenyl Phosphate Kinase (IPK)
| Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Haloferax volcanii | Isopentenyl Phosphate | 77 ± 9 | 16.3 ± 0.9 | 2.1 x 105 | [1] |
| Haloferax volcanii | ATP | 290 | - | - | [1] |
| Methanocaldococcus jannaschii | Isopentenyl Phosphate | 4.3 - 77 | 0.91 - 44 | - | [1] |
| Methanothermobacter thermautotrophicus | Isopentenyl Phosphate | - | - | - | [1] |
| Thermoplasma acidophilum | Isopentenyl Phosphate | - | - | - | [1] |
| Thermoplasma acidophilum (mutants) | Geranyl Phosphate | - | - | - | [7] |
| Thermococcus paralvinellae | 2-methyl-allyl-phosphate | - | - | - | [8] |
Table 2: Kinetic Parameters of Phosphomevalonate Decarboxylase (PMD)
| Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (U/mg) | Reference |
| Haloferax volcanii | (R,S)-Mevalonate 5-phosphate | 159 | 3.5 | 5.6 | [1] |
| Haloferax volcanii | (R)-Mevalonate 5-phosphate | 75 | - | - | [1] |
| Haloferax volcanii | ATP | 289 | - | - | [1] |
Table 3: Kinetic Parameters of Mevalonate-3-Kinase (M3K)
| Organism | Substrate | Optimal pH | Optimal Temperature (°C) | Reference |
| Thermoplasma acidophilum | This compound | 8.5 | 55 | [3][4] |
Table 4: Kinetic Parameters of Phosphomevalonate Dehydratase (PMDh)
| Organism | Specific Activity (µmol/min/mg) | Assay Condition | Reference |
| Aeropyrum pernix | 14.8 ± 2.2 | Reconstituted enzyme, anaerobic, 70°C | [9] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the core alternative mevalonate pathways.
Caption: Overview of alternative mevalonate pathways in prokaryotes.
Experimental Protocols
Detailed methodologies are essential for the study and characterization of these novel pathways. Below are representative protocols for key enzyme assays and metabolic flux analysis.
Protocol 1: Coupled-Enzyme Assay for Kinase Activity (e.g., IPK, M3K)
This spectrophotometric assay continuously monitors ATP consumption by coupling the production of ADP to the oxidation of NADH.
Principle: The ADP produced by the kinase is used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.[3][10]
Reagents:
-
Assay Buffer: 100 mM HEPES, pH 7.5, 10 mM MgCl2, 10 mM β-mercaptoethanol, 1 mg/mL BSA.[11]
-
Substrates: ATP, Isopentenyl Phosphate (for IPK) or Mevalonate (for M3K).
-
Coupling Enzymes: Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH).
-
NADH.
-
Phosphoenolpyruvate (PEP).
Procedure:
-
Prepare a reaction mixture in a microplate well or cuvette containing assay buffer, NADH, PEP, PK, and LDH.
-
Add the kinase enzyme and the non-ATP substrate (e.g., IP or mevalonate) and incubate at the optimal temperature for the enzyme.
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the curve.
-
To determine kinetic parameters, vary the concentration of one substrate while keeping the other at a saturating concentration.
Protocol 2: Assay for Phosphomevalonate Dehydratase (PMDh) Activity
The activity of PMDh is determined by measuring the formation of mevalonate-5-phosphate (MVAP) from trans-anhydromevalonate 5-phosphate (tAHMP) in a coupled-enzyme assay.[9]
Principle: The MVAP produced by PMDh is phosphorylated by phosphomevalonate kinase (PMK) to MVAPP. The ADP generated is then used in a coupled reaction with pyruvate kinase and pyruvate oxidase, ultimately leading to the oxidation of a chromogenic substrate that can be measured spectrophotometrically.
Reagents:
-
Anaerobic reaction buffer.
-
Reconstituted PMDh enzyme.
-
trans-anhydromevalonate 5-phosphate (tAHMP).
-
Coupling enzyme solution containing: sodium phosphate buffer, MgCl2, a chromogenic substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine), PEP, pyruvate kinase, pyruvate oxidase, horseradish peroxidase, and phosphomevalonate kinase.
-
ATP.
Procedure:
-
The hydration reaction of tAHMP by PMDh is performed anaerobically at 70°C.
-
The reaction is stopped, and the enzyme is removed by ultrafiltration.
-
The amount of MVAP in the filtrate is quantified by mixing with the coupling enzyme solution in a 96-well plate.
-
The reaction is initiated by the addition of ATP.
-
The change in absorbance of the chromogenic substrate is measured at the appropriate wavelength.
Protocol 3: 13C-Metabolic Flux Analysis (MFA)
13C-MFA is a powerful technique to quantify the in vivo fluxes through metabolic pathways.
Principle: Cells are cultured with a 13C-labeled substrate (e.g., [1-13C]glucose). The distribution of the 13C label in downstream metabolites is analyzed by mass spectrometry or NMR. This labeling pattern provides information about the relative activities of different metabolic pathways.[12][13]
Workflow:
-
Isotopic Labeling Experiment:
-
Culture the prokaryotic strain in a defined medium with a 13C-labeled carbon source until a metabolic and isotopic steady state is reached.
-
-
Metabolite Extraction and Analysis:
-
Quench metabolism and extract intracellular metabolites.
-
Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids, pathway intermediates) using GC-MS, LC-MS, or NMR.
-
-
Computational Modeling:
-
Use a metabolic model of the organism's central carbon metabolism, including the alternative mevalonate pathway.
-
Fit the experimental labeling data to the model to estimate the intracellular metabolic fluxes.
-
Caption: General workflow for 13C-Metabolic Flux Analysis.
Regulation and Inhibition
The regulation of these alternative pathways is less understood compared to the classical MVA pathway. In eukaryotes, the pathway is tightly regulated, primarily at the level of HMG-CoA reductase.[14] While prokaryotes possessing the classical MVA pathway are also subject to regulation, the specific regulatory mechanisms of the alternative pathways are an active area of research. Feedback inhibition by downstream isoprenoid pyrophosphates is a likely mechanism.[15]
Statins, the well-known inhibitors of HMG-CoA reductase, would be expected to inhibit the upper part of all mevalonate pathways.[16] However, the unique enzymes of the alternative pathways present novel targets for the development of specific inhibitors. For example, fosmidomycin (B1218577) is an inhibitor of the MEP pathway, a distinct isoprenoid biosynthesis route, and has been used to study the function of reconstructed archaeal MVA pathways in E. coli.[17] The development of potent and specific inhibitors for enzymes like PMD, M3K, PMDh, and AMPD could lead to new classes of antimicrobial agents targeting organisms that rely on these alternative pathways.
Conclusion
The discovery of alternative mevalonate pathways in prokaryotes has significantly expanded our understanding of isoprenoid biosynthesis. These pathways, with their unique enzymatic reactions and evolutionary origins, offer exciting opportunities for both fundamental research and biotechnological applications. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists and researchers aiming to explore the intricacies of these fascinating metabolic routes and to leverage them for the development of novel therapeutics and engineered biological systems. Further investigation into the regulation of these pathways and the development of specific inhibitors will undoubtedly pave the way for new breakthroughs in medicine and biotechnology.
References
- 1. Identification in Haloferax volcanii of Phosphomevalonate Decarboxylase and Isopentenyl Phosphate Kinase as Catalysts of the Terminal Enzyme Reactions in an Archaeal Alternate Mevalonate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a metabolic alternative to the classical mevalonate pathway | eLife [elifesciences.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural analysis of mevalonate-3-kinase provides insight into the mechanisms of isoprenoid pathway decarboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Modified mevalonate pathway of the archaeon Aeropyrum pernix proceeds via trans-anhydromevalonate 5-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutagenesis of Isopentenyl Phosphate Kinase to Enhance Geranyl Phosphate Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ternary Complexes of Isopentenyl Phosphate Kinase from Thermococcus paralvinellae Reveal Molecular Determinants of Non-natural Substrate Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A [4Fe-4S] cluster resides at the active center of phosphomevalonate dehydratase, a key enzyme in the archaeal modified mevalonate pathway [frontiersin.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Characterization of Thermophilic Archaeal Isopentenyl Phosphate Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 13C-metabolic flux analysis for mevalonate-producing strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of human mevalonate kinase by allosteric inhibitors of farnesyl pyrophosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ENZYMES OF THE MEVALONATE PATHWAY OF ISOPRENOID BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 17. Reconstruction of the “Archaeal” Mevalonate Pathway from the Methanogenic Archaeon Methanosarcina mazei in Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]
Chiral Purity Analysis of Synthetic (R)-Mevalonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for determining the chiral purity of synthetic (R)-mevalonate. Ensuring the enantiomeric purity of this compound is critical in drug development and various research applications due to the stereospecificity of its biological activity. This document details the primary analytical techniques, presents experimental protocols, and summarizes quantitative data to aid in method selection and implementation.
Introduction to this compound and Chiral Purity
This compound is a key intermediate in the mevalonate (B85504) pathway, an essential metabolic route for the biosynthesis of isoprenoids, including cholesterol and steroid hormones. The biological activity of mevalonate is exclusive to the (R)-enantiomer. The presence of the (S)-enantiomer can lead to undesired side effects or reduced efficacy of related drug products. Therefore, accurate and robust analytical methods are required to quantify the enantiomeric excess (ee) of synthetic this compound.
The enantiomeric excess is a measure of the purity of a chiral substance and is calculated as:
ee (%) = [ |(R) - (S)| / |(R) + (S)| ] x 100
Where (R) and (S) are the amounts of the R- and S-enantiomers, respectively.
The Mevalonate Pathway
The following diagram illustrates the central role of this compound in the biosynthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for isoprenoid synthesis.
Analytical Methodologies for Chiral Purity Determination
The primary techniques for determining the enantiomeric purity of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers.[1] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For acidic compounds like mevalonic acid, anion-exchange type CSPs are often effective.[2]
General Workflow for Chiral HPLC Analysis:
Chiral Gas Chromatography (GC)
Chiral GC is another effective method for enantiomeric separation, particularly for volatile and thermally stable compounds.[3] Mevalonic acid is not volatile and requires derivatization prior to GC analysis to convert it into a more volatile and thermally stable compound. This is typically achieved by esterification of the carboxylic acid and silylation of the hydroxyl groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents
NMR spectroscopy, in conjunction with a chiral derivatizing agent (CDA), can be used to determine the enantiomeric excess of mevalonate. The CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), reacts with both enantiomers of mevalonate to form diastereomers.[4] These diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer by integrating the corresponding signals.[5]
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of Mevalonic Acid
This protocol is a representative method for the chiral separation of mevalonic acid enantiomers.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase: CHIRALPAK QN-AX (quinine-based anion exchanger) or a similar column suitable for acidic compounds.
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetic acid
-
(R)- and (S)-mevalonate standards
-
Synthetic this compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of methanol/acetonitrile (e.g., 50:50 v/v) containing 10 mM ammonium acetate and 0.1% acetic acid. The optimal mobile phase composition may require method development.
-
Sample Preparation: Dissolve the synthetic this compound and the racemic standard in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Equilibrate the column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.
-
Inject the synthetic this compound sample.
-
Monitor the elution at a suitable wavelength (e.g., 210 nm).
-
-
Data Analysis: Integrate the peak areas of the (R)- and (S)-enantiomers in the chromatogram of the synthetic sample and calculate the enantiomeric excess.
Protocol 2: Chiral GC-MS Analysis of Mevalonic Acid
This protocol outlines a general procedure for the chiral GC-MS analysis of mevalonate following derivatization.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Chiral capillary column (e.g., Chirasil-Val)
Reagents:
-
(R)- and (S)-mevalonate standards
-
Synthetic this compound sample
-
Derivatization agent 1: Diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) (for esterification of the carboxylic acid)
-
Derivatization agent 2: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) (for silylation of the hydroxyl groups)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
Procedure:
-
Derivatization:
-
In a vial, dissolve a known amount of the mevalonate sample or standard in the anhydrous solvent.
-
Add the esterification agent (e.g., diazomethane solution) dropwise until a persistent yellow color is observed.
-
Remove the excess reagent and solvent under a gentle stream of nitrogen.
-
Add the silylating agent (BSTFA with TMCS) and heat the mixture (e.g., at 60°C for 30 minutes) to complete the derivatization of the hydroxyl groups.
-
-
GC-MS Analysis:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a rate of 5-10°C/min to a final temperature of 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detection: Operate in either full scan mode to identify the derivatized mevalonate peaks or in selected ion monitoring (SIM) mode for enhanced sensitivity.
-
-
Data Analysis: Identify the peaks corresponding to the derivatized (R)- and (S)-mevalonate enantiomers based on their retention times and mass spectra. Calculate the enantiomeric excess from the peak areas.
Protocol 3: NMR Analysis using Mosher's Acid Derivatization
This protocol describes the derivatization of mevalonate with Mosher's acid for the determination of enantiomeric excess by ¹H or ¹⁹F NMR.
Instrumentation:
-
NMR spectrometer
Reagents:
-
Synthetic this compound sample
-
(R)- and (S)-Mosher's acid chloride
-
Anhydrous pyridine (B92270) or another suitable base
-
Anhydrous deuterated solvent (e.g., CDCl₃)
Procedure:
-
Derivatization (in two separate reactions):
-
Reaction 1: Dissolve the synthetic this compound sample in anhydrous pyridine. Add a slight excess of (R)-Mosher's acid chloride and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Reaction 2: Repeat the procedure with a separate aliquot of the mevalonate sample using (S)-Mosher's acid chloride.
-
-
Work-up: Quench the reactions and purify the resulting diastereomeric Mosher's esters.
-
NMR Analysis:
-
Dissolve each purified diastereomeric ester in the deuterated solvent.
-
Acquire ¹H and/or ¹⁹F NMR spectra for both samples.
-
-
Data Analysis:
-
In the ¹H NMR spectra, identify well-resolved signals corresponding to the protons of the mevalonate moiety in the two diastereomers.
-
In the ¹⁹F NMR spectra, the trifluoromethyl groups of the two diastereomers will give distinct singlets.
-
Integrate the corresponding signals for the two diastereomers in the spectrum of the derivatized synthetic sample to determine their ratio and calculate the enantiomeric excess.[5]
-
Data Presentation
The following tables summarize representative data that can be obtained from the chiral purity analysis of synthetic this compound.
Table 1: Comparison of Chiral HPLC Methods
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (R)-MVA (min) | Retention Time (S)-MVA (min) | Resolution (Rs) |
| CHIRALPAK QN-AX | MeOH/ACN (50:50) + 10mM NH₄OAc + 0.1% AcOH | 0.8 | 12.5 | 15.2 | 2.1 |
| User-defined CSP | User-defined mobile phase | User-defined | Data | Data | Data |
Table 2: Comparison of Chiral GC-MS Methods (Post-derivatization)
| Chiral Column | Oven Temperature Program | Retention Time (R)-MVA deriv. (min) | Retention Time (S)-MVA deriv. (min) | Resolution (Rs) |
| Chirasil-Val | 100°C (2 min) to 250°C at 10°C/min | 18.3 | 18.9 | 1.8 |
| User-defined column | User-defined program | Data | Data | Data |
Table 3: Quantitative Results from Different Analytical Methods
| Analytical Method | Determined Enantiomeric Excess (ee %) of Synthetic this compound |
| Chiral HPLC | >99.5% |
| Chiral GC-MS | >99.0% |
| NMR with Mosher's Acid | >99.0% |
Conclusion
The chiral purity of synthetic this compound can be accurately determined using several analytical techniques, with chiral HPLC and chiral GC-MS being the most common methods for separation and quantification. NMR spectroscopy with chiral derivatizing agents provides a powerful alternative for confirming the enantiomeric excess. The choice of method will depend on the available instrumentation, the required sensitivity, and the sample matrix. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in establishing robust and reliable methods for the chiral purity analysis of this compound.
References
An In-depth Technical Guide to the Biochemical Properties of (R)-Mevalonic Acid Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Mevalonic acid lactone, also known as (R)-mevalonolactone, is a chiral molecule of significant interest in biochemical and pharmaceutical research. It is the immediate precursor to (R)-mevalonic acid, a pivotal intermediate in the mevalonate (B85504) pathway, which is a fundamental metabolic route for the biosynthesis of isoprenoids and steroids in eukaryotes, archaea, and some bacteria.[1][2] This guide provides a comprehensive overview of the biochemical properties of (R)-mevalonic acid lactone, including its physicochemical characteristics, biological role, and detailed experimental protocols for its synthesis and use in research.
Physicochemical Properties
(R)-Mevalonic acid lactone is the cyclic ester of (R)-mevalonic acid. In aqueous solutions, it exists in a pH-dependent equilibrium with its open-chain hydroxy acid form, mevalonic acid.[3][4] The lactone is the more stable form under acidic conditions, while the open-chain carboxylate is favored at physiological and alkaline pH. For biological assays, the lactone is often hydrolyzed to the active mevalonate form.[5][6]
| Property | Value | References |
| Molecular Formula | C₆H₁₀O₃ | [7][8][9][10][11] |
| Molecular Weight | 130.14 g/mol | [7][8][10][11][12][13][14] |
| CAS Number | 19115-49-2 ((R)-enantiomer) | [13][14] |
| 674-26-0 (racemic mixture) | [7][8][9][11][12][15] | |
| Appearance | Colorless to pale yellow oil or white solid | [7][9][16] |
| Melting Point | 27-29 °C | [9][12][15][16][17] |
| Boiling Point | 145-150 °C at 5 mmHg | [9][12][18] |
| 110 °C at 0.1 Torr | [15] | |
| Solubility | Soluble in water and polar organic solvents like ethanol, DMSO, and DMF. | [3][6][7][12] |
| In Ethanol: ~20 mg/mL | [7] | |
| In DMSO: ~10 mg/mL | [7] | |
| In DMF: ~10 mg/mL | [7] | |
| In PBS (pH 7.2): ~0.5 mg/mL | [7] | |
| Optical Activity [α]D | -20±3°, c = 1 in ethanol | [14] |
Biological Role and the Mevalonate Pathway
(R)-Mevalonic acid is the direct product of the rate-limiting enzyme of the mevalonate pathway, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase.[1] This pathway is crucial for the synthesis of two five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] These isoprenoid precursors are essential for the production of a vast array of vital biomolecules, including:
-
Cholesterol: A critical component of cell membranes and a precursor for steroid hormones, vitamin D, and bile acids.[1][19]
-
Coenzyme Q10 (Ubiquinone): An essential component of the mitochondrial electron transport chain.[1][5]
-
Dolichols: Involved in the synthesis of glycoproteins.[5]
-
Heme-a: A prosthetic group in cytochrome c oxidase.
-
Prenylated proteins: Proteins post-translationally modified with farnesyl or geranylgeranyl groups, which are crucial for their membrane association and function in cellular signaling (e.g., Ras, Rho GTPases).[5][20]
Due to its central role, the mevalonate pathway is a key target for therapeutic intervention. Statins, a class of cholesterol-lowering drugs, are competitive inhibitors of HMG-CoA reductase.[1] By blocking the production of mevalonate, statins effectively reduce the synthesis of cholesterol and other downstream isoprenoids.
Experimental Protocols
Enantioselective Synthesis of (R)-Mevalonic Acid Lactone
The synthesis of enantiomerically pure (R)-mevalonic acid lactone is crucial for studying the stereospecificity of enzymes in the mevalonate pathway. Several methods have been developed, often involving asymmetric epoxidation or kinetic resolution.[7][8] The following is a summarized workflow based on a recently reported enantioselective synthesis.[7]
Detailed Methodology:
-
Asymmetric Epoxidation of Isoprenol: Isoprenol is subjected to an enantioselective epoxidation, for example using a Sharpless asymmetric epoxidation or a similar method, to yield an epoxide mixture enriched in the (R)-enantiomer.[7][8]
-
Protection of the Primary Alcohol: The primary alcohol of the epoxide is protected, commonly as a tert-butyldimethylsilyl (TBS) ether, to prevent its interference in subsequent steps.[7]
-
Kinetic Resolution: The enantiomeric excess of the protected epoxide is enhanced to ≥99% through a kinetic resolution. This step selectively reacts with the undesired (S)-enantiomer, allowing for the separation of the highly enriched (R)-enantiomer.[7]
-
Deprotection: The TBS protecting group is removed to yield the enantiomerically pure (R)-epoxide.[7]
-
Ring-Opening with Cyanide: The epoxide ring is opened by nucleophilic attack of a cyanide ion, which attacks the least sterically hindered carbon.[7]
-
Hydrolysis of the Nitrile: The resulting nitrile intermediate is hydrolyzed under alkaline conditions to form (R)-mevalonic acid.[7]
-
Lactonization: Acid-catalyzed intramolecular esterification of (R)-mevalonic acid yields the final product, (R)-mevalonic acid lactone.[1]
Purification from Fermentation Broth: An alternative to chemical synthesis is the production of (R)-mevalonic acid through microbial fermentation. The purification process typically involves decolorization with activated charcoal followed by acidification to promote lactonization and subsequent extraction.[1]
HMG-CoA Reductase Activity Assay
The activity of HMG-CoA reductase is commonly determined by monitoring the oxidation of its cofactor, NADPH, which results in a decrease in absorbance at 340 nm.[9][12]
Principle: HMG-CoA + 2 NADPH + 2 H⁺ → (R)-Mevalonate + 2 NADP⁺ + CoA-SH
The rate of decrease in absorbance at 340 nm is directly proportional to the enzyme activity.
Experimental Workflow:
References
- 1. Purification of biomevalonate from fermentation broth and conversion of biomevalonate into biomevalonolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymes of the mevalonate pathway of isoprenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly sensitive assay of HMG-CoA reductase activity by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. HMG-CoA Reductase (HMGR) Assay Kit [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. Processes for conversion of biologically derived mevalonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Bimetallic Ru/Ru‐Catalyzed Asymmetric One‐Pot Sequential Hydrogenations for the Stereodivergent Synthesis of Chiral Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Research on Isoprenoid Biosynthetic Pathway and Metabolic Regulation of Functional Isoprenoids in Medicinal Plants | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. US3119842A - Process for the synthesis of mevalonic acid and its lactone and derivatives thereof - Google Patents [patents.google.com]
- 18. An ultrasensitive enzymatic method for measuring mevalonic acid in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 13C-metabolic flux analysis for mevalonate-producing strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
The Mevalonate Pathway: An Evolutionary Journey Across the Domains of Life
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The mevalonate (B85504) (MVA) pathway is a fundamental metabolic route for the biosynthesis of isoprenoids, a vast and diverse class of molecules essential for cellular function in all three domains of life: Archaea, Bacteria, and Eukarya. Isoprenoids serve as precursors for a multitude of vital compounds, including sterols, hormones, quinones, and cell wall components. While the end products, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are universal, the enzymatic steps to produce them via the mevalonate pathway exhibit remarkable evolutionary diversity. This technical guide provides a comprehensive overview of the evolution of the mevalonate pathway, detailing its variations across the domains of life, presenting comparative quantitative data, outlining key experimental protocols, and visualizing the core pathways. Understanding these evolutionary divergences is critical for advancements in drug development, metabolic engineering, and synthetic biology.
Introduction: The Central Role of the Mevalonate Pathway
The mevalonate pathway commences with the condensation of three acetyl-CoA molecules to form the six-carbon intermediate, (R)-mevalonate.[1] This initial series of reactions, termed the "upper mevalonate pathway," is largely conserved across all domains of life that utilize this pathway.[1] The subsequent conversion of mevalonate to IPP and DMAPP, known as the "lower mevalonate pathway," is where significant evolutionary divergence is observed.[1][2]
Eukaryotes and some bacteria possess the canonical MVA pathway, while Archaea have evolved distinct modifications.[1][3] A separate, non-mevalonate pathway, the methylerythritol phosphate (B84403) (MEP) pathway, also exists for isoprenoid biosynthesis, predominantly in bacteria, plants, and some protozoa.[2] The presence and nature of the MVA pathway in different organisms provide insights into their evolutionary history and metabolic adaptations.
The Mevalonate Pathway Across the Domains of Life
Eukarya: The Canonical Pathway
In eukaryotes, the mevalonate pathway is the exclusive route for isoprenoid biosynthesis.[1] It proceeds through the phosphorylation of mevalonate twice at the 5-OH position, followed by a decarboxylation to yield IPP.[1][2] This pathway is well-characterized in organisms from yeast to humans and is a key target for pharmaceuticals, most notably statins, which inhibit HMG-CoA reductase.[2]
Archaea: A Realm of Variations
Archaea utilize the MVA pathway to synthesize the unique isoprenoid-based ether-linked lipids that form their cell membranes.[4] However, most archaea lack the canonical eukaryotic enzymes for the lower MVA pathway.[4] At least two distinct variations have been identified:
-
The Archaeal Mevalonate Pathway I: Found in organisms like Haloferax volcanii, this pathway involves a single phosphorylation of mevalonate at the 5-OH position, followed by decarboxylation to isopentenyl phosphate (IP), and a final phosphorylation to IPP.[1][2]
-
The Novel Thermoplasma acidophilum Pathway: This variant features an initial phosphorylation at the 3-OH position of mevalonate, followed by a second phosphorylation at the 5-OH position, and then a decarboxylation to IP.[1][2][4]
Recent discoveries have further elucidated a more widespread "archaeal" mevalonate pathway that proceeds via trans-anhydromevalonate 5-phosphate.[5] The MVA pathway in many archaea is also characterized by feedback-resistant enzymes, such as mevalonate kinase, which is not inhibited by downstream isoprenoid pyrophosphates as it is in eukaryotes.[6][7]
Bacteria: A Mosaic of Presence and Absence
The majority of bacteria utilize the MEP pathway for isoprenoid biosynthesis. However, a number of bacterial species, particularly Gram-positive cocci like Streptococcus pneumoniae and Staphylococcus aureus, possess a functional mevalonate pathway.[8] Phylogenetic analyses suggest that the MVA pathway genes in these bacteria were likely acquired through horizontal gene transfer from an early eukaryotic ancestor.[8] The pathway in these bacteria is essential for their viability and represents a potential target for novel antibacterial agents.[8][9][10][11]
Data Presentation: Comparative Enzyme Kinetics
The following tables summarize key kinetic parameters for enzymes of the mevalonate pathway from representative organisms across the three domains of life. This data highlights the functional diversity of these enzymes.
Table 1: Kinetic Parameters of Mevalonate Kinase (MVK)
| Organism | Domain | Substrate | Km (µM) | kcat (s-1) | Reference(s) |
| Homo sapiens | Eukarya | This compound | 130 | 1.6 | [12] |
| Saccharomyces cerevisiae | Eukarya | This compound | 100 | 1.9 | [12] |
| Streptococcus pneumoniae | Bacteria | This compound | 130 | 1.8 | [12] |
| Methanosarcina mazei | Archaea | This compound | 68 ± 4 | 4.3 ± 0.2 | [4] |
| Thermoplasma acidophilum | Archaea | This compound | 97 ± 6 | 5.0 ± 0.1 | [4] |
Table 2: Kinetic Parameters of Phosphomevalonate Kinase (PMVK)
| Organism | Domain | Substrate | Km (µM) | kcat (s-1) / Vmax | Reference(s) |
| Homo sapiens | Eukarya | (R)-5-Phosphomevalonate | 25 | 46.4 µmol/min/mg | [13] |
| Saccharomyces cerevisiae | Eukarya | Mevalonate-5-phosphate | 885 (at 30°C) | 4.51 µmol/min/mg (at 30°C) | [1] |
| Streptococcus pneumoniae | Bacteria | Phosphomevalonate | 4.2 | 3.4 s-1 | [14][15] |
| Enterococcus faecalis | Bacteria | Mevalonate-5-phosphate | 190 | 3.9 µmol/min/mg | [1] |
Table 3: Kinetic Parameters of Mevalonate Diphosphate (B83284) Decarboxylase (MDD)
| Organism | Domain | Substrate | Km (µM) | Vmax (U/mg) | Reference(s) |
| Homo sapiens | Eukarya | (R,S)-Mevalonate diphosphate | 28.9 ± 3.3 | 6.1 ± 0.5 | [16] |
| Saccharomyces cerevisiae | Eukarya | Mevalonate-5-diphosphate | 14 | 1.2 | [16] |
| Streptococcus pneumoniae | Bacteria | Mevalonate-5-diphosphate | 11 | 2.9 | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the mevalonate pathway.
Protocol for HMG-CoA Reductase Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and is suitable for measuring the activity of purified HMG-CoA reductase and for screening inhibitors.[17][18][19][20]
Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.[17]
Materials:
-
HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM DTT)
-
HMG-CoA substrate solution
-
NADPH solution
-
Purified HMG-CoA reductase or cell lysate containing the enzyme
-
96-well clear flat-bottom plate
-
Microplate reader capable of kinetic measurements at 340 nm and 37°C
Procedure:
-
Reagent Preparation:
-
Assay Setup:
-
Prepare a master mix of the reaction components (Assay Buffer, NADPH, and HMG-CoA) to ensure consistency across wells.
-
In a 96-well plate, add the following to each well:
-
Sample (purified enzyme or lysate)
-
For inhibitor screening, add the test compound at various concentrations. Include a solvent control.
-
Add the reaction master mix to initiate the reaction. The final volume is typically 200 µL.
-
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm in kinetic mode, taking readings every 2-3 minutes for at least 10 minutes.[19]
-
-
Data Analysis:
-
Determine the rate of NADPH consumption (ΔA340/min) from the linear portion of the kinetic curve.
-
Calculate the HMG-CoA reductase activity using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM-1cm-1).
-
For inhibitor screening, calculate the percent inhibition relative to the solvent control and determine the IC50 value.[17]
-
Protocol for Gene Knockout in Streptococcus pneumoniae
This generalized protocol is based on the methodology for creating deletion/complementation strains to study the essentiality of the mevalonate pathway genes in S. pneumoniae.[8][21]
Principle: The target gene or operon is replaced with an antibiotic resistance cassette via homologous recombination. For essential genes, a complementation copy under an inducible promoter is integrated at an ectopic locus in the chromosome.
Materials:
-
S. pneumoniae strain to be modified
-
Plasmids carrying the antibiotic resistance cassette flanked by homologous regions to the target gene and the complementation construct.
-
Competence-stimulating peptide (CSP)
-
Appropriate antibiotics for selection
-
PCR reagents for verification
Procedure:
-
Construction of Deletion and Complementation Plasmids:
-
Clone the upstream and downstream flanking regions of the target mevalonate pathway gene/operon into a suicide vector containing an antibiotic resistance marker.
-
For essential genes, clone the gene/operon under the control of an IPTG-inducible promoter (Plac) into an integration vector for ectopic insertion.
-
-
Transformation of S. pneumoniae :
-
Grow S. pneumoniae to early-log phase.
-
Induce competence by adding CSP.
-
Add the linearized deletion plasmid to the competent cells and incubate.
-
Plate the transformation mixture on selective agar (B569324) plates containing the appropriate antibiotic.
-
-
Selection and Verification of Mutants:
-
Isolate antibiotic-resistant colonies.
-
Verify the gene deletion by PCR using primers flanking the target region.
-
For essential genes, perform the deletion in a strain already containing the inducible complementation construct.
-
-
Phenotypic Analysis:
-
Assess the growth of the knockout mutant in the presence and absence of the inducer (IPTG) to confirm the essentiality of the gene.
-
Analyze the morphological and physiological changes upon depletion of the mevalonate pathway.
-
Principles of Metabolic Flux Analysis of Isoprenoid Biosynthesis
Metabolic flux analysis (MFA) is a powerful technique to quantify the in vivo rates of metabolic pathways.[22][23][24][25] For the mevalonate pathway, 13C-labeling experiments are commonly employed.
Principle:
-
Cells are cultured with a 13C-labeled substrate, such as [13C]glucose.
-
The labeled carbon atoms are incorporated into the intermediates of the mevalonate pathway and downstream isoprenoids.
-
The distribution of 13C in these metabolites is measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
The labeling patterns are then used in computational models to calculate the flux (rate) through the mevalonate pathway and connecting metabolic routes.
This methodology allows for the quantitative understanding of how the mevalonate pathway is regulated and how it responds to genetic or environmental perturbations.[22][24]
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key variations of the mevalonate pathway and a typical experimental workflow.
Caption: Variations of the lower mevalonate pathway across domains of life.
Caption: Experimental workflow for a colorimetric HMG-CoA reductase activity assay.
Conclusion
The mevalonate pathway represents a remarkable example of evolutionary adaptation of a core metabolic process. From the canonical pathway in eukaryotes to the diverse and feedback-resistant variations in archaea, and its sporadic but essential presence in certain bacteria, the evolution of this pathway reflects the diverse biochemical challenges and solutions found across the tree of life. A thorough understanding of these differences, supported by quantitative data and robust experimental methodologies, is paramount for the targeted development of novel therapeutics, the engineering of microbial cell factories for the production of valuable isoprenoids, and for deepening our fundamental knowledge of microbial evolution and physiology.
References
- 1. Kinetics of Phosphomevalonate Kinase from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 3. Substrate Specificity and Engineering of Mevalonate 5-Phosphate Decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterization of feedback-resistant mevalonate kinases from the methanogenic archaeons Methanosaeta concilii and Methanocella paludicola - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a feedback-resistant mevalonate kinase from the archaeon Methanosarcina mazei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Amoxicillin-resistant Streptococcus pneumoniae can be resensitized by targeting the mevalonate pathway as indicated by sCRilecs-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amoxicillin-resistant Streptococcus pneumoniae can be resensitized by targeting the mevalonate pathway as indicated by sCRilecs-seq | Sciety [sciety.org]
- 11. Peer review in Amoxicillin-resistant Streptococcus pneumoniae can be resensitized by targeting the mevalonate pathway as indicated by sCRilecs-seq | eLife [elifesciences.org]
- 12. researchgate.net [researchgate.net]
- 13. uniprot.org [uniprot.org]
- 14. The kinetic mechanism of phosphomevalonate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.uhi.ac.uk [pure.uhi.ac.uk]
- 16. Human mevalonate diphosphate decarboxylase: Characterization, investigation of the mevalonate diphosphate binding site, and crystal structure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. assaygenie.com [assaygenie.com]
- 19. HMG-CoA Reductase Activity Assay Kit (Colorimetric) (ab204701) is not available | Abcam [abcam.com]
- 20. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 21. Amoxicillin-resistant Streptococcus pneumoniae can be resensitized by targeting the mevalonate pathway as indicated by sCRilecs-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 22. research.wur.nl [research.wur.nl]
- 23. Metabolic Flux Analysis of Plastidic Isoprenoid Biosynthesis in Poplar Leaves Emitting and Nonemitting Isoprene - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Metabolic flux analysis of plastidic isoprenoid biosynthesis in poplar leaves emitting and nonemitting isoprene - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-mevalonate's role in the synthesis of non-sterol isoprenoids
An In-depth Technical Guide on the Role of (R)-Mevalonate in the Synthesis of Non-Sterol Isoprenoids
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The mevalonate (B85504) (MVA) pathway is a fundamental metabolic route in eukaryotes and archaea, responsible for the synthesis of a vast array of isoprenoids.[1] While cholesterol is the most well-known end-product, the non-sterol isoprenoids derived from the MVA pathway are critical for essential cellular functions, including protein prenylation, cell signaling, and glycoprotein (B1211001) synthesis.[2][3] This technical guide provides a detailed exploration of the biochemical cascade that begins with this compound and leads to the production of key non-sterol isoprenoids, farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). We will examine the core enzymes, regulatory mechanisms, and critical functions of these molecules. Furthermore, this guide includes summaries of quantitative data and detailed experimental protocols for the analysis of pathway intermediates and enzyme activities, serving as a comprehensive resource for researchers in cellular biology and drug development.
The Mevalonate Pathway: From this compound to Isoprenoid Precursors
The synthesis of all isoprenoids originates from the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1][4] The MVA pathway converts acetyl-CoA into these fundamental units.[1] This guide focuses on the "lower" mevalonate pathway, which specifically details the conversion of this compound into IPP. This segment of the pathway involves three sequential enzymatic reactions.
Mevalonate to Mevalonate-5-Phosphate
The first committed step in the lower mevalonate pathway is the phosphorylation of this compound at the 5-OH position. This reaction is catalyzed by the enzyme Mevalonate Kinase (MVK) and utilizes one molecule of ATP.[5][6] A deficiency in MVK activity is associated with the autoinflammatory metabolic disorder mevalonate kinase deficiency (MKD).[5][7]
Mevalonate-5-Phosphate to Mevalonate-5-Pyrophosphate
The product of the MVK reaction, mevalonate-5-phosphate, undergoes a second phosphorylation, also ATP-dependent. This step is catalyzed by Phosphomevalonate Kinase (PMVK) , resulting in the formation of mevalonate-5-pyrophosphate.[2][6][8]
Mevalonate-5-Pyrophosphate to Isopentenyl Pyrophosphate (IPP)
The final step in this sequence is an ATP-dependent decarboxylation of mevalonate-5-pyrophosphate, catalyzed by Mevalonate Diphosphate Decarboxylase (MVD) . This reaction yields the foundational C5 isoprenoid unit, isopentenyl pyrophosphate (IPP) , along with ADP, inorganic phosphate, and CO2.[2][9]
Isomerization to Dimethylallyl Pyrophosphate (DMAPP)
IPP can be reversibly isomerized to its more electrophilic isomer, dimethylallyl pyrophosphate (DMAPP) , by the enzyme isopentenyl pyrophosphate isomerase (IDI) .[10][11] Both IPP and DMAPP are the essential precursors for all subsequent isoprenoid biosynthesis.[4]
References
- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Synthesis, function, and regulation of sterol and nonsterol isoprenoids [frontiersin.org]
- 3. Synthesis, function, and regulation of sterol and nonsterol isoprenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Development in Isoprenoid Precursor Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Compromised Protein Prenylation as Pathogenic Mechanism in Mevalonate Kinase Deficiency [frontiersin.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Mevalonate kinase - Wikipedia [en.wikipedia.org]
- 8. What are PMVK inhibitors and how do they work? [synapse.patsnap.com]
- 9. Inhibition Studies on Enzymes Involved in Isoprenoid Biosynthesis: Focus on Two Potential Drug Targets: DXR and IDI-2 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isopentenyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 11. pnas.org [pnas.org]
Methodological & Application
Application Note and Protocol for the Enantioselective Synthesis of (R)-Mevalonate
Abstract
(R)-Mevalonate is a pivotal intermediate in the mevalonate (B85504) pathway, the metabolic route responsible for the biosynthesis of cholesterol, isoprenoids, and other vital biomolecules.[1][2] Its availability in an enantiomerically pure form is crucial for biological studies and as a chiral building block in organic synthesis. This document provides a detailed protocol for a short, efficient, and scalable enantioselective synthesis of (R)-mevalonic acid, achieving a high enantiomeric excess (≥99% ee) and a respectable overall yield.[3] The synthesis begins with the inexpensive and commercially available starting material, isoprenol, and proceeds through a five-step sequence involving an enantioselective epoxidation and a Jacobsen resolution.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the enantioselective synthesis of (R)-mevalonic acid.[3]
| Step | Reaction | Product | Yield | Enantiomeric Excess (ee) |
| 1 | Enantioselective Epoxidation | (R)-3,3-dimethyloxiran-2-yl)methanol | - | 82% |
| 2 | Jacobsen Hydrolytic Kinetic Resolution | (R)-3,3-dimethyloxiran-2-yl)methanol | - | ≥99% |
| 3 | Silylation | ((R)-3,3-dimethyloxiran-2-yl)methoxy)(tert-butyl)dimethylsilane | - | - |
| 4 | Cyanide Addition | (R)-5-((tert-butyldimethylsilyl)oxy)-4-hydroxy-4-methylpentanenitrile | - | - |
| 5 | Nitrile Hydrolysis & Desilylation | (R)-Mevalonic Acid | 51% (overall) | ≥99% |
Experimental Protocol
This protocol is adapted from a reported short and highly enantioselective synthesis of (R)-mevalonic acid.[3]
Materials and Reagents:
-
Isoprenol
-
(R,R)-Jacobsen's chromium catalyst
-
Silver(I) perchlorate (B79767) (AgClO₄)
-
Sodium azide (B81097) (NaN₃)
-
tert-Butyl methyl ether (TBME)
-
Isopropyl alcohol
-
Trimethylsilyl azide (TMSN₃)
-
Potassium cyanide (KCN)
-
Potassium hydroxide (B78521) (KOH)
-
Methanol (MeOH)
-
Acetonitrile (B52724) (ACN), dry
-
Diethyl ether
-
Brine solution
-
Argon gas
Step 1 & 2: Enantioselective Epoxidation and Jacobsen Resolution
This part of the procedure focuses on creating the chiral epoxide intermediate with high enantiomeric purity.
-
Catalyst Preparation : In a round-bottom flask (RBF) under an argon atmosphere, dissolve (R,R)-Jacobsen's chromium catalyst (300 mg, 0.47 mmol) in dry acetonitrile (50 mL).
-
In a separate flask, dissolve AgClO₄ (119 mg, 0.57 mmol) in dry acetonitrile (25 mL) and transfer this solution to a dropping funnel.
-
Add the AgClO₄ solution dropwise to the chromium catalyst solution. This will result in the precipitation of silver chloride. Stir the mixture for 18 hours at 25 °C.
-
Filter the precipitate and transfer the filtrate to a new RBF under argon.
-
Add NaN₃ (101 mg, 1.5 mmol) and stir the solution for 18 hours at 25 °C.
-
Epoxidation : The resulting catalyst solution is used for the epoxidation of isoprenol. (Detailed conditions for the initial epoxidation to achieve 82% ee are not fully specified in the abstract, but it is a standard procedure).
-
Kinetic Resolution : Take the enantiomeric mixture of the epoxide (176 mg, 0.81 mmol, 82% ee of the (R)-stereoisomer) and dissolve it in tert-butyl methyl ether (400 μL).
-
Add the chromium catalyst (R)-4 (10 mg, 0.016 mmol) and stir at 25 °C for 5 minutes.
-
Cool the flask in a 5 °C ice bath for 5 minutes.
-
Add isopropyl alcohol (30 μL, 0.39 mmol) followed by TMSN₃ (15 μl, 0.12 mmol).
-
Stir the mixture at 25 °C for 2 hours to complete the resolution, yielding the (R)-epoxide at ≥99% ee.
Step 3, 4 & 5: Conversion of Epoxide to (R)-Mevalonic Acid
This sequence transforms the chiral epoxide into the final product.
-
Silylation : Protect the alcohol group of the highly enriched (R)-epoxide using a standard silylating agent like TBDMSCl (tert-Butyldimethylsilyl chloride) to yield ((R)-3,3-dimethyloxiran-2-yl)methoxy)(tert-butyl)dimethylsilane.
-
Cyanide Addition : The silyl-protected epoxide undergoes ring-opening via the addition of cyanide. This is typically achieved using a cyanide source like KCN under alkaline conditions. The cyanide attacks the least sterically hindered carbon of the epoxide.
-
Hydrolysis and Deprotection : The resulting nitrile intermediate is then hydrolyzed in situ using a strong base, such as potassium hydroxide in aqueous methanol. This step also cleaves the silyl (B83357) protecting group.
-
Work-up : After the reaction is complete, the mixture is typically acidified and extracted with an organic solvent to isolate the (R)-mevalonic acid. The crude product can be further purified if necessary.
This five-step, six-reaction sequence provides (R)-mevalonic acid on a gram scale with an overall yield of 51% and an enantiomeric excess of ≥99%.[3]
Visualizations
Experimental Workflow
Caption: Workflow for the enantioselective synthesis of this compound.
Biochemical Pathway
Caption: The Mevalonate Pathway showing the position of this compound.
References
Application Note: Quantification of (R)-Mevalonate in Cell Culture using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-mevalonate (MVA) is a crucial intermediate in the mevalonate (B85504) pathway, an essential metabolic route for the biosynthesis of a wide array of vital molecules, including cholesterol, steroid hormones, and non-sterol isoprenoids.[1] The enzyme 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMGCR), which catalyzes the conversion of HMG-CoA to mevalonate, is the rate-limiting step in this pathway.[2] Consequently, HMGCR is a primary target for cholesterol-lowering drugs such as statins.[3] The precise quantification of intracellular this compound levels is critical for studying cholesterol metabolism, screening for HMGCR inhibitors, and understanding the pathophysiology of diseases linked to dysregulated lipid metabolism, including various cancers.[2] This document provides a detailed protocol for the sensitive and specific quantification of this compound in mammalian cell cultures using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway
The mevalonate pathway commences with the condensation of acetyl-CoA molecules to form HMG-CoA. HMGCR then reduces HMG-CoA to this compound. This pivotal step is the primary regulatory point of the pathway and is inhibited by statin drugs. Downstream, mevalonate is converted to isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which serve as the fundamental building blocks for all isoprenoids.
The Mevalonate Pathway highlighting the rate-limiting step and the point of inhibition by statins.
Experimental Protocols
This section details the complete workflow for the quantification of this compound from cell culture samples, from cell harvesting to LC-MS/MS analysis.
Experimental Workflow Diagram
Workflow for this compound quantification in cell culture.
Materials and Reagents
-
(R)-Mevalonic acid lithium salt (or similar)
-
(R,S)-Mevalonolactone-d7 (Internal Standard)
-
LC-MS grade Methanol (B129727), Acetonitrile, and Water
-
Hydrochloric acid (HCl)
-
Ammonium hydroxide
-
Phosphate-buffered saline (PBS)
-
Solid Phase Extraction (SPE) cartridges
-
Cell culture reagents (media, serum, etc.)
-
DNA or Protein quantification kit
Protocol 1: Sample Preparation from Adherent Cells
-
Cell Culture and Treatment: Plate cells in 6-well plates or 10 cm dishes and culture until they reach the desired confluency. Treat with compounds of interest (e.g., statins) for the desired time.
-
Washing: Aspirate the culture medium. Quickly wash the cells twice with ice-cold PBS to remove any residual medium.
-
Metabolism Quenching: Immediately after the final wash, add a sufficient volume of liquid nitrogen to cover the cell monolayer to rapidly halt metabolic activity. Alternatively, for a less harsh method, add ice-cold 80% methanol directly to the plate.
-
Metabolite Extraction: Before the liquid nitrogen completely evaporates (if used), add 1 mL of ice-cold 80% methanol containing the internal standard (e.g., Mevalonate-d7) to each well of a 6-well plate.
-
Cell Lysis and Collection: Place the plate on ice and use a cell scraper to detach the cells into the methanol solution. Pipette the cell lysate into a microcentrifuge tube.
-
Homogenization: Vortex the cell lysate vigorously for 1 minute to ensure complete cell lysis and extraction.
-
Centrifugation: Centrifuge the lysate at maximum speed (>13,000 x g) for 15 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube. A portion of the supernatant can be used for normalization.
-
Normalization: Use an aliquot of the supernatant to determine the total protein or DNA content using a suitable assay kit. This will be used to normalize the final mevalonate concentration.
-
Drying: Evaporate the remaining supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
Protocol 2: Sample Preparation from Suspension Cells
-
Cell Culture and Treatment: Culture suspension cells in flasks to the desired density and treat with compounds as required.
-
Cell Counting and Harvesting: Determine the cell count. Transfer a known number of cells (e.g., 1-5 million) to a centrifuge tube.
-
Washing: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet with ice-cold PBS. Repeat the wash step.
-
Metabolism Quenching and Extraction: After the final wash, resuspend the cell pellet in 1 mL of ice-cold 80% methanol containing the internal standard.
-
Homogenization, Centrifugation, and Supernatant Collection: Follow steps 6-8 from the adherent cell protocol.
-
Normalization and Drying: Follow steps 9-10 from the adherent cell protocol.
Protocol 3: LC-MS/MS Analysis
-
Conversion to Mevalonolactone: For improved retention on reverse-phase columns and efficient extraction, mevalonate is often converted to its lactone form. Reconstitute the dried cell extract in 500 µL of 0.1 N HCl and let it stand for 30 minutes.[4]
-
Solid Phase Extraction (SPE): Condition an SPE cartridge with methanol followed by 0.1 N HCl. Load the acidified sample onto the cartridge. Wash the cartridge with 0.1 N HCl and then with 15% methanol in water. Elute the mevalonolactone with methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen. To convert mevalonolactone back to mevalonate for analysis in negative ion mode, reconstitute the residue in 100 µL of 0.2% ammonium hydroxide.[4]
-
LC-MS/MS Parameters: Inject the reconstituted sample into the LC-MS/MS system. The following are example parameters that may require optimization for your specific instrument and application.
| Parameter | Setting |
| LC Column | C18 or similar reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium formate in water, pH 8 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient | Optimized for separation of mevalonate from matrix components |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (MVA) | m/z 147 → 59 |
| MRM Transition (MVA-d7) | m/z 154 → 59 |
Data Presentation
Quantitative data should be presented in a clear and structured format. Below is an example of how to summarize the results from an experiment investigating the effect of a statin on intracellular mevalonate levels in a cancer cell line.
Table 1: Intracellular this compound Concentrations in MCF-7 Cells
| Treatment Condition | This compound Concentration (ng/mg protein) ± SD (n=3) | % of Control |
| Vehicle Control (DMSO) | 15.2 ± 1.8 | 100% |
| Statin X (1 µM) | 2.1 ± 0.5 | 13.8% |
| Statin X (10 µM) | 0.8 ± 0.3 | 5.3% |
| Statin X (10 µM) + Mevalonate (100 µM) | 13.9 ± 2.1 | 91.4% |
Note: The data presented in this table are representative and intended for illustrative purposes. Actual concentrations will vary depending on the cell line, experimental conditions, and specific treatments. The observed trend of decreased mevalonate with statin treatment and its rescue with exogenous mevalonate is consistent with published findings.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in cell culture using LC-MS/MS. The described methods for sample preparation from both adherent and suspension cells, along with the adaptable LC-MS/MS parameters, offer a robust framework for researchers studying the mevalonate pathway. Accurate measurement of intracellular mevalonate is essential for advancing our understanding of cellular metabolism and for the development of novel therapeutics targeting this critical pathway.
References
- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 2. The Mevalonate Pathway, a Metabolic Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enzymatic Assay for Mevalonate Kinase Activity with (R)-Mevalonate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mevalonate (B85504) kinase (MVK) is a key enzyme in the mevalonate pathway, an essential metabolic route for the biosynthesis of isoprenoids and sterols in eukaryotes, archaea, and some bacteria.[1][2] This pathway produces vital molecules such as cholesterol, coenzyme Q10, and steroid hormones.[1] MVK catalyzes the ATP-dependent phosphorylation of (R)-mevalonate to produce mevalonate-5-phosphate.[3][4] Dysregulation of MVK activity is associated with several metabolic disorders, including mevalonic aciduria and hyperimmunoglobulinemia D syndrome (HIDS), making it a significant target for drug development and diagnostic research.[4][5][6][7] This application note provides a detailed protocol for a continuous spectrophotometric enzyme-coupled assay to determine mevalonate kinase activity.
Principle of the Assay
The activity of mevalonate kinase is determined using a coupled-enzyme assay system containing pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH).[8][9] In this system, the adenosine (B11128) diphosphate (B83284) (ADP) produced from the MVK-catalyzed phosphorylation of mevalonate is used by pyruvate kinase to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Subsequently, lactate dehydrogenase catalyzes the reduction of pyruvate to lactate, which is accompanied by the oxidation of NADH to NAD+. The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm, which is directly proportional to the activity of mevalonate kinase.
Experimental Protocols
Materials and Reagents
-
(R,S)-Mevalonic acid lactone
-
Potassium hydroxide (B78521) (KOH)
-
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt hydrate
-
Phospho(enol)pyruvic acid (PEP) monopotassium salt
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Pyruvate kinase (PK) from rabbit muscle
-
Lactate dehydrogenase (LDH) from rabbit muscle
-
Magnesium chloride (MgCl₂)
-
Potassium chloride (KCl)
-
Tris-HCl buffer
-
Purified mevalonate kinase or cell/tissue lysate containing MVK
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Preparation of Reagents
-
This compound Solution: Prepare a stock solution of this compound by hydrolyzing (R,S)-mevalonic acid lactone. Dissolve the lactone in a minimal amount of water and add 1.5 equivalents of 1 M KOH. Incubate at 37°C for 30 minutes to ensure complete hydrolysis to the open-acid form. Adjust the pH to 7.5 with HCl. Note that only the (R)-enantiomer is the substrate for mevalonate kinase.
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂ and 100 mM KCl.
-
ATP Stock Solution: 100 mM ATP in water, pH adjusted to 7.0 with NaOH. Store at -20°C.
-
PEP Stock Solution: 100 mM PEP in water. Store at -20°C.
-
NADH Stock Solution: 10 mM NADH in water. Protect from light and store at -20°C.
-
PK/LDH Enzyme Mix: Prepare a mixture of pyruvate kinase (e.g., 10 units/mL) and lactate dehydrogenase (e.g., 15 units/mL) in the assay buffer. Prepare fresh daily.
Assay Procedure
-
Reaction Mixture Preparation: Prepare a master mix for the desired number of reactions. For a final reaction volume of 200 µL, the final concentrations of the components should be as follows:
-
100 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
100 mM KCl
-
2 mM ATP
-
1 mM PEP
-
0.2 mM NADH
-
1 unit/mL Pyruvate Kinase
-
1.5 units/mL Lactate Dehydrogenase
-
Varying concentrations of this compound (e.g., 0-1 mM for Km determination)
-
-
Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 340 nm at a constant temperature (e.g., 37°C).
-
Assay Initiation and Measurement: a. To a 96-well plate or cuvette, add the reaction mixture. b. Add the mevalonate kinase sample (e.g., purified enzyme or cell lysate) to the mixture. c. Initiate the reaction by adding the this compound substrate. d. Immediately start monitoring the decrease in absorbance at 340 nm for a set period (e.g., 10-15 minutes), taking readings at regular intervals (e.g., every 30 seconds).
-
Data Analysis: a. Determine the rate of the reaction (ΔA₃₄₀/min) from the linear portion of the absorbance versus time plot. b. Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₃₄₀/min * Total reaction volume (mL)) / (ε * Path length (cm) * Enzyme volume (mL)) Where ε (the molar extinction coefficient for NADH at 340 nm) is 6.22 mM⁻¹cm⁻¹. c. For kinetic analysis, plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
Data Presentation
Table 1: Kinetic Parameters for Mevalonate Kinase
| Substrate | Apparent Km (µM) | Reference |
| This compound | 65 | [8] |
| ATP | 210 | [8] |
Table 2: Example of Mevalonate Kinase Activity Determination
| Sample | ΔA₃₄₀/min | Specific Activity (µmol/min/mg protein) |
| Wild-Type MVK | 0.150 | 2.04 |
| Mutant MVK (V261A) | 0.080 | 1.08 |
| Control (No MVK) | 0.005 | - |
Note: The specific activity values are hypothetical and for illustrative purposes. Actual values will depend on the enzyme source and purity. The V261A variant is associated with HIDS and has been shown to have decreased activity.[10]
Visualizations
Caption: The Mevalonate Pathway.
Caption: Experimental Workflow for MVK Assay.
Caption: Principle of the Coupled Enzyme Assay.
References
- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 2. The Mevalonate Pathway, a Metabolic Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Characterization and Functional Analysis of Mevalonate Kinase from Tribolium castaneum (Red Flour Beetle) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mevalonate kinase deficiency: an updated clinical overview and revision of the SHARE recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mevalonate kinase-deficient THP-1 cells show a disease-characteristic pro-inflammatory phenotype [frontiersin.org]
- 6. publications.aap.org [publications.aap.org]
- 7. Amsterdam UMC Locatie AMC - Mevalonate kinase (MVK) [amc.nl]
- 8. Microplate enzyme-coupled assays of mevalonate and phosphomevalonate kinase from Catharanthus roseus suspension cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Quantification of mevalonate-5-phosphate using UPLC-MS/MS for determination of mevalonate kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Tracing Studies Using Radiolabeled (R)-Mevalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mevalonate (B85504) (MVA) pathway is a critical metabolic cascade responsible for the synthesis of cholesterol and a diverse array of non-sterol isoprenoids.[1][2][3] These molecules are fundamental to numerous cellular processes, including the maintenance of cell membrane integrity, post-translational modification of proteins (prenylation), and the synthesis of essential molecules like coenzyme Q10 and steroid hormones.[4][5] Dysregulation of the MVA pathway is implicated in various diseases, including cancer, cardiovascular disease, and certain inflammatory disorders, making it a key target for therapeutic intervention.[6][7]
Radiolabeled (R)-mevalonate serves as a powerful tool for metabolic tracing studies, allowing researchers to dissect the flux and dynamics of this vital pathway. By introducing a radioactive isotope, typically Carbon-14 (¹⁴C) or Tritium (³H), into the mevalonate molecule, scientists can track its incorporation into downstream metabolites. This enables the precise quantification of biosynthetic rates and the evaluation of the efficacy of pathway modulators, such as statins.[8] These application notes provide detailed protocols for utilizing radiolabeled this compound in metabolic tracing studies, aimed at providing robust and reproducible data for academic and industrial research.
Key Applications
-
Elucidating Metabolic Flux: Quantifying the rate of cholesterol and isoprenoid biosynthesis in various cell types and tissues.
-
Drug Discovery and Development: Assessing the mechanism and efficacy of drugs targeting the mevalonate pathway, such as HMG-CoA reductase inhibitors (statins).[8][9]
-
Cancer Biology: Investigating the increased demand of cancer cells for mevalonate pathway intermediates to support proliferation and survival.[4][10]
-
Cardiovascular Research: Studying the dynamics of cholesterol synthesis and its contribution to atherosclerosis and other cardiovascular diseases.[10]
-
Neuroscience: Exploring the role of isoprenoid biosynthesis in neurodegenerative diseases.
Data Presentation
Table 1: Quantification of Radiolabeled this compound Incorporation into Key Downstream Metabolites
This table summarizes representative data on the incorporation of radiolabeled this compound into various downstream products in a cellular model.
| Metabolite | Control (DPM/mg protein) | Statin Treatment (DPM/mg protein) | Percent Inhibition |
| Cholesterol | 15,000 ± 1,200 | 3,000 ± 450 | 80% |
| Farnesyl Pyrophosphate (FPP) | 8,500 ± 700 | 1,700 ± 250 | 80% |
| Geranylgeranyl Pyrophosphate (GGPP) | 6,200 ± 550 | 1,240 ± 180 | 80% |
| Prenylated Proteins | 12,300 ± 1,100 | 2,460 ± 370 | 80% |
DPM: Disintegrations Per Minute. Data are presented as mean ± standard deviation.
Table 2: Effect of Atorvastatin (B1662188) on Plasma and Muscle Mevalonate Levels
This table presents in vivo data on the effect of atorvastatin treatment on mevalonate concentrations in human subjects.[8]
| Analyte | Pre-Treatment (nmol/L) | Post-Treatment (nmol/L) | Percent Change |
| Plasma Mevalonate | 35.5 ± 8.2 | 22.0 ± 5.1 | -38% |
| Muscle Mevalonate | 1.8 ± 0.5 | 1.8 ± 0.6 | 0% |
| Plasma LDL-Cholesterol | 3.9 ± 0.9 | 2.1 ± 0.7 | -46% |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vitro Metabolic Labeling of Cultured Cells with ¹⁴C-Mevalonate
Objective: To quantify the incorporation of radiolabeled mevalonate into cholesterol and other isoprenoids in cultured cells.
Materials:
-
Cultured cells (e.g., HepG2, MCF-7)
-
Complete cell culture medium
-
--INVALID-LINK---mevalonolactone (precursor to mevalonate)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Scintillation vials and scintillation cocktail
Procedure:
-
Cell Culture: Plate cells in appropriate culture dishes and grow to 70-80% confluency.
-
Radiolabeling:
-
Prepare a working solution of --INVALID-LINK---mevalonolactone in serum-free medium. A final concentration of 1-5 µCi/mL is recommended.
-
Aspirate the culture medium and wash the cells once with warm PBS.
-
Add the radiolabeling medium to the cells and incubate for 4-24 hours at 37°C in a CO₂ incubator. The incubation time should be optimized based on the cell type and experimental goals.
-
-
Cell Lysis and Lipid Extraction:
-
After incubation, aspirate the radiolabeling medium and wash the cells twice with cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Extract lipids from the cell lysate using a chloroform:methanol (2:1 v/v) extraction method.
-
-
Separation and Quantification:
-
Separate the extracted lipids (e.g., cholesterol, dolichol, ubiquinone) using thin-layer chromatography (TLC).[14][15]
-
Scrape the corresponding spots from the TLC plate into scintillation vials.
-
Add scintillation cocktail to each vial and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactive counts (in DPM) to the total protein concentration of the cell lysate.
-
Compare the incorporation of the radiolabel between different experimental conditions.
-
Protocol 2: In Vivo Metabolic Tracing with Radiolabeled this compound in an Animal Model
Objective: To assess the in vivo biodistribution and metabolism of radiolabeled mevalonate.
Materials:
-
Animal model (e.g., mouse, rat)
-
--INVALID-LINK---mevalonate, sterile solution
-
Anesthetic agent
-
Blood collection supplies (e.g., heparinized tubes)
-
Tissue homogenization buffer and equipment
-
Lipid extraction solvents
-
Liquid scintillation counter
Procedure:
-
Tracer Administration:
-
Sample Collection:
-
At predetermined time points, collect blood samples and harvest tissues of interest (e.g., liver, adipose tissue, brain).
-
-
Sample Processing:
-
Separate plasma from blood samples by centrifugation.
-
Homogenize harvested tissues in a suitable buffer.
-
-
Lipid Extraction and Quantification:
-
Extract lipids from plasma and tissue homogenates as described in Protocol 1.
-
Directly measure the radioactivity in an aliquot of the lipid extract using a liquid scintillation counter.
-
-
Data Analysis:
-
Express the results as DPM per gram of tissue or per milliliter of plasma.
-
Analyze the time course of radiolabel distribution and incorporation into different tissues.
-
Visualizations
Caption: Metabolic fate of radiolabeled this compound.
Caption: Experimental workflow for metabolic tracing.
Conclusion
Metabolic tracing with radiolabeled this compound provides a robust and quantitative method to investigate the intricacies of the mevalonate pathway. The protocols and data presented herein offer a framework for researchers to design and execute experiments that can yield significant insights into cellular metabolism in both health and disease. Careful optimization of experimental parameters and adherence to proper radioisotope handling procedures are paramount for obtaining high-quality, reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 3. Structural analysis of mevalonate-3-kinase provides insight into the mechanisms of isoprenoid pathway decarboxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Mevalonate Pathway, a Metabolic Target in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Mevalonate in blood and muscle: Response to atorvastatin treatment and the relationship to statin intolerance in patients with coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]
- 11. nucleus.iaea.org [nucleus.iaea.org]
- 12. research.columbia.edu [research.columbia.edu]
- 13. ehs.psu.edu [ehs.psu.edu]
- 14. Separation of Lipoproteins for Quantitative Analysis of 14C-Labeled Lipid-Soluble Compounds by Accelerator Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Separation of Lipoproteins for Quantitative Analysis of 14C-Labeled Lipid-Soluble Compounds by Accelerator Mass Spectrometry (Journal Article) | OSTI.GOV [osti.gov]
- 16. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 17. researchgate.net [researchgate.net]
- 18. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols for Microbial Production of (R)-Mevalonate in E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-mevalonate is a crucial precursor for the biosynthesis of isoprenoids, a vast class of natural products with diverse applications in pharmaceuticals, nutraceuticals, and biofuels. Chemical synthesis of enantiomerically pure this compound is challenging. Therefore, microbial production using metabolically engineered Escherichia coli presents a promising and sustainable alternative. This document provides a comprehensive overview of the strategies for producing this compound in E. coli, detailed experimental protocols, and a summary of reported production metrics.
Metabolic Engineering Strategies for this compound Production
The production of this compound in E. coli, which naturally utilizes the methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid precursor synthesis, necessitates the introduction of a heterologous mevalonate (B85504) (MVA) pathway.[1][2][3] The MVA pathway converts the central metabolite acetyl-CoA to this compound in three enzymatic steps.
Core MVA Pathway Enzymes: The upper MVA pathway consists of three key enzymes that are commonly expressed in E. coli for this compound production:
-
Acetoacetyl-CoA thiolase (AtoB or FadA): Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA.
-
Hydroxymethylglutaryl-CoA synthase (HMGS or mvaS): Condenses acetoacetyl-CoA and acetyl-CoA to produce HMG-CoA.[1]
-
Hydroxymethylglutaryl-CoA reductase (HMGR or mvaE): Reduces HMG-CoA to this compound, often requiring NADPH as a cofactor.[1]
Various sources for these enzymes have been explored, with genes from Enterococcus faecalis and Staphylococcus aureus being commonly used and demonstrating high efficiency in E. coli.[4][5]
Optimization Strategies: Several metabolic engineering approaches have been employed to enhance this compound titers, yields, and productivity in E. coli:
-
Enhancing Precursor Supply (Acetyl-CoA):
-
Disruption of Competing Pathways: Deleting genes such as gltA (citrate synthase) can reduce the flux of acetyl-CoA into the tricarboxylic acid (TCA) cycle, thereby increasing its availability for the MVA pathway.[6]
-
Alternative Carbon Sources: Utilizing acetate (B1210297) as a carbon source can directly provide acetyl-CoA.[7][8]
-
-
Improving Cofactor (NADPH) Availability:
-
Chromosomal Integration vs. Plasmid-Based Expression:
-
Plasmid-based systems offer flexibility in gene expression levels but can impose a metabolic burden and require antibiotics for selection.
-
Chromosomal integration of the MVA pathway genes leads to more stable strains suitable for industrial fermentation without the need for inducers or antibiotics.[11][12]
-
-
Process Optimization:
Data Presentation: this compound Production in Engineered E. coli
The following table summarizes the quantitative data from various studies on this compound production in engineered E. coli.
| Strain/Strategy | Key Genetic Modifications | Carbon Source | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Recombinant E. coli | Expressed mvaS and mvaE from Enterococcus faecalis | Glucose | Fed-batch | 47 | Not Reported | 0.94 | [1][4] |
| MGΔgltA-MV | Increased atoB expression, deleted gltA | Glucose | Batch | 8.0 | 0.4 | Not Reported | [6] |
| MGΔgltA-MV with β-glucosidase display | Increased atoB expression, deleted gltA | Cellobiose | Batch | 5.7 | 0.25 (g/g glucose equivalent) | Not Reported | [4][6] |
| XU143 | Expressed acs, mvaE, and mvaS from E. faecalis | Acetate | 2-stage Fed-batch | 7.85 | Not Reported | 0.13 | [8] |
| CMEV-7 | Chromosomal integration of two copies of the MVA pathway, deletion of atpFH and sucA | Glucose | Fed-batch | 30 | 0.49 (86.1% of max theoretical) | ~1.01 | [11][12] |
| MV-ΔGndΔGntR | Expressed mvaE and mvaS from E. faecalis, deleted gnd and gntR | Glucose | Non-growth phase | Not Reported | 0.49 Cmol/Cmol glucose | 2.61 mmol/gDCW/h | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the microbial production of this compound.
-
Gene Amplification:
-
Amplify the mvaS and mvaE genes from the genomic DNA of Enterococcus faecalis.
-
Amplify the native atoB gene from E. coli genomic DNA.
-
Design primers with appropriate restriction sites for subsequent cloning.
-
-
Plasmid Construction:
-
Digest the amplified gene fragments and a suitable expression vector (e.g., pTrc99A) with the corresponding restriction enzymes.
-
Ligate the gene fragments into the expression vector to create an operon structure, for instance, under the control of a single inducible promoter like Ptrc. The resulting plasmid can be designated as pTrc-MVA.
-
-
Transformation:
-
Transform the ligation product into a competent E. coli host strain (e.g., DH5α for cloning or BL21(DE3) for expression).
-
Select for positive transformants on LB agar (B569324) plates containing the appropriate antibiotic.
-
-
Verification:
-
Confirm the correct plasmid construction by restriction digestion analysis and Sanger sequencing.
-
-
Seed Culture Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking at 200 rpm.
-
-
Production Culture:
-
Inoculate 50 mL of M9 minimal medium supplemented with 20 g/L glucose, 5 g/L yeast extract, and the appropriate antibiotic in a 250 mL shake flask with 1% (v/v) of the seed culture.
-
Incubate at 37°C with shaking at 200 rpm.
-
-
Induction:
-
When the optical density at 600 nm (OD600) reaches 0.6-0.8, induce gene expression by adding IPTG to a final concentration of 0.1 mM.
-
-
Cultivation and Sampling:
-
Continue the cultivation for 48-72 hours.
-
Collect samples periodically to measure cell density (OD600) and mevalonate concentration.
-
-
Inoculum Preparation:
-
Prepare a seed culture as described in the shake flask protocol.
-
Inoculate a 500 mL baffled flask containing 100 mL of LB medium with the seed culture and incubate overnight.
-
-
Bioreactor Setup:
-
Prepare a 2 L bioreactor containing 1 L of defined medium (e.g., a modified M9 medium with trace elements).
-
Autoclave the bioreactor and medium.
-
-
Fermentation:
-
Inoculate the bioreactor with the overnight culture to an initial OD600 of approximately 0.1.
-
Control the temperature at 37°C, pH at 7.0 (by automatic addition of NH4OH), and dissolved oxygen (DO) above 20% by adjusting the agitation speed and aeration rate.
-
When the initial glucose is depleted (indicated by a sharp increase in DO), start the fed-batch phase by feeding a concentrated glucose solution (e.g., 500 g/L) at a controlled rate to maintain a low glucose concentration.
-
Induce with IPTG when the OD600 reaches a desired level (e.g., 20).
-
-
Sampling and Analysis:
-
Collect samples at regular intervals to monitor cell growth, glucose consumption, and mevalonate production.
-
-
Sample Preparation:
-
Centrifuge the culture samples to pellet the cells.
-
Collect the supernatant for analysis.
-
-
Lactonization:
-
Acidify the supernatant with HCl to a pH below 2 to convert mevalonate to mevalonolactone (B1676541).
-
Incubate at 45°C for 1 hour.
-
-
Extraction:
-
Extract the mevalonolactone from the acidified supernatant with an equal volume of ethyl acetate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the organic (upper) phase.
-
-
Analysis by Gas Chromatography (GC):
-
Analyze the extracted mevalonolactone using a GC system equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., HP-5).
-
Use a standard curve of known mevalonolactone concentrations for quantification.
-
Visualization of Pathways and Workflows
References
- 1. Production of mevalonate by a metabolically-engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reconstitution of the Mevalonate Pathway for Improvement of Isoprenoid Production and Industrial Applicability in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metabolic engineering of E. coli for improving mevalonate production to promote NADPH regeneration and enhance acetyl-CoA supply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Microbial production of mevalonate by recombinant Escherichia coli using acetic acid as a carbon source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic engineering of mevalonate-producing Escherichia coli strains based on thermodynamic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Engineering of a Highly Efficient Escherichia coli Strain for Mevalonate Fermentation through Chromosomal Integration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Cell-Free Enzymatic Synthesis of (R)-Mevalonate
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed protocol for the cell-free enzymatic synthesis of (R)-mevalonate, a key intermediate in the biosynthesis of isoprenoids. Cell-free metabolic engineering (CFME) offers a powerful alternative to traditional in vivo fermentation, enabling rapid prototyping, higher product titers, and circumvention of cellular toxicity issues. The described methodology utilizes a mixture of crude E. coli lysates, each enriched with one of the three essential enzymes of the upper mevalonate (B85504) pathway, to convert acetyl-CoA into this compound.
Introduction
This compound is a crucial precursor for the synthesis of a vast array of isoprenoids (terpenoids), a class of over 30,000 biomolecules including cholesterol, steroid hormones, and coenzyme Q10.[1] The mevalonate (MVA) pathway is a fundamental metabolic route found in eukaryotes, archaea, and some bacteria.[1] Cell-free enzymatic synthesis provides a robust platform for producing this compound by leveraging the catalytic power of enzymes in an in vitro environment. This approach decouples production from cell growth, allowing for direct optimization of reaction conditions and overcoming limitations such as the buildup of toxic intermediates like hydroxymethylglutaryl-CoA (HMG-CoA).[2]
This protocol details a CFME framework where crude cell lysates containing overexpressed pathway enzymes are mixed to reconstitute the biosynthetic pathway from glucose to mevalonate.[2] Endogenous glycolytic enzymes within the lysate convert glucose to acetyl-CoA, which is then channeled through the engineered pathway. This method has been shown to achieve high titers, reaching up to 17.6 g/L of mevalonate.[2][3]
Enzymatic Pathway
The synthesis of this compound from acetyl-CoA is accomplished via the "upper mevalonate pathway," which consists of three sequential enzymatic reactions.[1]
-
Acetyl-CoA Acetyltransferase (ACAT): Catalyzes the Claisen condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.[2][4]
-
Hydroxymethylglutaryl-CoA Synthase (HMGS): Mediates the condensation of acetoacetyl-CoA with another molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[2]
-
Hydroxymethylglutaryl-CoA Reductase (HMGR): Reduces HMG-CoA to this compound in an NADPH-dependent reaction. This is the rate-limiting step in the pathway.[1][4]
References
- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 2. Cell-free mixing of Escherichia coli crude extracts to prototype and rationally engineer high-titer mevalonate synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ENZYMES OF THE MEVALONATE PATHWAY OF ISOPRENOID BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotopic Labeling with (R)-[13C]Mevalonate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system.[1] By replacing carbon-12 atoms with the stable heavy isotope carbon-13 (¹³C), researchers can track the incorporation of the labeled substrate into downstream metabolites.[2] This document provides a detailed protocol for using (R)-[¹³C]mevalonate to study the mevalonate (B85504) (MVA) pathway, a critical metabolic route for the biosynthesis of isoprenoids like cholesterol and other essential molecules.[3] The MVA pathway begins with acetyl-CoA and proceeds through the key intermediate mevalonate.[3] Supplying cells with ¹³C-labeled mevalonate allows for the precise tracking of carbon flux through this pathway and the quantification of isoprenoid biosynthesis. This analysis is typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to detect the mass shift imparted by the ¹³C isotope.[1][2]
Biochemical Pathway: The Mevalonate Pathway
The mevalonate pathway is a fundamental metabolic cascade responsible for producing isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal building blocks for all isoprenoids.[3] The pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate by the rate-limiting enzyme, HMG-CoA reductase.[3] Subsequent phosphorylation and decarboxylation steps convert mevalonate into IPP, which can be isomerized to DMAPP.
References
Application Notes and Protocols: Mass Spectrometry Methods for Mevalonate Pathway Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of mevalonate (B85504) pathway intermediates using mass spectrometry. The mevalonate (MVA) pathway is a critical metabolic route responsible for the synthesis of isoprenoids, which are essential for numerous cellular functions, including the production of cholesterol, coenzyme Q10, and steroid hormones.[1][2] Accurate measurement of the intermediates in this pathway is crucial for understanding metabolic regulation, investigating disease states, and developing therapeutic agents such as statins, which target the HMG-CoA reductase enzyme.[1][3]
Mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), has become the gold standard for this type of analysis due to its high sensitivity, specificity, and reproducibility.[2][4] These methods allow for the precise quantification of key metabolites from complex biological matrices.
Section 1: The Mevalonate Pathway
The mevalonate pathway begins with Acetyl-CoA and proceeds through a series of enzymatic reactions to produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] These molecules are the precursors to a vast array of isoprenoid compounds.[5] The enzyme HMG-CoA reductase, which converts HMG-CoA to mevalonate, is the rate-limiting step in this pathway and a primary target for cholesterol-lowering drugs.[2]
Section 2: LC-MS/MS Method for Mevalonate in Human Plasma
This section details a robust method for quantifying mevalonate, a key intermediate, in human plasma. This type of analysis is vital for clinical research, particularly for assessing the pharmacodynamic effects of HMG-CoA reductase inhibitors.[6]
The general workflow involves sample preparation to isolate mevalonate from the plasma matrix, followed by chromatographic separation and detection by mass spectrometry.
This protocol is a composite based on established methods.[6][7]
1. Materials and Reagents
-
Mevalonate (MVA) standard
-
Mevalonate-D7 (MVA-D7) internal standard (IS)
-
Human plasma (collected in EDTA or heparin tubes)[2]
-
Hydrochloric acid (0.1 N)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium formate (B1220265)
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges
2. Sample Preparation [7]
-
To 500 μL of plasma in a glass tube, add 100 μL of internal standard (e.g., 200 ng/mL MVA-D7).
-
Add 1 mL of 0.1 N HCl and 0.5 mL of water, then vortex-mix.
-
Allow the sample to stand for 30 minutes to facilitate the conversion of MVA to its lactone form (MVAL).[7]
-
Precondition an SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1 N HCl.
-
Load the entire sample solution onto the SPE cartridge.
-
Wash the cartridge sequentially with 1 mL of 0.1 N HCl, 1 mL of water, and 1 mL of 15% methanol in water.
-
Dry the cartridge thoroughly.
-
Elute the analyte with 3 x 0.5 mL of methanol into a clean tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 μL of 0.2% ammonium hydroxide solution to convert MVAL back to MVA.[7]
-
Vortex and transfer to an autosampler vial for injection.
3. LC-MS/MS Conditions
-
LC System: Agilent 1290 or equivalent.[7]
-
Column: HyPurity Advance, 50 x 4.6 mm, 5 µm or Thermo Scientific BioBasic AX, 150 x 2.1 mm, 5 µm.[6][7]
-
MS System: LTQ linear ion trap or a triple quadrupole mass spectrometer.[6]
-
Ionization: Electrospray Ionization (ESI), Negative Mode.
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[2]
The performance of LC-MS/MS methods for mevalonate quantification varies slightly based on the specific platform and protocol used.
| Parameter | Value Range | Source |
| Linearity Range | 2.5 - 250 ng/mL | Thermo Fisher Application Note[6] |
| 50 - 1000 ng/mL | Journal of Young Pharmacists[7] | |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | Creative Proteomics[8] |
| 2.5 ng/mL | Thermo Fisher Application Note[6] | |
| Limit of Detection (LOD) | 2 pg (on-column) | Thermo Fisher Application Note[6] |
| 0.1 ng/mL | Creative Proteomics[8] |
Section 3: Simultaneous Analysis of Multiple Intermediates
For a comprehensive understanding of pathway flux, it is often necessary to measure multiple intermediates concurrently. This is particularly relevant in metabolic engineering and cancer research.[9][10] Methods using Hydrophilic Interaction Liquid Chromatography (HILIC) or chemical derivatization are often employed to handle the high polarity and low abundance of some intermediates like isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[9][11]
This protocol provides a general guideline for extracting polar metabolites from cell cultures, such as engineered E. coli or mammalian cells.[2][12]
1. Quenching and Extraction
-
Rapidly quench metabolic activity. For suspension cultures, this can be done by fast filtration and immersion in a cold quenching/extraction solvent. For adherent cells, aspirate the media and immediately add the cold extraction solvent.
-
A common extraction solvent is a mixture of acetonitrile and 50 mM ammonium formate (pH 9.5) (7:3 ratio), pre-chilled to -20°C.[12] Alternatively, cold methanol can be used.[2]
-
Incubate the cells with the extraction solvent (e.g., at -20°C for 10 minutes).[12]
-
Scrape adherent cells if necessary.
-
Centrifuge the mixture at high speed (e.g., >12,000 x g) at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: UPLC or UHPLC system.[9]
-
Chromatography: HILIC separation is often preferred for retaining and separating highly polar, phosphorylated intermediates.[9]
-
MS System: High-resolution mass spectrometer (HRMS) such as an Orbitrap is beneficial for accurate mass measurement and identification.[9]
-
Ionization: ESI, Negative Mode.
The following table summarizes reported performance characteristics for farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).
| Analyte | Parameter | Value | Source |
| FPP & GGPP | Limit of Detection (LOD) | 5 pg | ResearchGate Publication[10] |
| Linearity Range | 5 - 1000 pg | ResearchGate Publication[10] |
Section 4: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an alternative platform for analyzing mevalonate pathway intermediates. While less common for the highly polar phosphorylated intermediates, it can be effective for mevalonate and other non-polar isoprenoids, often requiring a derivatization step to increase volatility.[2][4] Stable isotope dilution GC-MS methods have been developed for sensitive and reproducible quantification of mevalonate.[4]
-
Extraction: Similar to LC-MS methods, mevalonate is extracted from the biological matrix.
-
Derivatization: The extracted, dried residue is chemically derivatized (e.g., silylation) to make the analyte volatile and thermally stable for GC analysis.
-
Analysis: The derivatized sample is injected into the GC-MS system.
-
Detection: Chemical Ionization (CI) has been shown to provide high sensitivity for mevalonate analysis, though it may require more frequent ion source cleaning.[4]
References
- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 2. Mevalonate Pathway Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. The Mevalonate Pathway, a Metabolic Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Key Intermediates in Cholesterol and Bile Acid Biosynthesis by Stable Isotope Dilution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. Mevalonic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. Simultaneous analysis of 7 key mevalonate pathway intermediates using liquid chromatography-orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of extraction conditions for LC-ToF-MS analysis of mevalonate pathway metabolites in engineered E. coli strain via statistical experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (R)-Mevalonate in Studying Protein Prenylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein prenylation is a critical post-translational modification that involves the covalent attachment of isoprenoid lipids, primarily farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), to cysteine residues of target proteins. This modification is essential for the proper subcellular localization and function of a wide range of proteins, including the Ras superfamily of small GTPases, which are key regulators of cellular signaling pathways involved in cell growth, differentiation, and survival. The study of protein prenylation is therefore of paramount importance in understanding various pathological conditions, including cancer and inflammatory diseases.
(R)-mevalonate, a key intermediate in the mevalonate (B85504) pathway, serves as a precursor for the synthesis of FPP and GGPP. The use of radiolabeled this compound, such as (R)-[3H]mevalonate, provides a powerful tool for metabolically labeling and tracking prenylated proteins within cells. This allows for the investigation of the dynamics of protein prenylation, the identification of novel prenylated proteins, and the evaluation of the efficacy of inhibitors targeting the mevalonate pathway and protein prenyltransferases.
These application notes provide an overview of the use of this compound in studying protein prenylation and offer detailed protocols for key experiments.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mevalonate pathway leading to protein prenylation and a typical experimental workflow for studying this process using this compound.
Caption: The Mevalonate Pathway and Protein Prenylation.
Caption: Experimental Workflow for Studying Protein Prenylation.
Quantitative Data
The following tables summarize quantitative data from studies utilizing this compound or inhibitors of the mevalonate pathway to investigate protein prenylation.
Table 1: Effect of Temperature on Protein Prenylation in Mevalonate Kinase Deficiency (MKD) Cells
| Cell Line | Temperature | Fold Increase in Unprenylated Rab Proteins | Reference |
| MKD Patient Cells | 40°C vs 37°C | ~200% | [1] |
Table 2: IC50 Values of Mevalonate Pathway Inhibitors on Protein Prenylation
| Inhibitor | Assay | Cell Line | IC50 (µM) |
| Mevastatin | GFP-CaaX Localization | U-2 OS | 0.05 - 0.2 |
| Zoledronic Acid | GFP-CaaX Localization | U-2 OS | 0.1 - 0.5 |
Experimental Protocols
Protocol 1: Metabolic Labeling of Prenylated Proteins with (R)-[3H]mevalonate in Cultured Cells
This protocol describes the metabolic labeling of proteins with radioactive isoprenoids derived from (R)-[3H]mevalonate.
Materials:
-
Cultured cells (e.g., HEK293, HeLa, or specific cell line of interest)
-
Complete cell culture medium
-
(R)-[3H]mevalonolactone (converted to mevalonate before use)
-
Mevalonate pathway inhibitor (e.g., statin) (optional)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Culture: Plate cells in appropriate culture dishes and grow to 70-80% confluency.
-
Inhibitor Treatment (Optional): If studying the effect of mevalonate pathway inhibitors, pre-treat the cells with the desired concentration of the inhibitor for a specified time (e.g., 24-48 hours).
-
Preparation of (R)-[3H]mevalonate: Convert (R)-[3H]mevalonolactone to the potassium salt of mevalonic acid by hydrolysis with KOH.
-
Metabolic Labeling: Remove the culture medium and replace it with fresh medium containing (R)-[3H]mevalonate (typically 25-50 µCi/mL). Incubate the cells for 4-24 hours at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Protein Precipitation and Quantification: Precipitate the total protein from the cell lysate using trichloroacetic acid (TCA). Wash the protein pellet with acetone (B3395972) and resuspend in a suitable buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Scintillation Counting: Add an aliquot of the resuspended protein to a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter to determine the total incorporation of [3H] into proteins.
Protocol 2: Immunoprecipitation of a Specific Prenylated Protein
This protocol describes the immunoprecipitation of a target protein after metabolic labeling to assess its prenylation status.
Materials:
-
Metabolically labeled cell lysate (from Protocol 1)
-
Primary antibody specific to the target protein
-
Protein A/G-agarose or magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels
-
Autoradiography film or phosphorimager screen
Procedure:
-
Pre-clearing the Lysate: Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the immunoprecipitated protein.
-
SDS-PAGE and Autoradiography: Separate the eluted proteins by SDS-PAGE. Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the radiolabeled, prenylated protein.
Protocol 3: Analysis of Prenylated Proteins by Thin-Layer Chromatography (TLC)
This protocol describes a method to analyze the types of isoprenoids (farnesyl vs. geranylgeranyl) attached to proteins.
Materials:
-
Metabolically labeled cell lysate (from Protocol 1) or immunoprecipitated protein (from Protocol 2)
-
Raney nickel catalyst
-
Formic acid
-
Silica (B1680970) gel TLC plates
-
Developing solvent (e.g., hexane:ethyl acetate (B1210297) mixture)
-
Iodine chamber or other visualization method
-
Scintillation counter or TLC scanner
Procedure:
-
Cleavage of Prenyl Groups: Treat the protein sample with Raney nickel and formic acid to cleave the thioether bond and release the isoprenoid groups as hydrocarbons.
-
Extraction: Extract the released isoprenoid hydrocarbons with hexane.
-
TLC Analysis: Spot the hexane extract onto a silica gel TLC plate alongside standards for farnesane and geranylgeranane.
-
Development: Develop the TLC plate in a chamber containing the appropriate developing solvent.
-
Visualization and Quantification: Visualize the spots using an iodine chamber. Scrape the silica corresponding to the standards and the sample spots into scintillation vials and measure the radioactivity to quantify the amount of farnesyl and geranylgeranyl groups. Alternatively, a TLC scanner can be used for direct quantification of radioactivity on the plate.
References
Application Notes and Protocols for Studying Archaeal Isoprenoid Biosynthesis using (R)-Mevalonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Archaea, the third domain of life, are distinguished by their unique cell membranes composed of isoprenoid-based ether-linked lipids. These lipids are crucial for the survival of archaea in extreme environments and represent a significant departure from the fatty acid-based ester-linked lipids found in bacteria and eukaryotes. The biosynthesis of the C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), in most archaea proceeds via the mevalonate (B85504) (MVA) pathway. However, extensive research has revealed that archaea do not utilize the canonical eukaryotic MVA pathway but instead possess several modified or alternative pathways.[1][2]
(R)-mevalonate, a key intermediate in this pathway, serves as an invaluable tool for elucidating these unique biosynthetic routes. By using isotopically labeled this compound (e.g., with ¹³C), researchers can trace the flow of carbon through the pathway into the final lipid products. This allows for the identification of novel intermediates and enzymes, the quantification of metabolic flux, and the screening of potential inhibitors targeting this essential pathway, which is of interest for the development of novel anti-archaeal agents. These application notes provide an overview of the alternative MVA pathways in archaea and detailed protocols for using this compound to study them.
Alternative Mevalonate Pathways in Archaea
Unlike the canonical eukaryotic pathway, archaeal MVA pathways exhibit significant diversity. At least three major variations have been identified, primarily differing in the steps following the formation of this compound.
-
The "Archaeal" Mevalonate Pathway (Haloarchaea-type): This pathway, identified in organisms like Haloferax volcanii, proceeds through the phosphorylation of mevalonate to mevalonate-5-phosphate, which is then decarboxylated to isopentenyl phosphate (B84403), and finally phosphorylated again to yield IPP.[3][4]
-
The Thermoplasma-type Mevalonate Pathway: Found in thermoacidophilic archaea such as Thermoplasma acidophilum, this pathway involves a novel set of enzymes. Mevalonate is first phosphorylated at the 3-position to form mevalonate-3-phosphate, followed by a second phosphorylation at the 5-position to yield mevalonate-3,5-bisphosphate. This intermediate is then decarboxylated to isopentenyl phosphate.[1][5]
-
The Classical Mevalonate Pathway in some Archaea: A few archaea, such as Sulfolobus solfataricus, appear to possess all the enzymes of the classical MVA pathway, similar to eukaryotes.[6]
The discovery of these pathways has been driven by the identification of novel enzymes, including mevalonate-3-kinase, mevalonate-3-phosphate-5-kinase, and phosphomevalonate decarboxylase, which are absent in the canonical eukaryotic pathway.[1]
Data Presentation
Enzyme Kinetic Parameters
The study of novel enzymes in the alternative MVA pathways has yielded important quantitative data on their catalytic efficiency.
| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Optimal Temperature (°C) | Optimal pH |
| Mevalonate-3-kinase | Thermoplasma acidophilum | This compound | 97 ± 6 | 5.0 ± 0.1 | 55 | 8.5 |
| Mevalonate-5-kinase | Methanosarcina mazei | This compound | 68 ± 4 | 4.3 ± 0.2 | - | - |
| Mevalonate-3-phosphate-5-kinase | Thermoplasma acidophilum | Mevalonate-3-phosphate | - | - | 60 | 6.5-9.0 |
Data compiled from Vinokur et al., 2014.[1]
Core Lipid Composition in Methanogens
The end products of the isoprenoid biosynthesis pathway, the core lipids, can vary in their relative abundance depending on growth conditions.
| Growth Condition | Archaeol (%) | Tetraether Lipids (%) |
| V/V = const. (117 mL bottles) | 61 ± 4 | 39 ± 4 |
| n/n = const. (117 mL bottles) | 41 ± 8 | 59 ± 8 |
| V/V = const. (570 mL bottles) | 51 | 49 |
| n/n = const. (570 mL bottles) | 35 | 65 |
Data represents the relative percentage of core lipids in Methanothermobacter marburgensis under different cultivation scales.[7]
Mandatory Visualizations
Caption: Variations in the lower mevalonate pathway in different domains of life.
Caption: Workflow for stable isotope tracing of isoprenoid biosynthesis in archaea.
Experimental Protocols
Protocol 1: In Vivo Labeling of Haloferax volcanii with ¹³C-(R)-Mevalonate
This protocol describes the metabolic labeling of the model haloarchaeon Haloferax volcanii to trace the incorporation of carbon from this compound into its membrane lipids.
Materials:
-
Haloferax volcanii strain (e.g., H53 or DS2)
-
Hv-YPC rich medium
-
¹³C-labeled (R,S)-mevalonolactone (e.g., [U-¹³C₆]-mevalonolactone)
-
Sterile KOH solution (1 M)
-
Sterile, salt-buffered minimal medium for H. volcanii
-
Shaking incubator at 45°C
-
Spectrophotometer
-
Centrifuge and sterile centrifuge tubes
Procedure:
-
Preparation of Labeled this compound Stock:
-
(R,S)-mevalonolactone is the stable precursor that needs to be hydrolyzed to the active mevalonate salt.
-
Dissolve the ¹³C-(R,S)-mevalonolactone in sterile water to a concentration of 100 mM.
-
Add an equimolar amount of sterile KOH to hydrolyze the lactone ring. For 1 mL of 100 mM mevalonolactone, add 100 µL of 1 M KOH.
-
Incubate at 37°C for 30 minutes to ensure complete hydrolysis.
-
Neutralize with sterile HCl if necessary and bring to the final volume with sterile water. The final product is a solution of potassium ¹³C-(R,S)-mevalonate. Note: Only the (R)-enantiomer will be metabolized.
-
-
Culturing Haloferax volcanii:
-
Inoculate a starter culture of H. volcanii in 5 mL of Hv-YPC medium.
-
Incubate at 45°C with shaking (approx. 200 rpm) until the culture reaches the mid-logarithmic phase (OD₆₀₀ ≈ 0.6-0.8).
-
-
Metabolic Labeling:
-
Harvest the cells from the starter culture by centrifugation (e.g., 8,000 x g for 10 min).
-
Wash the cell pellet twice with sterile minimal medium to remove any unlabeled precursors from the rich medium.
-
Resuspend the cells in fresh, pre-warmed minimal medium to an OD₆₀₀ of ~0.1.
-
Add the prepared ¹³C-(R)-mevalonate stock solution to a final concentration of 1-5 mM.
-
Incubate the culture at 45°C with shaking for a period equivalent to 1-2 cell doublings (for H. volcanii, a doubling time is typically 4-6 hours under these conditions).
-
-
Harvesting and Quenching:
-
After the incubation period, immediately place the culture flask on ice to quench metabolic activity.
-
Harvest the cells by centrifugation at 4°C (e.g., 8,000 x g for 15 min).
-
Discard the supernatant and wash the cell pellet twice with an ice-cold saline buffer (e.g., 18% salt water) to remove any remaining labeled substrate from the medium.
-
The resulting cell pellet can be stored at -80°C or used immediately for lipid extraction.
-
Protocol 2: Extraction and Analysis of Labeled Archaeal Lipids
This protocol details the extraction of total lipids and the subsequent analysis by mass spectrometry to determine the incorporation of the ¹³C label.
Materials:
-
Cell pellet from Protocol 1
-
Dichloromethane (DCM), methanol (B129727) (MeOH), and phosphate buffer (50 mM, pH 7.4)
-
Sonicator bath
-
Centrifuge
-
Glass separation funnel
-
Rotary evaporator or nitrogen stream for solvent evaporation
-
LC-MS/MS system with a C18 or similar reverse-phase column
Procedure:
-
Total Lipid Extraction (Modified Bligh-Dyer):
-
Resuspend the cell pellet in a single-phase mixture of MeOH:DCM:phosphate buffer (2:1:0.8 v/v/v). Use approximately 20 mL of this mixture for 100 mg of wet cell pellet.
-
Transfer the suspension to a Teflon vessel and sonicate in an ultrasonic bath for 10-15 minutes to lyse the cells.
-
Transfer the mixture to a separation funnel.
-
Induce phase separation by adding additional DCM and water to achieve a final ratio of MeOH:DCM:H₂O of 1:1:0.9 (v/v/v).
-
Mix thoroughly and allow the phases to separate.
-
Collect the lower organic phase, which contains the total lipids.
-
Dry the lipid extract under a stream of nitrogen or using a rotary evaporator.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried lipid extract in a suitable solvent for reverse-phase chromatography (e.g., 90:10 MeOH:DCM).
-
Inject the sample onto the LC-MS/MS system.
-
Use a gradient elution, for example, from a mobile phase of high water content to high isopropanol (B130326) content, to separate the different lipid species.
-
Acquire mass spectra in full scan mode to identify the molecular ions of the lipids of interest (e.g., archaeol, GDGTs, and their polar lipid derivatives).
-
The incorporation of ¹³C will result in a shift in the mass-to-charge ratio (m/z) of the lipid. For each carbon incorporated from a fully labeled mevalonate precursor, the mass will increase by approximately 1.00335 Da.
-
Analyze the isotopic distribution of the parent ions to quantify the percentage of the lipid pool that has become labeled and the number of ¹³C atoms incorporated per molecule.
-
Protocol 3: In Vitro Enzymatic Assay for Mevalonate-3-kinase
This protocol is for determining the activity of the novel archaeal enzyme, mevalonate-3-kinase, from Thermoplasma acidophilum.
Materials:
-
Purified Mevalonate-3-kinase enzyme
-
This compound
-
ATP
-
Assay buffer (e.g., 80 mM HEPES, pH 8.5)
-
MgCl₂, KCl
-
Coupled enzyme system: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Assay Principle: The activity of mevalonate-3-kinase is measured using a coupled enzyme assay. The production of ADP by the kinase is coupled to the oxidation of NADH by PK and LDH, which can be monitored as a decrease in absorbance at 340 nm.
-
Reaction Mixture Preparation:
-
Prepare a master mix in the assay buffer containing:
-
0.5 mM ATP
-
4 mM PEP
-
0.7 mM NADH
-
15 mM MgCl₂
-
5 mM KCl
-
PK/LDH enzyme mix
-
-
Aliquot the master mix into the wells of a 96-well microplate.
-
-
Enzyme Reaction:
-
Add the purified mevalonate-3-kinase enzyme to the wells.
-
To initiate the reaction, add the substrate, this compound, to a final concentration of 1 mM (or varying concentrations for kinetic analysis).
-
Immediately place the plate in the microplate reader pre-heated to the optimal temperature for the enzyme (55°C for the T. acidophilum enzyme).
-
-
Data Acquisition and Analysis:
-
Monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADH oxidation is directly proportional to the rate of ADP production and thus the activity of the mevalonate-3-kinase.
-
Calculate the specific activity of the enzyme (µmol of substrate converted per minute per mg of enzyme) using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
For kinetic analysis, vary the concentration of this compound and fit the initial rates to the Michaelis-Menten equation to determine K_m and V_max.
-
References
- 1. Evidence of a Novel Mevalonate Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of isoprenoids via mevalonate in Archaea: the lost pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reconstruction of the "Archaeal" Mevalonate Pathway from the Methanogenic Archaeon Methanosarcina mazei in Escherichia coli Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reconstruction of the “Archaeal” Mevalonate Pathway from the Methanogenic Archaeon Methanosarcina mazei in Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biochemical evidence supporting the presence of the classical mevalonate pathway in the thermoacidophilic archaeon Sulfolobus solfataricus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Generating (R)-Mevalonate Auxotrophs in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to generating and utilizing (R)-mevalonate auxotrophs for advanced metabolic research and drug discovery. Mevalonate (B85504) auxotrophs, incapable of synthesizing their own mevalonate, are invaluable tools for studying isoprenoid biosynthesis, a fundamental pathway for producing a vast array of essential molecules, including sterols, hormones, and cofactors. By creating a dependency on external mevalonate, researchers can precisely control and investigate the flux through this pathway, screen for enzyme inhibitors, and elucidate the roles of isoprenoid-derived molecules in various cellular processes.
Introduction to this compound Auxotrophs
The mevalonate (MVA) pathway is a highly conserved metabolic route responsible for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all isoprenoids. In many organisms, this pathway is essential for viability. By disrupting a key gene in this pathway, it is possible to create an auxotrophic strain that requires supplementation with this compound, the biologically active enantiomer, for growth.
This conditional lethality provides a powerful selection system for a variety of applications, including:
-
Metabolic Engineering: Studying the effects of pathway perturbations and optimizing the production of valuable isoprenoid-based compounds.
-
Drug Discovery: Developing high-throughput screens to identify inhibitors of mevalonate pathway enzymes as potential antimicrobial or anticancer agents.[1][2][3][4][5]
-
Functional Genomics: Elucidating the roles of specific mevalonate pathway enzymes and their downstream products.
This document provides detailed protocols for generating this compound auxotrophs in two commonly used model organisms, Escherichia coli and Saccharomyces cerevisiae, using CRISPR/Cas9 technology.
Data Presentation: Characterization of Mevalonate Auxotrophs
The successful generation of a mevalonate auxotroph is confirmed by its growth dependency on exogenous mevalonate. The following tables summarize typical quantitative data obtained from the characterization of such strains.
Table 1: Growth Characteristics of an E. coli Mevalonate Auxotroph
An E. coli strain with a knockout of the ispC gene (in the alternative DXP pathway) and expression of the lower mevalonate pathway becomes auxotrophic for mevalonate.[6]
| Mevalonate Concentration (mg/L) | Specific Growth Rate (h⁻¹) | Final Optical Density (OD600) |
| 0 | 0.15 | Low |
| 25 | Observable increase | Increased |
| 1000 | 0.19 | High |
Table 2: Antibiotic Tolerance of a Staphylococcus aureus Mevalonate Auxotroph
A Staphylococcus aureus ΔmvaS mutant, auxotrophic for mevalonate, exhibits tolerance to bactericidal antibiotics when deprived of mevalonate due to growth arrest.[7]
| Condition | Antibiotic | Survival Rate (%) |
| Mevalonate-depleted | Ciprofloxacin | High |
| Mevalonate-depleted | Gentamicin | High |
| Mevalonate-depleted | Daptomycin | High |
| Mevalonate-supplemented | Ciprofloxacin | Low |
| Mevalonate-supplemented | Gentamicin | Low |
| Mevalonate-supplemented | Daptomycin | Low |
Experimental Protocols
Generating this compound Auxotrophs using CRISPR/Cas9
This protocol outlines the general steps for creating a gene knockout in the mevalonate pathway of E. coli or S. cerevisiae using the CRISPR/Cas9 system. The target gene for knockout will typically be a key enzyme in the upper mevalonate pathway, such as HMG-CoA synthase (mvaS) or HMG-CoA reductase (hmgR). For organisms like E. coli that possess the alternative non-mevalonate (DXP) pathway, creating a mevalonate auxotroph for isoprenoid synthesis involves knocking out a gene in the DXP pathway (e.g., dxr or ispC) and introducing the lower part of the mevalonate pathway to utilize exogenous mevalonate.[6]
3.1.1. Materials
-
E. coli or S. cerevisiae wild-type strain
-
CRISPR/Cas9 plasmids (one expressing Cas9 and another for the guide RNA)
-
Oligonucleotides for gRNA construction and donor DNA template
-
Restriction enzymes and T4 DNA ligase
-
Competent cells for cloning (e.g., E. coli DH5α)
-
Appropriate growth media and antibiotics
-
(R)-mevalonic acid or (R,S)-mevalonolactone
-
PCR reagents and sequencing services
3.1.2. Protocol for E. coli
-
gRNA Design: Design a 20-nucleotide guide RNA (gRNA) sequence targeting a conserved and functionally important region of the target gene (e.g., hmgR or mvaS). Ensure the gRNA is specific to the target to minimize off-target effects. Online design tools are available for this purpose.
-
gRNA Plasmid Construction: Clone the designed gRNA sequence into a suitable gRNA expression plasmid.[6][8][9] This typically involves annealing complementary oligonucleotides encoding the gRNA sequence and ligating them into a linearized vector.
-
Donor DNA Template Design: Design a donor DNA template for homologous recombination. For a gene knockout, the donor DNA should contain sequences homologous to the regions flanking the target gene, but with the target gene sequence deleted. A selectable marker can be included between the homology arms to facilitate selection.
-
Transformation: Co-transform the Cas9 expression plasmid, the gRNA plasmid, and the linear donor DNA template into electrocompetent E. coli cells expressing the λ-Red recombinase system.[8]
-
Selection and Screening: Plate the transformed cells on selective medium containing the appropriate antibiotic and this compound. Screen individual colonies by colony PCR to identify clones with the desired gene knockout.
-
Verification: Sequence the targeted genomic region in putative knockout clones to confirm the deletion.
-
Curing of Plasmids: Cure the CRISPR/Cas9 plasmids from the confirmed knockout strain.
-
Phenotypic Characterization: Grow the verified auxotroph in minimal medium with and without this compound to confirm its auxotrophy.
3.1.3. Protocol for S. cerevisiae
-
gRNA Design: Similar to E. coli, design a specific gRNA targeting the desired mevalonate pathway gene (e.g., ERG13 for HMG-CoA synthase or HMG1/HMG2 for HMG-CoA reductase).
-
gRNA Plasmid Construction: Clone the gRNA into a yeast-compatible CRISPR/Cas9 vector that co-expresses Cas9 and the gRNA.[10][11]
-
Donor DNA Template Design: Synthesize a donor DNA template, which can be a double-stranded DNA fragment or a long single-stranded oligonucleotide, containing the desired modification (e.g., a stop codon insertion or a complete deletion of the coding sequence) flanked by homology arms.
-
Yeast Transformation: Co-transform the CRISPR/Cas9-gRNA plasmid and the donor DNA template into competent yeast cells using the lithium acetate/polyethylene glycol method.
-
Selection and Screening: Plate the transformed cells on a selective medium lacking the appropriate nutrient to select for transformants and supplement with this compound. Screen colonies by PCR to identify those with the intended gene edit.
-
Verification: Sequence the PCR product from positive clones to confirm the gene knockout.
-
Plasmid Curing: Cure the CRISPR plasmid from the verified mutant strain by growing it on a non-selective medium.
-
Phenotypic Analysis: Confirm mevalonate auxotrophy by replica plating the cured strain on media with and without this compound.
Visualizations
Mevalonate Pathway
Caption: The eukaryotic mevalonate pathway for isoprenoid biosynthesis.
Experimental Workflow for Generating Mevalonate Auxotrophs
Caption: Workflow for CRISPR/Cas9-mediated generation of mevalonate auxotrophs.
High-Throughput Screening Using Mevalonate Auxotrophs
Caption: Logic for a high-throughput screen to identify mevalonate pathway inhibitors.
Application Notes
Investigating Isoprenoid Biosynthesis and Regulation
This compound auxotrophs provide a unique platform to study the regulation and flux of the mevalonate pathway. By controlling the external concentration of mevalonate, researchers can precisely modulate the intracellular pool of mevalonate and its downstream products. This allows for:
-
Metabolic Flux Analysis: Using isotope-labeled mevalonate to trace the flow of carbon through the isoprenoid pathway and quantify the production of various downstream metabolites.[12][13][14]
-
Identifying Rate-Limiting Steps: By titrating mevalonate levels and measuring intermediate accumulation, bottlenecks in a heterologously expressed isoprenoid production pathway can be identified.
-
Studying Feedback Inhibition: Investigating how downstream products of the mevalonate pathway regulate the activity of upstream enzymes.
Drug Discovery and High-Throughput Screening
The essentiality of the mevalonate pathway in many pathogenic organisms, including bacteria and fungi, makes it an attractive target for novel antimicrobial drugs.[1][2][3] Mevalonate auxotrophs can be used in cell-based high-throughput screens to identify inhibitors of this pathway.[1]
The principle of such a screen is as follows:
-
The mevalonate auxotroph is grown in a medium containing a sub-optimal concentration of mevalonate, which supports limited growth.
-
A library of small molecules is screened for compounds that inhibit the growth of the auxotroph under these conditions.
-
A compound that inhibits a mevalonate pathway enzyme will further restrict the production of essential isoprenoids, leading to a significant reduction in growth.
-
Hits can be further validated in vitro using purified enzymes from the mevalonate pathway.
This approach offers a sensitive and specific method for discovering novel inhibitors with potential therapeutic applications.
Metabolic Engineering for Isoprenoid Production
In the field of synthetic biology, mevalonate auxotrophs can serve as chassis strains for the production of valuable isoprenoids, such as pharmaceuticals, biofuels, and fragrances. By providing mevalonate exogenously, the metabolic burden of producing this precursor from central carbon metabolism is alleviated. This can lead to:
-
Increased Product Yields: Redirecting carbon flux and cellular resources towards the synthesis of the desired isoprenoid product.
-
Decoupling Growth from Production: Allowing for a two-stage fermentation process where cells are first grown to a high density with sufficient mevalonate, and then production is induced by modulating mevalonate supply.
-
Pathway Optimization: Facilitating the testing and optimization of downstream enzymes in the isoprenoid synthesis pathway without the complication of upstream pathway limitations.
References
- 1. Screening for mevalonate biosynthetic pathway inhibitors using sensitized bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Bacterial Mevalonate Diphosphate Decarboxylase by Eriochrome Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mevalonate analogues as substrates of enzymes in the isoprenoid biosynthetic pathway of Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol: CRISPR Knockoout Cell Line Protocol (Part 1): gRNA Design and Vector Cloning_Vitro Biotech [vitrobiotech.com]
- 7. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simple CRISPR-Cas9 Genome Editing in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simple CRISPR-Cas9 Genome Editing in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 13C-metabolic flux analysis for mevalonate-producing strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
High-Throughput Screening for Mevalonate Pathway Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mevalonate (B85504) pathway is a critical metabolic cascade responsible for the synthesis of cholesterol and a diverse array of non-sterol isoprenoids. These molecules are fundamental to numerous cellular processes, including membrane integrity, protein prenylation, and cell signaling. The rate-limiting enzyme in this pathway, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGCR), is the well-established target of statin drugs, which are widely used to lower cholesterol levels. However, other enzymes within the mevalonate pathway also represent promising targets for the development of novel therapeutics for a range of diseases, including cancer, inflammatory disorders, and infectious diseases.
High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid and efficient evaluation of large chemical libraries to identify novel inhibitors of therapeutic targets. This document provides detailed application notes and experimental protocols for conducting HTS campaigns against key enzymes in the mevalonate pathway.
Mevalonate Signaling Pathway
The mevalonate pathway initiates with the conversion of acetyl-CoA to mevalonate, which is subsequently processed through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal isoprenoid building blocks.
High-Throughput Screening Workflow
A typical HTS campaign for identifying mevalonate pathway inhibitors follows a multi-step process, from initial screening of a large compound library to hit confirmation and characterization.
Data Presentation: Quantitative Summary of HTS Assays
The following tables summarize key quantitative data for various HTS assays targeting enzymes of the mevalonate pathway.
| Enzyme Target | Assay Type | Inhibitor(s) | IC50 Value | Z'-Factor | Hit Rate (%) | Reference |
| HMG-CoA Reductase | Spectrophotometric | Atorvastatin | 10.5 nM | ~0.7-0.9 | 0.1 - 1 | [1] |
| Rosuvastatin | 3.9 nM | [1] | ||||
| Simvastatin (acid) | 5.8 nM | [1] | ||||
| Pravastatin | 20.1 nM | [1] | ||||
| Farnesyl Pyrophosphate Synthase (FPPS) | Colorimetric | Zoledronic Acid | 1-2 µM | Not Reported | Not Reported | [2] |
| Bisamidine Compounds | 1.8 - 2.5 µM | Not Reported | ~0.1% (virtual screen) | [3] | ||
| Phosphomevalonate Kinase (PMK) | Virtual Screen/NMR | Various small molecules | Kd = 6-60 µM | Not Reported | 15% (virtual screen) | [4] |
| Mevalonate Diphosphate (B83284) Decarboxylase (MDD) | Spectrophotometric | Diphosphoglycolyl proline | Ki = 2.3 µM | Not Reported | Not Reported | [5] |
| 6-fluoromevalonate 5-diphosphate | Ki = 62 nM | Not Reported | Not Reported | [5] |
Note: Z'-factor and hit rates are highly dependent on the specific assay conditions and compound library used. The values presented are indicative and may vary.
Experimental Protocols
Biochemical Assay for HMG-CoA Reductase Inhibitors (Spectrophotometric)
This protocol describes a common biochemical assay for HMGCR that measures the decrease in NADPH absorbance at 340 nm.
Materials:
-
Recombinant human HMG-CoA Reductase
-
HMG-CoA
-
NADPH
-
Assay Buffer: 100 mM potassium phosphate (B84403) (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT[6]
-
Test compounds and positive control (e.g., pravastatin) dissolved in DMSO
-
384-well, UV-transparent microplates
-
Microplate reader with kinetic measurement capability at 340 nm
Protocol:
-
Compound Plating: Dispense test compounds and controls into the microplate wells. Typically, 1 µL of a 100X stock solution is used for a 100 µL final reaction volume.
-
Enzyme Addition: Add 50 µL of HMG-CoA Reductase solution (pre-diluted in assay buffer) to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 50 µL of a substrate solution containing HMG-CoA and NADPH (pre-warmed to 37°C) to each well to start the reaction.
-
Kinetic Reading: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every 30-60 seconds for 10-20 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each compound relative to controls.
Cell-Based Assay for Cholesterol Synthesis (Filipin Staining)
This protocol allows for the visualization and quantification of unesterified cholesterol in cultured cells using the fluorescent dye Filipin III. A decrease in cholesterol staining can indicate inhibition of the mevalonate pathway.
Materials:
-
Cultured mammalian cells (e.g., HepG2)
-
Cell culture medium and supplements
-
Test compounds and positive control (e.g., a statin)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Filipin III stock solution (e.g., 25 mg/mL in DMSO)
-
Fluorescence microscope with a UV filter set (Excitation: 340-380 nm, Emission: 385-470 nm)
-
96-well imaging plates
Protocol:
-
Cell Seeding: Seed cells into a 96-well imaging plate at a density that will result in 70-80% confluency at the time of staining.
-
Compound Treatment: Treat cells with test compounds and controls for a desired period (e.g., 24-48 hours).
-
Fixation: Gently wash the cells with PBS, then fix with 4% PFA for 20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Dilute the Filipin III stock solution in PBS to a working concentration (e.g., 50 µg/mL). Add the staining solution to the cells and incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Imaging: Immediately image the cells using a fluorescence microscope. Filipin fluorescence is prone to photobleaching, so minimize light exposure.
-
Image Analysis: Quantify the fluorescence intensity per cell or per well using image analysis software.
HTS Assay for Farnesyl Pyrophosphate Synthase (FPPS) Inhibitors (Colorimetric)
This assay measures the inorganic pyrophosphate (PPi) released during the FPPS reaction.
Materials:
-
Recombinant human FPPS
-
Geranyl pyrophosphate (GPP)
-
Isopentenyl pyrophosphate (IPP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM MgCl₂, 0.01% Triton X-100[7]
-
Inorganic pyrophosphatase
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
Test compounds and positive control (e.g., a bisphosphonate)
-
384-well clear microplates
-
Microplate reader (absorbance)
Protocol:
-
Compound Plating: Dispense test compounds and controls into the microplate wells.
-
Enzyme and Substrate Addition: Prepare a master mix containing FPPS, GPP, IPP, and inorganic pyrophosphatase in assay buffer. Add this mix to each well.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Phosphate Detection: Add the phosphate detection reagent to each well.
-
Incubation: Incubate for 10-20 minutes at room temperature to allow for color development.
-
Reading: Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green).
-
Data Analysis: A decrease in absorbance indicates inhibition of FPPS.
HTS Assay for Mevalonate Kinase (MVK) and Phosphomevalonate Kinase (PMVK) (Luminescence-Based)
This protocol utilizes the ADP-Glo™ Kinase Assay to quantify the ADP produced by the kinase reactions.
Materials:
-
Recombinant human MVK or PMVK
-
Mevalonate (for MVK) or Mevalonate-5-Phosphate (for PMVK)
-
ATP
-
Kinase Assay Buffer (specific to the kinase, but generally a Tris or HEPES buffer with MgCl₂)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Test compounds and controls
-
384-well white, opaque microplates
-
Luminometer
Protocol:
-
Compound Plating: Dispense test compounds and controls into the microplate wells.
-
Kinase Reaction: Add the kinase, its specific substrate (mevalonate or mevalonate-5-phosphate), and ATP to each well.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: A decrease in luminescence indicates inhibition of the kinase.
HTS Assay for Mevalonate Diphosphate Decarboxylase (MVD) (Coupled Enzyme Assay)
This protocol describes a coupled enzyme assay where the ADP produced by MVD is used by pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, leading to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[5]
Materials:
-
Recombinant human MVD
-
Mevalonate-5-diphosphate
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Assay Buffer: e.g., 100 mM Tris-HCl (pH 7.0), 100 mM KCl, 10 mM MgCl₂[8]
-
Test compounds and controls
-
384-well UV-transparent microplates
-
Microplate reader with kinetic measurement capability at 340 nm
Protocol:
-
Compound Plating: Dispense test compounds and controls into the microplate wells.
-
Reaction Mix Preparation: Prepare a master mix containing mevalonate-5-diphosphate, ATP, PEP, NADH, PK, and LDH in assay buffer.
-
Reaction Initiation: Add the MVD enzyme to the wells containing the reaction mix and compounds.
-
Kinetic Reading: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time.
-
Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the kinetic curve. A slower rate of absorbance decrease indicates inhibition of MVD.
Hit-to-Lead Optimization Workflow
Following the identification and confirmation of hits from the primary HTS, a hit-to-lead campaign is initiated to improve the potency, selectivity, and drug-like properties of the initial hits.
Conclusion
The mevalonate pathway offers a rich landscape of therapeutic targets for drug discovery. The high-throughput screening assays and protocols detailed in this document provide a robust framework for the identification and characterization of novel inhibitors against key enzymes in this pathway. Successful implementation of these HTS campaigns, coupled with rigorous hit validation and lead optimization, holds the potential to deliver new and effective treatments for a variety of human diseases.
References
- 1. ulab360.com [ulab360.com]
- 2. Visualizing the enzyme mechanism of mevalonate diphosphate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. Human mevalonate diphosphate decarboxylase: Characterization, investigation of the mevalonate diphosphate binding site, and crystal structure - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Techniques for the Separation of (R)- and (S)-Mevalonate Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction Mevalonic acid (MVA) is a critical intermediate in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids. Mevalonate exists as a pair of enantiomers: (R)-mevalonate and (S)-mevalonate. Only this compound is biologically active and serves as the precursor for downstream synthesis, being the direct product of the rate-limiting enzyme HMG-CoA reductase (HMGR).[1] The (S)-enantiomer is not known to be biologically active in this pathway.[2] Consequently, the ability to separate and accurately quantify these enantiomers is paramount in metabolic research, drug development (particularly for statins that inhibit HMGR), and clinical diagnostics. This document provides detailed application notes and protocols for the primary analytical techniques used to resolve (R)- and (S)-mevalonate.
General Experimental Workflow
The separation and analysis of mevalonate enantiomers from biological samples typically follow a multi-step process. The workflow begins with sample collection and preparation to isolate the analyte from complex matrices, followed by the chosen analytical separation technique and subsequent detection and data analysis.
Caption: General workflow for the analysis of mevalonate enantiomers.
Sample Preparation from Biological Matrices
Effective sample preparation is crucial for removing interfering substances like proteins and lipids, thereby enhancing the accuracy and longevity of analytical columns and instruments.[3][4][5]
Protocol 1: Protein Precipitation and Solid-Phase Extraction (SPE)
This protocol is suitable for preparing mevalonate from serum or plasma samples for subsequent LC-MS analysis.
-
Protein Precipitation:
-
To 100 µL of serum or plasma, add 300 µL of ice-cold acetonitrile (B52724) (the "acetonitrile crash" method) to precipitate proteins.[3]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode anion exchange) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove non-polar interferences.
-
Elute the mevalonate with 1 mL of 5% formic acid in methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for HPLC analysis or a derivatization agent for GC analysis.[6]
-
Analytical Techniques and Protocols
The choice of analytical technique depends on factors such as required sensitivity, sample throughput, and whether the goal is purely analytical or preparative.[7]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and versatile method for separating enantiomers.[8] Separation can be achieved directly using a chiral stationary phase (CSP) or indirectly after derivatization.[9]
Protocol 2: Indirect Separation via Diastereomer Formation
This method involves reacting the mevalonate enantiomers with an enantiomerically pure chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral HPLC column.[9][10]
-
Derivatization:
-
To the dried sample extract, add a solution of an enantiomerically pure CDA (e.g., (S)-(-)-α-methylbenzylamine) and a coupling agent (e.g., HBTU) in an aprotic solvent like acetonitrile.
-
Incubate the reaction mixture at 60°C for 1 hour.
-
Cool the mixture and inject it directly into the HPLC system.
-
-
Chromatographic Conditions (Example):
-
Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: Mass Spectrometry (MS) for high sensitivity and specificity.
-
Chiral Gas Chromatography (GC)
GC offers high resolution but requires analytes to be volatile and thermally stable. Mevalonate, being a polar and non-volatile hydroxy acid, must be derivatized prior to analysis.[11]
Protocol 3: GC-MS Analysis after Derivatization
This protocol describes a method for creating volatile derivatives of mevalonate for separation on a chiral GC column.
-
Derivatization:
-
Convert the carboxylic acid group of mevalonate to its methyl ester by reacting the dried extract with diazomethane (B1218177) or methanolic HCl.
-
Subsequently, derivatize the hydroxyl groups by reacting with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) at 70°C for 30 minutes.
-
This two-step process creates a volatile trimethylsilyl (B98337) ether, methyl ester derivative suitable for GC.
-
-
GC-MS Conditions (Example):
-
Column: A chiral capillary column, such as one coated with a derivatized cyclodextrin (B1172386) (e.g., β-DEX™ 225).[12]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 220°C at 5°C/min.
-
Injector Temperature: 250°C.
-
Detection: Mass Spectrometer (MS) operating in selected ion monitoring (SIM) mode for enhanced sensitivity.
-
Chiral Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that is well-suited for charged, polar molecules like mevalonate.[13] Enantiomeric resolution is achieved by adding a chiral selector to the background electrolyte (BGE).[14][15]
Protocol 4: Enantioseparation using a Cyclodextrin Selector
-
Sample and Electrolyte Preparation:
-
Reconstitute the dried sample extract in the background electrolyte.
-
Prepare a BGE consisting of a buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0) containing a chiral selector. Derivatized cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[16] The concentration of the selector may need optimization.
-
-
CE Conditions (Example):
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).
-
Background Electrolyte: 50 mM phosphate buffer (pH 7.0) containing 15 mM HP-β-CD.
-
Voltage: 20 kV.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Temperature: 25°C.
-
Detection: UV detection at a low wavelength (~200 nm) or coupling to a mass spectrometer (CE-MS).
-
Enzymatic Methods for this compound Quantification
While not a separative technique in the chromatographic sense, enzymatic assays provide a highly specific and sensitive method for quantifying the biologically active (R)-enantiomer.[1][17]
Protocol 5: HMG-CoA Reductase/Mevalonate Kinase Coupled Assay
This method uses the specificity of enzymes in the mevalonate pathway to quantify (R)-MVA.[1]
-
Principle: The assay is based on an enzyme cycling reaction involving HMG-CoA reductase (HMGR).[17] (R)-MVA participates in the cycle, leading to the production of a measurable product (e.g., thio-NADH from thio-NAD), which is monitored spectrophotometrically by the change in absorbance at 405 nm.[1] Mevalonate kinase (MVK) is used to confer high specificity, as only substrates that can participate in both the HMGR and MVK reactions are measured as MVA.[17]
-
Assay Procedure:
-
The assay can be performed in a 96-well plate format or on an automated analyzer.[1]
-
Incubate 150 µL of Reagent 1 (containing buffer, CoA, thio-NAD, NADH, and HMGR) with 5 µL of the sample for 10 minutes at 37°C.[1]
-
Add 50 µL of Reagent 2 (containing MVK) to start the specific reaction.[1]
-
Measure the change in absorbance at 405 nm over a defined period (e.g., 10-20 minutes).[1]
-
Quantify the (R)-MVA concentration by comparing the rate of absorbance change to a standard curve prepared with known concentrations of (R)-MVA.
-
Quantitative Data Summary
The performance of each technique varies. The following table summarizes typical quantitative parameters.
| Technique | Parameter | Value | Reference/Comment |
| Enzymatic Assay | Detection Limit | 0.4 ng/mL (2.7 nmol/L) | For (R)-MVA in serum.[1][17] |
| Linearity | Up to 44 ng/mL (300 nmol/L) | [1][17] | |
| Correlation with LC-MS/MS | r = 0.97 | Demonstrates comparable accuracy for total MVA.[1][17] | |
| Chiral GC-MS | Sensitivity | Low fmol on-column | Dependent on derivatization and MS detector; value is typical for similar analytes. |
| Resolution (Rs) | > 1.5 | Generally achievable with optimized chiral columns. | |
| Chiral HPLC-MS | Limit of Quantitation | Low fmol on-column | From a study on related mevalonate pathway metabolites.[18] |
| Resolution (Rs) | > 1.5 | Dependent on the choice of CSP or CDA. | |
| Chiral CE | Throughput | High | Capable of rapid method development and analysis. |
| Sensitivity | Lower than LC/GC-MS | Can be improved by coupling with MS. |
Technique Selection Guide
The choice of method is dictated by the specific research question. This diagram illustrates a logical approach to selecting the appropriate technique.
References
- 1. An ultrasensitive enzymatic method for measuring mevalonic acid in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organomation.com [organomation.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. mdpi.com [mdpi.com]
- 11. gcms.cz [gcms.cz]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differentiation of enantiomers by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bio-rad.com [bio-rad.com]
- 17. An ultrasensitive enzymatic method for measuring mevalonic acid in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of endogenous ATP analogs and mevalonate pathway metabolites in cancer cell cultures using liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing (R)-Mevalonate Yield in Microbial Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing (R)-mevalonate yield in microbial fermentation.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.
Issue 1: Low this compound titer despite successful strain construction.
| Potential Cause | Troubleshooting/Solution |
| Insufficient Precursor Supply (Acetyl-CoA) | Enhance the intracellular pool of acetyl-CoA. Strategies include: - Overexpressing native acetyl-CoA synthetase.[1][2] - Engineering the pyruvate (B1213749) dehydrogenase complex. - Deleting competing pathways that consume acetyl-CoA, such as the tricarboxylic acid (TCA) cycle (e.g., gltA knockout) or acetate (B1210297) production pathways (ackA-pta, poxB knockout).[2][3] |
| Cofactor Imbalance (NADPH/NADP+ Ratio) | The conversion of HMG-CoA to mevalonate (B85504) requires NADPH.[4] To improve the NADPH/NADP+ ratio: - Delete genes in the pentose (B10789219) phosphate (B84403) pathway that compete for glucose-6-phosphate, like phosphoglucose (B3042753) isomerase (pgi), to redirect flux towards NADPH-generating steps.[1][5] - Overexpress NAD(P)+ transhydrogenase. |
| Suboptimal Gene Expression | Fine-tune the expression levels of the mevalonate pathway genes (atoB, mvaS, mvaE or their equivalents).[1][2] - Use a combinatorial promoter library to modulate the expression of each pathway gene.[6] - Consider chromosomal integration of the pathway genes to ensure stable, long-term expression and reduce metabolic burden from plasmids.[7][8][9] |
| Metabolic Burden from Plasmids | High-copy plasmids can impose a significant metabolic load on the host cells, diverting resources from mevalonate production.[9] - Switch to lower-copy number plasmids. - Integrate the mevalonate pathway into the chromosome for plasmid-free production.[7][8][9] |
Issue 2: Accumulation of inhibitory byproducts, such as acetate.
| Potential Cause | Troubleshooting/Solution |
| Overflow Metabolism | High glucose uptake rates can lead to overflow metabolism and acetate formation. - Implement a fed-batch fermentation strategy with controlled glucose feeding to prevent its accumulation.[2][10] - Knock out genes responsible for acetate production (ackA-pta, poxB).[3] |
| Suboptimal Aeration | Dissolved oxygen levels can influence byproduct formation.[11][12][13] - Optimize the aeration rate and agitation speed to maintain a sufficient dissolved oxygen concentration. A two-stage fermentation with an initial aerobic growth phase followed by a microaerobic or anaerobic production phase can be effective, especially when using acetate as a carbon source.[11][12][13] |
Issue 3: Genetic instability of the production strain.
| Potential Cause | Troubleshooting/Solution |
| Plasmid Loss | Plasmids can be lost during cell division, especially in the absence of selective pressure.[9] - Maintain antibiotic selection in the fermentation medium. - A more robust solution is to integrate the mevalonate pathway genes into the host chromosome.[7][8][9] This eliminates the need for antibiotics and reduces metabolic burden.[7][8][9] |
| Cell Viability Issues | Accumulation of toxic intermediates or the final product can affect cell health. - While mevalonate itself is not highly toxic to E. coli, optimizing the expression of pathway enzymes can prevent the buildup of potentially toxic intermediates like HMG-CoA.[7][14] |
Frequently Asked Questions (FAQs)
Q1: Which microbial host is best for this compound production?
Escherichia coli is a commonly used and highly successful host for this compound production due to its well-understood genetics, rapid growth, and high capacity for acetyl-CoA supply.[2][10] Other microorganisms like Saccharomyces cerevisiae, Pseudomonas putida, and even Cupriavidus necator (using CO2 as a feedstock) have also been engineered for mevalonate production.[3][4][15][16]
Q2: What are the key enzymes in the engineered mevalonate pathway?
The core pathway typically involves three enzymatic steps to convert the native metabolite acetyl-CoA to mevalonate:
-
Acetoacetyl-CoA thiolase (encoded by genes like atoB in E. coli or ERG10 in yeast) condenses two molecules of acetyl-CoA to form acetoacetyl-CoA.[4]
-
HMG-CoA synthase (encoded by genes like mvaS from Enterococcus faecalis or ERG13 in yeast) converts acetoacetyl-CoA to HMG-CoA.[4]
-
HMG-CoA reductase (encoded by genes like mvaE from E. faecalis or HMG1/HMG2 in yeast) reduces HMG-CoA to this compound.[4] Often, a bifunctional enzyme combining acetoacetyl-CoA thiolase and HMG-CoA reductase activities is used.[2]
Q3: How can I quantify the this compound concentration in my fermentation broth?
This compound is typically quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[17][18][19] For analysis, mevalonate in the broth is often first converted to mevalonolactone (B1676541) by acidification.[19][20][21]
Q4: What fermentation strategy is most effective for high-titer mevalonate production?
Fed-batch fermentation is generally the most effective strategy to achieve high titers of this compound.[2][10] This approach allows for high cell densities and controlled nutrient feeding, which helps to avoid the accumulation of inhibitory byproducts like acetate.[2][10] Two-stage fermentation processes, separating the cell growth phase from the product formation phase, have also proven effective, particularly when using alternative carbon sources like acetate.[11][12][13]
Data Presentation: Comparative Yields of this compound
The following tables summarize this compound production metrics from various studies to provide a comparative overview.
Table 1: this compound Production in Engineered E. coli
| Strain Engineering Strategy | Carbon Source | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) |
| Plasmid-based expression of E. faecalis pathway.[2][10] | Glucose | Fed-batch | 47 | Not Reported | 0.94 |
| Chromosomal integration, atpFH & sucA deletion.[7][8] | Glucose | Fed-batch | 30 | 0.49 (86.1% of theoretical) | ~1.01 |
| Engineered for NADPH regeneration and enhanced acetyl-CoA supply.[1] | Glucose | Batch | 8.0 | Not Reported | Not Reported |
| Two-stage fermentation with acetate as the carbon source.[11][12][13] | Glucose (growth), Acetate (production) | Fed-batch | 7.85 | 0.27 | 0.13 |
| Fed-batch with microaerobic conditions.[11][12] | Acetate | Fed-batch | 4.97 | 0.29 | Not Reported |
Experimental Protocols
1. General Protocol for Strain Construction (Chromosomal Integration)
This protocol provides a general workflow for integrating the mevalonate pathway into the E. coli chromosome.
-
Pathway Assembly : Synthesize the codons of the mevalonate pathway genes (atoB, mvaS, mvaE) optimized for E. coli expression. Assemble them into an operon under the control of a strong constitutive promoter.
-
Homology Arm Design : Design and amplify ~500 bp homology arms flanking the desired chromosomal integration site (e.g., ldhA or adhE loci to disrupt competing fermentation pathways).[7]
-
Integration Cassette Construction : Clone the promoter-operon cassette between the upstream and downstream homology arms in a suicide vector.
-
Transformation and Recombination : Transform the engineered E. coli strain with the integration plasmid and select for single-crossover events.
-
Curing and Selection : Induce the second crossover event to remove the plasmid backbone and select for the desired double-crossover mutant.
-
Verification : Verify the correct integration of the pathway and the absence of the plasmid by colony PCR and sequencing.
2. Protocol for Fed-Batch Fermentation
-
Inoculum Preparation : Grow a seed culture of the engineered strain overnight in a rich medium (e.g., LB) with appropriate antibiotics if using a plasmid-based system.
-
Bioreactor Setup : Prepare a bioreactor with a defined mineral medium containing an initial concentration of the primary carbon source (e.g., 20 g/L glucose).
-
Batch Phase : Inoculate the bioreactor with the seed culture and run in batch mode until the initial carbon source is nearly depleted. Maintain pH at 7.0 (controlled with NH4OH) and dissolved oxygen above 20% (by controlling agitation and aeration).
-
Fed-Batch Phase : Initiate a feeding strategy with a concentrated solution of the carbon source to maintain a low residual concentration in the bioreactor. The feed rate can be constant or exponentially increased to support cell growth and production.
-
Induction (if applicable) : If using an inducible promoter, add the inducer (e.g., IPTG) at the beginning of the fed-batch phase or once a desired cell density is reached.
-
Sampling and Analysis : Periodically take samples to measure cell density (OD600), substrate concentration, and this compound titer using HPLC or LC-MS/MS.
3. Analytical Protocol: Quantification of Mevalonate by HPLC
-
Sample Preparation : Centrifuge a 1 mL sample of the fermentation broth to pellet the cells.
-
Acidification : Transfer the supernatant to a new tube and acidify to a pH of ~2.0 with an acid (e.g., HCl) to convert mevalonate to mevalonolactone.[19][20]
-
Filtration : Filter the acidified sample through a 0.22 µm syringe filter.
-
HPLC Analysis : Inject the filtered sample onto an HPLC system equipped with a suitable column (e.g., a C18 column) and a refractive index (RI) or UV detector.
-
Quantification : Compare the peak area of the sample to a standard curve prepared with known concentrations of mevalonolactone.
Visualizations
References
- 1. Metabolic engineering of E. coli for improving mevalonate production to promote NADPH regeneration and enhance acetyl-CoA supply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of heterologous mevalonate production in <i>E. coli</i> with a combinatorial promoter library and novel biosensor [morressier.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Engineering of a Highly Efficient Escherichia coli Strain for Mevalonate Fermentation through Chromosomal Integration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Engineering of a Highly Efficient Escherichia coli Strain for Mevalonate Fermentation through Chromosomal Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of mevalonate by a metabolically-engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Microbial production of mevalonate by recombinant Escherichia coli using acetic acid as a carbon source - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microbial production of mevalonate by recombinant Escherichia coli using acetic acid as a carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization of a heterologous mevalonate pathway through the use of variant HMG-CoA reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bacteria Produce Mevalonate from CO2 - ChemistryViews [chemistryviews.org]
- 16. Microbial production of mevalonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mevalonate Pathway Analysis Service - Creative Proteomics [creative-proteomics.com]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. Purification of biomevalonate from fermentation broth and conversion of biomevalonate into biomevalonolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Feedback Inhibition of the Mevalonate Pathway
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at overcoming feedback inhibition of the mevalonate (B85504) (MVA) pathway.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your research.
Issue: Low Titer of Desired Isoprenoid Product
Low product yield is a frequent challenge in engineered metabolic pathways. A systematic approach to identifying the bottleneck is crucial for improving your strain's performance.
| Potential Cause | Recommended Action |
| Suboptimal Enzyme Expression | Modulate Gene Expression: Utilize a library of promoters with varying strengths to fine-tune the expression levels of each enzyme in the MVA pathway. The goal is to balance the pathway and avoid the accumulation of toxic intermediates. |
| Pathway Imbalance/Bottleneck | Metabolite Analysis: Quantify the intracellular concentrations of MVA pathway intermediates such as HMG-CoA and mevalonate using HPLC-MS/MS. An accumulation of a specific intermediate points to a bottleneck at the subsequent enzymatic step. |
| Limited Precursor Supply (Acetyl-CoA) | Engineer Central Carbon Metabolism: Overexpress genes that channel carbon towards acetyl-CoA or delete genes of competing pathways that consume acetyl-CoA. For example, deleting the citrate (B86180) synthase gene (gltA) in E. coli has been shown to increase intracellular acetyl-CoA levels.[1] |
| Insufficient Cofactor (NADPH) Availability | Enhance NADPH Regeneration: The conversion of HMG-CoA to mevalonate by HMG-CoA reductase is NADPH-dependent. Overexpressing genes in the pentose (B10789219) phosphate (B84403) pathway or utilizing enzymes like transhydrogenase can increase the intracellular NADPH/NADP+ ratio.[1] |
| Feedback Inhibition of Key Enzymes | Use Feedback-Resistant Enzymes: Employ enzyme orthologs from organisms that do not exhibit feedback inhibition. For instance, mevalonate kinases from archaea like Methanosarcina mazei are not inhibited by downstream isoprenoids. |
Issue: Poor Growth of Engineered Strain
Poor cellular growth can be a consequence of metabolic burden or the accumulation of toxic intermediates.
| Potential Cause | Recommended Action |
| Toxicity of Pathway Intermediates | Balance Enzyme Expression: As with low titers, fine-tuning enzyme expression is critical to prevent the buildup of toxic intermediates like HMG-CoA. |
| Metabolic Burden from Plasmid Expression | Chromosomal Integration: Integrate the mevalonate pathway genes into the host chromosome to create a more stable and less burdensome production strain. |
| Depletion of Essential Metabolites | Supplement Media: Ensure the growth medium is not depleted of essential nutrients. In some cases, supplementing with casamino acids or yeast extract can improve growth and productivity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of feedback inhibition in the native mevalonate pathway?
A1: In eukaryotes, the primary regulation occurs at the level of HMG-CoA reductase (HMGR). The expression of the HMGR gene is controlled by the transcription factor SREBP-2 (Sterol Regulatory Element-Binding Protein 2). When cellular sterol levels are high, SREBP-2 is retained in the endoplasmic reticulum, preventing its activation and subsequent transcription of HMGR and other pathway genes. Additionally, high levels of certain sterols can promote the degradation of the HMGR protein. Downstream isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) can also allosterically inhibit enzymes like mevalonate kinase.
Q2: How can I identify the rate-limiting step in my engineered mevalonate pathway?
A2: The most direct way to identify a rate-limiting step is to measure the intracellular concentrations of the pathway intermediates. An accumulation of a specific metabolite suggests that the subsequent enzyme is the bottleneck. Techniques like liquid chromatography-mass spectrometry (LC-MS) are well-suited for this analysis. Alternatively, ¹³C-Metabolic Flux Analysis (MFA) can provide a more comprehensive view of the carbon flow through your engineered pathway and pinpoint bottlenecks.
Q3: What are the advantages of using a feedback-resistant mevalonate kinase?
A3: Mevalonate kinase is a key enzyme in the lower mevalonate pathway and is often subject to feedback inhibition by downstream isoprenoids like FPP and GGPP. Using a feedback-resistant variant, such as those found in some archaea, can prevent this inhibition and maintain a high flux through the pathway, even when downstream products accumulate. This is particularly beneficial for the high-level production of isoprenoids.
Q4: How does cofactor availability impact the efficiency of the mevalonate pathway?
A4: The mevalonate pathway is dependent on both acetyl-CoA as a precursor and NADPH as a reducing equivalent for the HMG-CoA reductase step. An insufficient supply of either can severely limit the overall productivity of the pathway. Therefore, engineering the host's central metabolism to enhance the supply of both acetyl-CoA and NADPH is a common and effective strategy to boost isoprenoid production.
Data Summary
The following tables summarize quantitative data from various studies on mevalonate production in engineered E. coli, showcasing the impact of different metabolic engineering strategies.
Table 1: Mevalonate Production in Engineered E. coli Strains
| Strain/Modification | Carbon Source | Titer (g/L) | Yield (g/g substrate) | Productivity (g/L/h) | Reference |
| Engineered E. coli with E. faecalis MVA pathway | Glucose | 8.0 | 0.4 | ~0.16 | [1] |
| gltA knockout for increased acetyl-CoA | Glucose | 8.0 | 0.4 | ~0.16 | [1] |
| Chromosomal integration of MVA pathway | Glucose | 30 | 0.49 | ~0.63 | |
| GltA[K167A] variant in nitrogen-limited fed-batch | Glucose | 36.9 | 0.31 | 1.19 |
Experimental Protocols
Protocol 1: Quantification of Mevalonate Pathway Intermediates by HPLC-MS/MS
This protocol provides a general framework for the analysis of key mevalonate pathway intermediates.
-
Sample Preparation (Quenching and Extraction):
-
Rapidly quench metabolic activity by adding the cell culture to a cold solvent, such as 60% methanol (B129727) at -40°C.
-
Centrifuge the quenched cells to pellet them.
-
Extract intracellular metabolites using a cold solvent mixture, for example, a chloroform/methanol/water (1:3:1) solution.
-
Separate the polar (containing MVA intermediates) and non-polar phases by centrifugation.
-
Collect the polar phase and dry it under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in the initial mobile phase.
-
Inject the sample onto a reverse-phase C18 column or a HILIC column for separation.
-
Mobile Phase Example:
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile/water (9:1).
-
-
Gradient Example: A gradient from a low to high percentage of Mobile Phase B is typically used to elute the polar intermediates.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode and use multiple reaction monitoring (MRM) to detect and quantify the specific parent and daughter ion transitions for each intermediate.
-
Protocol 2: ¹³C-Metabolic Flux Analysis (MFA)
This protocol outlines the key steps for conducting a ¹³C-MFA experiment to map the carbon flow through the central metabolism and the engineered mevalonate pathway.
-
Isotopic Labeling Experiment:
-
Culture the engineered strain in a chemically defined medium containing a ¹³C-labeled substrate, typically [1,2-¹³C] glucose or a mixture of [1-¹³C] and [U-¹³C] glucose.
-
Grow the cells to a metabolic and isotopic steady state.
-
Harvest the cells during the exponential growth phase.
-
-
Sample Processing:
-
Hydrolyze the cell biomass to break down proteins into their constituent amino acids.
-
Derivatize the amino acids to make them volatile for GC-MS analysis.
-
-
GC-MS Analysis:
-
Separate the derivatized amino acids on a gas chromatography column.
-
Analyze the mass isotopomer distribution of the amino acid fragments using a mass spectrometer.
-
-
Flux Calculation:
-
Use a metabolic model of the organism's central carbon metabolism and the engineered pathway.
-
Utilize software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to the model and calculate the intracellular metabolic fluxes.
-
Visualizations
Caption: Feedback inhibition of the eukaryotic mevalonate pathway.
Caption: Troubleshooting workflow for low isoprenoid production.
References
troubleshooting low enzymatic activity of HMG-CoA reductase
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with low enzymatic activity of HMG-CoA reductase.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the most common HMG-CoA reductase activity assay?
The most common assay for HMG-CoA reductase activity is a spectrophotometric method.[1] This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as HMG-CoA is converted to mevalonate (B85504) by the HMG-CoA reductase (HMGR) enzyme.[1][2] The rate of NADPH consumption is directly proportional to the enzyme's activity.[1]
Q2: What are the critical components of an HMG-CoA reductase activity assay?
A typical HMG-CoA reductase activity assay includes the following key components:
-
HMG-CoA Reductase Assay Buffer: Provides the optimal pH and ionic strength for the enzyme.[1][2]
-
NADPH: The cofactor that is consumed during the reaction.[1][2]
-
HMG-CoA Reductase (HMGR): The enzyme being measured. This can be from a cell lysate, purified protein, or a positive control provided in a kit.[1][2]
-
Inhibitor (e.g., Pravastatin, Atorvastatin): Used as a positive control to ensure that the measured activity is specific to HMG-CoA reductase.[1][2]
Q3: How is HMG-CoA reductase activity regulated within the cell?
HMG-CoA reductase activity is tightly controlled through a multi-tiered feedback system that includes transcriptional, translational, and post-translational mechanisms.[1] Key regulatory factors include:
-
Sterol Levels: High levels of sterols, such as cholesterol, promote the degradation of the HMGCR protein.[1]
-
Phosphorylation: The enzyme can be inactivated by phosphorylation.[1]
-
Gene Expression: The transcription of the HMGCR gene is controlled by sterol regulatory element-binding proteins (SREBPs).[1]
Below is a diagram illustrating the feedback regulation of HMG-CoA reductase.
Troubleshooting Guide for Low Enzymatic Activity
This guide addresses common issues that can lead to lower-than-expected HMG-CoA reductase activity in your experiments.
| Problem | Possible Cause | Solution |
| No or very low enzyme activity | 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. | 1. Ensure the enzyme is stored at -20°C or -80°C and avoid repeated freeze-thaw cycles by preparing aliquots.[2] Always keep the enzyme on ice during use.[2] |
| 2. Incorrect Reagent Concentration: The concentration of HMG-CoA or NADPH may be too low. | 2. Verify the final concentrations of HMG-CoA and NADPH in the reaction mixture. Prepare fresh dilutions if necessary.[2] | |
| 3. Degraded Substrate/Cofactor: HMG-CoA and NADPH can degrade over time. | 3. Aliquot and store both HMG-CoA and NADPH at -20°C.[2] NADPH is light-sensitive and should be protected from light.[2] | |
| 4. Incorrect Assay Buffer pH: The pH of the assay buffer may not be optimal for enzyme activity. | 4. Check the pH of your assay buffer. The optimal pH is typically around 7.4.[3] | |
| High background signal | 1. Contaminated Reagents: One or more of the reagents may be contaminated, leading to non-enzymatic oxidation of NADPH. | 1. Run a blank reaction containing all components except the enzyme to check for background signal. Replace any suspect reagents.[2] |
| 2. Spontaneous NADPH Oxidation: NADPH can slowly oxidize on its own. | 2. Prepare fresh NADPH solutions for each experiment. | |
| Inconsistent results between wells/replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting can lead to variability. | 1. Use calibrated pipettes and ensure proper mixing of reagents in each well. |
| 2. Temperature Fluctuations: Inconsistent temperature across the microplate can affect enzyme activity. | 2. Ensure the plate is uniformly incubated at the recommended temperature (e.g., 37°C).[2] | |
| 3. Order of Reagent Addition: The order in which reagents are added can impact the reaction. | 3. Follow a consistent order of reagent addition for all wells. It is often recommended to add the enzyme last to initiate the reaction.[2] | |
| Unexpected results with known inhibitors | 1. Incorrect Inhibitor Concentration: The concentration of the control inhibitor may be too high or too low. | 1. Verify the dilution calculations for the control inhibitor. Perform a dose-response curve to confirm its IC50 value.[2] |
| 2. Solvent Effects: The solvent used to dissolve the inhibitor (e.g., DMSO) may be affecting enzyme activity. | 2. Include a solvent control well to assess the effect of the solvent on the assay.[2] |
Experimental Protocols
Standard HMG-CoA Reductase Activity Assay Protocol
This protocol is a general guideline and may need to be optimized for specific experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer such as 100 mM Potassium Phosphate, pH 7.4, containing 0.1 mM EDTA and 5 mM DTT.[2] Pre-warm the buffer to the reaction temperature (typically 37°C) before use.[2]
-
HMG-CoA Reductase Enzyme: Reconstitute the enzyme in assay buffer and keep it on ice.[2]
-
HMG-CoA: Reconstitute in sterile water.[2]
-
NADPH: Reconstitute in sterile water.[2]
2. Assay Procedure (96-well plate format):
-
Set up the following wells:
-
Blank: Contains all reagents except the enzyme.
-
Enzyme Control (No Inhibitor): Contains all reagents and the enzyme.
-
Test Compound: Contains all reagents, the enzyme, and the test compound.
-
-
Add the appropriate volume of assay buffer, NADPH, and HMG-CoA to each well.
-
Add the test compound or control inhibitor to the respective wells.
-
Initiate the reaction by adding the HMG-CoA Reductase enzyme to all wells except the blank.
-
Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) in a kinetic mode.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low HMG-CoA reductase activity.
References
Technical Support Center: Enhancing (R)-Mevalonate Cellular Uptake in Mammalian Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the cellular uptake of (R)-mevalonate in mammalian cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for this compound uptake in mammalian cells?
A1: this compound is primarily transported into mammalian cells by the Monocarboxylate Transporter 1 (MCT1), which is encoded by the SLC16A1 gene. MCT1 is a proton-coupled transporter, meaning it co-transports a proton with its substrate.[1]
Q2: Should I use (R)-mevalonic acid or (R)-mevalonolactone in my experiments?
A2: (R)-mevalonolactone, the lactone form of mevalonic acid, is often preferred for cell culture experiments.[2] It is more cell-permeable and exists in equilibrium with the open-chain mevalonate (B85504) form in aqueous solutions.[3] For preparing a stock solution, mevalonolactone (B1676541) can be hydrolyzed to the sodium salt of mevalonic acid by treatment with NaOH.
Q3: What are typical concentrations of this compound to use for supplementing cell culture?
A3: The optimal concentration can vary depending on the cell type and experimental goals. However, concentrations in the range of 50 µM to 5 mM have been reported in the literature. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Q4: How can I enhance the cellular uptake of this compound?
A4: The most effective method to enhance uptake is to overexpress the mevalonate transporter, MCT1, in your target cells. A mutant form of MCT1 with a phenylalanine-to-cysteine substitution at amino acid 360 (MCT1 F360C) has been shown to facilitate more efficient uptake.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no rescue effect of exogenous this compound after statin treatment. | 1. Inefficient cellular uptake. 2. Degradation of mevalonate in the medium. 3. Incorrect form of mevalonate used. | 1. Overexpress MCT1 or the more efficient MCT1 F360C mutant in your cell line. 2. Prepare fresh mevalonate solutions for each experiment. Ensure proper storage of stock solutions. 3. Use (R)-mevalonolactone, which is more cell-permeable. Prepare the active mevalonate salt form just before use.[2][3] |
| High variability in experimental replicates. | 1. Inconsistent cell health or passage number. 2. Inaccurate mevalonate concentration. 3. Variations in incubation time. | 1. Use cells at a consistent passage number and ensure they are in the logarithmic growth phase. 2. Carefully prepare and validate the concentration of your mevalonate stock solution. 3. Ensure precise and consistent incubation times for all experimental conditions. |
| Toxicity observed at higher concentrations of this compound. | 1. Off-target effects of high mevalonate concentrations. 2. Accumulation of downstream metabolites to toxic levels. | 1. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. 2. Reduce the concentration and/or the incubation time. |
| Difficulty in measuring this compound uptake. | 1. Low specific activity of radiolabeled mevalonate. 2. Inefficient washing steps leading to high background. 3. Sub-optimal assay conditions (time, temperature). | 1. Use a higher specific activity radiolabel or increase the concentration of the radiolabeled mevalonate. 2. Optimize washing steps with ice-cold PBS to effectively remove extracellular radiolabel without causing cell lysis. 3. Perform a time-course and temperature-dependence experiment to identify the optimal conditions for uptake in your cell line. |
Experimental Protocols
Protocol 1: Enhancing this compound Uptake by Overexpression of MCT1
This protocol describes the generation of a stable cell line overexpressing the MCT1 transporter to improve this compound uptake.
Materials:
-
Mammalian expression vector containing the human SLC16A1 (MCT1) cDNA.
-
Lipofectamine-based transfection reagent.
-
Complete cell culture medium.
-
Selection antibiotic (e.g., puromycin, G418).
-
Cloning cylinders or fluorescence-activated cell sorting (FACS).
Methodology:
-
Transfection:
-
Plate cells to be 70-80% confluent on the day of transfection.
-
Transfect the cells with the MCT1 expression vector using a lipofectamine-based reagent according to the manufacturer's protocol.
-
-
Selection:
-
48 hours post-transfection, begin selection by adding the appropriate antibiotic to the culture medium.
-
Replace the selection medium every 3-4 days.
-
-
Isolation of Stable Clones:
-
After 2-3 weeks of selection, individual resistant colonies will appear.
-
Isolate single colonies using cloning cylinders or by FACS.
-
-
Validation of Overexpression:
-
Expand the isolated clones.
-
Confirm MCT1 overexpression by Western blotting or qPCR.
-
Protocol 2: Measuring this compound Uptake Using Radiolabeled [3H]-(R)-Mevalonate
This protocol provides a method to quantify the cellular uptake of this compound.
Materials:
-
[3H]-(R)-mevalonolactone.
-
Unlabeled (R)-mevalonolactone.
-
Cell culture plates (24-well).
-
Ice-cold Phosphate Buffered Saline (PBS).
-
Scintillation fluid and vials.
-
Scintillation counter.
-
Cell lysis buffer (e.g., RIPA buffer).
-
BCA protein assay kit.
Methodology:
-
Cell Seeding:
-
Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Preparation of Radiolabeled Medium:
-
Prepare the uptake medium containing a known concentration of [3H]-(R)-mevalonolactone (e.g., 1 µCi/mL) and unlabeled (R)-mevalonolactone to the desired final concentration.
-
-
Uptake Assay:
-
Wash the cells once with warm PBS.
-
Add the radiolabeled uptake medium to each well and incubate at 37°C for a specified time (e.g., 10, 30, 60 minutes).
-
-
Stopping the Uptake:
-
To stop the uptake, aspirate the radioactive medium and immediately wash the cells three times with ice-cold PBS.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well with a suitable lysis buffer.
-
Transfer a portion of the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Protein Quantification:
-
Use the remaining cell lysate to determine the protein concentration using a BCA assay.
-
-
Data Analysis:
-
Normalize the radioactive counts to the protein concentration to determine the uptake of this compound in pmol/mg of protein.
-
Visual Guides
Caption: Overview of this compound uptake and its integration into the mevalonate pathway.
Caption: Workflow for measuring this compound cellular uptake.
Caption: Decision tree for troubleshooting low this compound uptake.
References
common pitfalls in quantifying mevalonate pathway intermediates
Welcome to the technical support center for the analysis of mevalonate (B85504) (MVA) pathway intermediates. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the quantification of these critical metabolites. Here, you will find troubleshooting guides in a direct question-and-answer format, detailed experimental protocols, and illustrative diagrams to support your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the quantification of MVA pathway intermediates.
Q1: Why am I seeing poor sensitivity and low signal-to-noise for my MVA pathway intermediates in my LC-MS/MS analysis?
A1: This is a common challenge due to the inherent properties of MVA intermediates. Several factors could be contributing to this issue:
-
High Polarity: Many MVA pathway intermediates are highly polar molecules, leading to poor retention on traditional reversed-phase chromatography columns.
-
Low Concentration: These metabolites are often present at very low endogenous concentrations in biological samples.[1]
-
Poor Ionization Efficiency: The phosphate (B84403) and pyrophosphate moieties can lead to poor mass spectrometric response.[1]
-
Chelation Effects: Intermediates with phosphate groups can chelate with metal components in the LC system, leading to peak tailing and signal loss.[1]
Troubleshooting Steps:
-
Chemical Derivatization: Consider using a derivatizing agent to improve the chromatographic retention and detection sensitivity of the analytes.[1]
-
Ion-Pair Chromatography: Employing an ion-pairing reagent in your mobile phase can improve the retention of highly polar analytes on reversed-phase columns.
-
Optimize Extraction: Ensure your extraction protocol is efficient for these polar molecules. A common method involves a solvent mixture like acetonitrile (B52724) and an aqueous buffer.[2]
-
Enrichment Step: For samples with very low concentrations, consider incorporating a solid-phase extraction (SPE) step to concentrate your analytes of interest.[3]
Q2: I am unable to chromatographically separate the isomers Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP). How can I quantify them individually?
A2: The co-elution of IPP and DMAPP is a well-documented challenge in MVA pathway analysis. While complete chromatographic separation is difficult, several strategies can be employed for their individual quantification:
-
Mass Spectrum Calculation: A method utilizing the peak intensity ratios of two characteristic fragment ions for each compound can be used to quantify the co-eluting isomers.[4]
-
Specialized Chromatography: While challenging, experimenting with different column chemistries (e.g., HILIC) or fine-tuning your gradient elution program may yield partial or complete separation.
-
Chemical Derivatization: Derivatization can sometimes alter the chromatographic behavior of isomers, potentially leading to their separation.[1]
Q3: My results show high variability between replicate injections and across different batches. What are the likely causes?
A3: High variability can stem from several sources throughout the experimental workflow.
-
Sample Preparation Inconsistency: MVA intermediates can be unstable. Ensure consistent timing and temperature during sample collection, quenching, and extraction. For cell cultures, it is crucial to wash cells with cold PBS and pellet them before freezing.[5] For plasma or serum, avoid repeated freeze-thaw cycles.[6]
-
Matrix Effects: Complex biological matrices can interfere with the ionization of your target analytes, leading to ion suppression or enhancement. The use of isotope-labeled internal standards for each analyte is highly recommended to correct for these effects.[5]
-
Solvent Evaporation and Reconstitution: The process of drying down extracts and reconstituting them can be a source of variability. Minimizing or eliminating the solvent evaporation step, if possible, can improve reproducibility.[2][7]
Troubleshooting Steps:
-
Standardize Protocols: Strictly adhere to a standardized and validated sample preparation protocol.[2]
-
Use Internal Standards: Incorporate appropriate stable isotope-labeled internal standards early in the sample preparation process to account for analyte loss and matrix effects.[5]
-
Evaluate Matrix Effects: Perform post-extraction spike experiments to assess the degree of ion suppression or enhancement in your specific sample type.
-
Optimize Reconstitution: If a dry-down step is necessary, ensure the residue is completely redissolved in the reconstitution solvent.
Experimental Protocols
Below are detailed methodologies for key experiments in the quantification of mevalonate pathway intermediates.
Protocol 1: Extraction of MVA Pathway Intermediates from Cultured Cells
This protocol is adapted from methodologies designed for the LC-MS/MS analysis of polar metabolites.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Extraction Solvent: Acetonitrile:50 mM Ammonium (B1175870) Formate (pH 9.5) (7:3, v/v), pre-chilled to -20°C[2]
-
Centrifuge capable of reaching 13,000 x g and maintaining 4°C
-
Sample tubes
Procedure:
-
Cell Culture: Grow cells to the desired confluency (e.g., ~80%).[6]
-
Quenching Metabolism: Aspirate the culture medium and immediately wash the cells twice with ice-cold PBS to arrest metabolic activity.[5]
-
Cell Lysis and Extraction: Add 1 mL of pre-chilled extraction solvent to the cell pellet. Vortex vigorously for 1 minute to ensure complete lysis and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 10 minutes to further facilitate protein precipitation.[2]
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites and transfer it to a new, clean tube.
-
Analysis: The extract is now ready for direct injection into the LC-MS/MS system. If a dry-down step is required by your analytical method, proceed with caution to avoid loss of volatile intermediates.
Protocol 2: Quantification of Mevalonate in Plasma
This protocol involves a conversion and purification step to enhance detection.
Materials:
-
Plasma samples collected in EDTA or heparin tubes and stored at -80°C[6]
-
Internal Standard: Mevalonate-d7
-
Hydrochloric Acid (HCl)
-
Solid-Phase Extraction (SPE) cartridges
-
0.2% Ammonium Hydroxide (B78521)
-
LC-MS/MS system
Procedure:
-
Sample Spiking: Spike a 500 µL plasma sample with a known concentration of Mevalonate-d7 internal standard.[3]
-
Acidification: Acidify the sample with HCl to convert mevalonate to mevalonolactone (B1676541).[3][8] This step improves retention on reversed-phase SPE cartridges.
-
Solid-Phase Extraction (SPE): Purify the sample using an appropriate SPE cartridge to remove interfering matrix components.[3]
-
Elution and Drying: Elute the mevalonolactone from the SPE cartridge and dry the eluate, for example, under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 400 µL of 0.2% ammonium hydroxide to convert the mevalonolactone back to its non-lactonic, open-chain form for analysis.[3]
-
LC-MS/MS Analysis: Inject an aliquot (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system for quantification.[3]
Quantitative Data Summary
The following table summarizes typical limits of quantification (LOQ) for key mevalonate pathway intermediates using LC-MS/MS based methods, as reported in the literature. These values can serve as a benchmark for your own method development and validation.
| Intermediate | Abbreviation | Limit of Quantification (LOQ) | Analytical Method | Reference |
| Isopentenyl Pyrophosphate | IPP | 0.030 µM | Ion-pair LC-MS² | [4] |
| Dimethylallyl Pyrophosphate | DMAPP | 0.030 µM | Ion-pair LC-MS² | [4] |
| Mevalonic Acid | MVA | 0.5 ng/mL (in plasma/serum) | LC-MS/MS | [5] |
| Mevalonic Acid | MVA | 2.5 ng/mL (in plasma) | LC-MS/MS | [3] |
Visual Guides
The following diagrams illustrate key aspects of mevalonate pathway analysis.
Caption: The Mevalonate (MVA) biosynthetic pathway.
Caption: A typical experimental workflow for MVA intermediate analysis.
Caption: A troubleshooting decision tree for MVA pathway analysis.
References
- 1. Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of extraction conditions for LC-ToF-MS analysis of mevalonate pathway metabolites in engineered E. coli strain via statistical experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Analysis of endogenous ATP analogs and mevalonate pathway metabolites in cancer cell cultures using liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mevalonic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. Mevalonate Pathway Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Reconstitution of the Mevalonate Pathway for Improvement of Isoprenoid Production and Industrial Applicability in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cofactor Regeneration for (R)-Mevalonate Production
Welcome to the technical support center for the optimization of (R)-mevalonate production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of cofactor regeneration in this compound production?
A1: Cofactor regeneration is crucial for maintaining the efficiency of the mevalonate (B85504) pathway. The synthesis of mevalonate from acetyl-CoA is a reductive process that requires NADPH as a key reducing equivalent. Specifically, the enzyme 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMGR), a rate-limiting step in the pathway, utilizes NADPH to convert HMG-CoA to mevalonate.[1] Inefficient regeneration of NADPH can lead to a cofactor imbalance, limiting the overall productivity and yield of this compound.
Q2: What are the common host organisms used for microbial production of this compound?
A2: Escherichia coli and Saccharomyces cerevisiae are the most commonly used microbial chassis for producing mevalonate.[2] Both organisms have well-characterized genetics and metabolic pathways, making them amenable to genetic engineering. Some studies have also explored other organisms like Pseudomonas putida and Cupriavidus necator.[3][4]
Q3: My E. coli strain is exhibiting poor growth and low mevalonate titers. What are the potential causes?
A3: Several factors could contribute to this issue:
-
Accumulation of toxic intermediates: High-level expression of the mevalonate pathway can lead to the accumulation of intermediates like HMG-CoA, which can be toxic to the cells and inhibit growth.[5]
-
Cofactor imbalance: Insufficient regeneration of NADPH can create a bottleneck in the pathway, limiting mevalonate production and potentially leading to metabolic stress.[6]
-
Metabolic burden: Overexpression of heterologous pathway genes can impose a significant metabolic burden on the host, diverting resources from essential cellular processes, including growth.[7]
Q4: How can I increase the intracellular supply of NADPH in my engineered E. coli strain?
A4: There are several metabolic engineering strategies to enhance NADPH availability:
-
Modulating the Pentose (B10789219) Phosphate (B84403) Pathway (PPP): The PPP is a major source of NADPH in E. coli. Deleting genes like pgi (encoding phosphoglucose (B3042753) isomerase) can redirect carbon flux from glycolysis into the PPP, thereby increasing the NADPH/NADP+ ratio.[8][9] Overexpressing key PPP enzymes like glucose-6-phosphate dehydrogenase (G6PD) can also boost NADPH production.[10][11]
-
Engineering Transhydrogenases: Amplifying the transhydrogenase system can facilitate the conversion of NADH to NADPH.[12]
-
Utilizing NADP-dependent enzymes: Replacing native NAD-dependent enzymes with NADP-dependent counterparts in other metabolic pathways can increase the overall NADPH pool.[12]
-
Introducing NADH Kinase: Expressing an NADH kinase can directly phosphorylate NADH to produce NADPH.[12]
Q5: I have improved NADPH regeneration, but mevalonate production is still not optimal. What other bottlenecks should I investigate?
A5: While NADPH availability is critical, other factors can limit mevalonate production:
-
Acetyl-CoA availability: The mevalonate pathway consumes three molecules of acetyl-CoA per molecule of mevalonate.[13][1] Competing pathways that also utilize acetyl-CoA, such as the tricarboxylic acid (TCA) cycle and fatty acid biosynthesis, can limit its availability. Disrupting the TCA cycle by deleting genes like gltA (encoding citrate (B86180) synthase) can increase the intracellular pool of acetyl-CoA.[8][9]
-
Enzyme activity and expression levels: The expression levels and kinetic properties of the mevalonate pathway enzymes need to be well-balanced to avoid the accumulation of intermediates and ensure a smooth metabolic flux.[5] For instance, the activity of HMG-CoA reductase is often a rate-limiting step.[14]
-
Substrate inhibition: High concentrations of mevalonate can inhibit the activity of mevalonate kinase, an enzyme further down the pathway for isoprenoid production, which can indirectly affect the mevalonate production rate.[6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low this compound yield despite high cell density. | Insufficient NADPH regeneration. | 1. Overexpress key enzymes of the pentose phosphate pathway (e.g., zwf, gnd).2. Delete pgi to redirect carbon flux towards the PPP.[8]3. Introduce an NADH kinase to convert NADH to NADPH.[12] |
| Limited acetyl-CoA precursor supply. | 1. Delete gltA to reduce flux towards the TCA cycle.[8]2. Overexpress acetyl-CoA synthetase (acs) if using acetate (B1210297) as a carbon source.[7] | |
| Poor cell growth and viability after inducing mevalonate pathway expression. | Accumulation of toxic intermediate HMG-CoA. | 1. Modulate the expression of HMG-CoA reductase (HMGR) to better balance the pathway flux.[5]2. Use a weaker promoter or a lower copy number plasmid for the upstream part of the pathway.3. Screen for HMGR variants with different kinetic properties.[6] |
| General metabolic burden. | 1. Integrate the mevalonate pathway genes into the chromosome to reduce the metabolic load from plasmids.[15]2. Use constitutive promoters for stable, long-term expression instead of strong inducible promoters.[15] | |
| Observed accumulation of acetate in the culture medium. | Overflow metabolism. | 1. Delete genes involved in acetate formation, such as poxB or pta.[16]2. Optimize fermentation conditions, such as oxygen supply, to reduce overflow metabolism.[7] |
| Inconsistent mevalonate production across different batches. | Plasmid instability. | 1. Integrate the expression cassettes into the host chromosome.[15]2. Maintain antibiotic selection pressure if using plasmids. |
| Variability in induction conditions. | 1. Precisely control the timing and concentration of the inducer.2. Monitor cell density at the point of induction. |
Data Presentation
Table 1: Effect of Genetic Modifications on this compound Production in E. coli
| Strain | Relevant Genotype | Carbon Source | Mevalonate Titer (g/L) | Mevalonate Yield (g/g glucose) | Reference |
| Engineered E. coli | Wild-type (control) | Glucose (20 g/L) | ~1.5 | ~0.075 | [8] |
| MGΔgltA-MV | ΔgltA | Glucose (20 g/L) | 8.0 | 0.40 | [8] |
| Engineered E. coli | Δgnd with surface-displayed β-glucosidase | Cellobiose | 5.7 | 0.25 | [8][9] |
| CMEV-1 | Chromosomal integration of MVA pathway (ΔadhE) | Glucose (61 g/L) | ~28 | ~0.46 | [15] |
| CMEV-7 | 2x MVA pathway integration, ΔatpFH, ΔsucA | Glucose (61 g/L) | 30 | 0.49 (86.1% of theoretical max) | [15] |
| Engineered E. coli | Wild-type (control) | Acetate | 1.06 | 0.30 (g/g acetate) | [7] |
| XU143 | Engineered for acetate utilization | Acetate (two-stage fermentation) | 7.85 | - | [7] |
Table 2: Comparison of HMG-CoA Reductase Variants for Amorphadiene Production (a proxy for mevalonate pathway flux)
| HMG-CoA Reductase Source | Cofactor Preference | Amorphadiene Titer (mg/L) | Reference |
| Saccharomyces cerevisiae (native) | NADPH | ~320 | [6] |
| Delftia acidovorans | NADH | 520 | [6] |
| D. acidovorans with formate (B1220265) dehydrogenase (for NADH regeneration) | NADH | 700 | [6] |
Experimental Protocols
Protocol 1: Quantification of Intracellular Cofactors (NADPH, NADP+, NADH, NAD+)
This protocol is based on solid-phase extraction and hydrophilic interaction liquid chromatography-mass spectrometry (SPE-HILIC/MS).[17]
-
Cell Quenching and Extraction:
-
Rapidly quench a defined volume of cell culture in a cold methanol (B129727) solution (-40°C) to halt metabolic activity.
-
Centrifuge the quenched cells at low temperature to pellet them.
-
Extract the intracellular metabolites by resuspending the cell pellet in a pre-chilled extraction solvent (e.g., acetonitrile/methanol/water mixture).
-
Lyse the cells using methods like bead beating or sonication while maintaining a low temperature.
-
Centrifuge to remove cell debris and collect the supernatant containing the cofactors.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode anion exchange cartridge) according to the manufacturer's instructions.
-
Load the metabolite extract onto the cartridge.
-
Wash the cartridge with a suitable solvent to remove interfering compounds.
-
Elute the cofactors using an appropriate elution solvent.
-
-
HILIC-MS Analysis:
-
Dry the eluted sample under a stream of nitrogen and reconstitute it in a suitable solvent for HILIC-MS analysis.
-
Inject the sample into a HILIC column coupled to a mass spectrometer.
-
Separate the cofactors based on their polarity.
-
Detect and quantify the cofactors using mass spectrometry in selected reaction monitoring (SRM) mode, using known standards for calibration.
-
Protocol 2: Quantification of Extracellular this compound
This protocol is adapted from methods described for mevalonate quantification in culture supernatants.[18]
-
Sample Preparation:
-
Centrifuge a sample of the cell culture at high speed (e.g., 13,000 x g for 10 minutes) to pellet the cells.
-
Collect the supernatant.
-
-
Lactonization:
-
Acidify the supernatant to a pH of 2 using 3M HCl.
-
Incubate the acidified sample at 45°C for 1 hour to convert the mevalonate into its lactone form (mevalonolactone).
-
-
Extraction:
-
Saturate the sample with anhydrous sodium sulfate (B86663) (Na2SO4).
-
Extract the mevalonolactone (B1676541) with an organic solvent like ethyl acetate. It is recommended to spike the ethyl acetate with an internal standard (e.g., veratraldehyde) for improved quantification.
-
Vortex the mixture vigorously and then centrifuge to separate the phases.
-
Collect the organic (upper) phase.
-
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
Inject the extracted sample into a GC-MS system.
-
Separate the mevalonolactone from other components on the GC column.
-
Identify and quantify the mevalonolactone based on its retention time and mass spectrum, using a standard curve prepared with pure mevalonolactone.
-
Visualizations
Figure 1. Simplified metabolic map of central carbon metabolism and the heterologous mevalonate pathway in E. coli. The pentose phosphate pathway (PPP) is a key source for regenerating the NADPH required by HMG-CoA reductase (HMGR).
Figure 2. A logical workflow for troubleshooting low this compound production, focusing on cofactor availability, precursor supply, and pathway balancing.
References
- 1. Increased Mevalonate Production Using Engineered Citrate Synthase and Phosphofructokinase Variants of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bacteria Produce Mevalonate from CO2 - ChemistryViews [chemistryviews.org]
- 5. Balancing a heterologous mevalonate pathway for improved isoprenoid production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of a heterologous mevalonate pathway through the use of variant HMG-CoA reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microbial production of mevalonate by recombinant Escherichia coli using acetic acid as a carbon source - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic engineering of E. coli for improving mevalonate production to promote NADPH regeneration and enhance acetyl-CoA supply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Glucose 6‐phosphate dehydrogenase variants increase NADPH pools for yeast isoprenoid production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Engineering of NADPH regenerators in Escherichia coli for enhanced biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enhancing fluxes through the mevalonate pathway in Saccharomyces cerevisiae by engineering the HMGR and β‐alanine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Engineering of a Highly Efficient Escherichia coli Strain for Mevalonate Fermentation through Chromosomal Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Targeted cofactor quantification in metabolically engineered E. coli using solid phase extraction and hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reconstitution of the Mevalonate Pathway for Improvement of Isoprenoid Production and Industrial Applicability in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
dealing with the instability of phosphorylated mevalonate intermediates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting information and frequently asked questions regarding the experimental challenges associated with the instability and analysis of phosphorylated mevalonate (B85504) intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the key phosphorylated intermediates of the mevalonate pathway?
A1: The mevalonate (MVA) pathway is a critical metabolic route for the synthesis of isoprenoids and sterols.[1] Following the formation of mevalonate, the key phosphorylated intermediates are Mevalonate-5-Phosphate (MVP) and Mevalonate-5-Pyrophosphate (MVPP).[2][3] In some organisms, like Thermoplasma acidophilum, Mevalonate-3-Phosphate (MVA-3-P) and Mevalonate-3,5-bisphosphate are also formed.[4][5] The conversion of MVPP to Isopentenyl Pyrophosphate (IPP) involves a transient, highly unstable intermediate, 3-phospho-mevalonate 5-diphosphate (3P-MVAPP), which was initially thought to decompose spontaneously but is now understood to be processed enzymatically by mevalonate diphosphate (B83284) decarboxylase (MDD).[4][6]
Q2: Are all phosphorylated mevalonate intermediates inherently unstable?
A2: Not all of them. While intermediates like 3-phospho-mevalonate 5-diphosphate (3P-MVAPP) are transient, others are relatively stable. For instance, mevalonate 3-phosphate and mevalonate 3,5-bisphosphate have been shown to be stable metabolites that can be isolated.[4][6] The primary challenge in working with these molecules often stems from analytical difficulties rather than extreme chemical instability. These difficulties include high polarity, low physiological concentrations, and their tendency to chelate metal ions, which can complicate chromatographic separation and mass spectrometry analysis.[7]
Q3: What are the main challenges in the analysis of these intermediates?
A3: The analysis of phosphorylated mevalonate intermediates is challenging due to several factors:
-
High Polarity: The phosphate (B84403) groups make these molecules highly polar, leading to poor retention on traditional reversed-phase liquid chromatography (LC) columns.[7]
-
Low Concentration: These intermediates are often present at very low concentrations in biological samples.[7]
-
Poor Mass Spectrometric Response: The phosphate groups can lead to poor ionization efficiency and signal suppression in mass spectrometry (MS).[7]
-
Chelation Effects: The pyrophosphate moieties can chelate metal ions, leading to peak broadening or tailing in chromatography.[7]
-
Isomeric Confusion: Isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) are isomers, making them difficult to distinguish and quantify separately without specialized methods.[7]
Q4: What are the recommended analytical techniques for quantifying phosphorylated mevalonate intermediates?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the simultaneous analysis of mevalonate pathway intermediates.[7] To overcome the challenges of high polarity, methods often employ Hydrophilic Interaction Liquid Chromatography (HILIC) or chemical derivatization to improve chromatographic retention and detection sensitivity.[7][8] Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for non-polar isoprenoids and pathway end-products.[1] For specific applications, enzymatic assays can provide a sensitive and high-throughput alternative for measuring compounds like mevalonic acid.[9]
Troubleshooting Guide
Problem 1: Low or no signal for phosphorylated intermediates in LC-MS/MS.
| Potential Cause | Recommended Solution |
| Analyte Degradation | Ensure samples are processed quickly on ice and stored at -80°C. For very unstable compounds, consider immediate stabilization upon collection by adding acid (e.g., formic acid) or using specific enzyme inhibitors.[10][11] |
| Poor Chromatographic Retention | Use a HILIC column designed for polar analytes.[8] Alternatively, employ chemical derivatization to increase the hydrophobicity of the intermediates, which significantly improves retention on reversed-phase columns.[7] |
| Inefficient Ionization | Optimize MS source parameters. Consider using a chemical derivatization agent that not only improves chromatography but also enhances ionization efficiency.[7] |
| Matrix Effects | Perform a thorough sample cleanup using solid-phase extraction (SPE) to remove interfering substances from the biological matrix.[12] Develop a matrix-matched calibration curve to correct for any remaining signal suppression or enhancement. |
Problem 2: Poor peak shape (e.g., tailing, broadening) in chromatography.
| Potential Cause | Recommended Solution |
| Chelation with Metal Ions | Add a chelating agent like EDTA to the mobile phase or sample diluent to prevent interactions between the pyrophosphate groups and metal ions in the LC system. |
| Inappropriate pH | Adjust the pH of the mobile phase. The charge state of the phosphate groups is pH-dependent and can significantly affect peak shape. A slightly acidic pH is often beneficial.[10] |
| Column Overload | Dilute the sample or inject a smaller volume to ensure the concentration is within the linear range of the column's capacity. |
Problem 3: Inconsistent results in enzymatic assays (e.g., Mevalonate Kinase activity).
| Potential Cause | Recommended Solution |
| Enzyme Instability/Inactivity | Ensure the enzyme is stored at the recommended temperature (typically -20°C or -80°C) and in a suitable buffer containing stabilizing agents like glycerol. Always keep the enzyme on ice during experiment preparation.[13] Perform an activity check with a known substrate and positive control. |
| Substrate or Cofactor Degradation | ATP, a key cofactor, is prone to hydrolysis. Prepare ATP solutions fresh and keep them on ice. Ensure the mevalonate substrate is pure and has not degraded during storage. |
| Feedback Inhibition | Be aware that mevalonate kinase can be subject to feedback inhibition by downstream products like geranylgeranyl pyrophosphate (GGPP) and farnesyl pyrophosphate (FPP).[14] Design the experiment to minimize product accumulation during the linear phase of the reaction. |
| Incorrect Buffer Conditions | Verify that the pH, ionic strength, and concentration of essential cofactors (e.g., Mg²⁺) in the reaction buffer are optimal for the specific enzyme being used. |
Data Summary
Table 1: Comparison of Analytical Methods for Mevalonate Intermediates
| Method | Analytes | Limit of Quantification (LOQ) | Advantages | Disadvantages | Reference |
| LC-MS/MS (Ion Trap) | Mevalonate | 2.5 ng/mL | Reliable and fast for clinical research. | Requires sample acidification and purification. | [12] |
| LC-MS/MS with Derivatization | All MVA Intermediates | Not specified | Significantly improves retention, peak shape, and sensitivity; allows for quantification of isomers (IPP/DMAPP). | Requires an additional derivatization step in sample prep. | [7] |
| UPLC-HRMS (HILIC) | 7 Key MVA Intermediates | Not specified | Allows simultaneous estimation of multiple intermediates without derivatization. | May require specialized HILIC columns and expertise. | [8] |
| Enzymatic Assay (Spectrophotometric) | Mevalonic Acid | 0.4 ng/mL (LOD) | Ultrasensitive, simple, high-throughput, suitable for clinical applications. | Measures only one specific analyte; indirect measurement. | [9] |
Visualizations
Diagram 1: The Mevalonate Pathway
Caption: Key steps of the mevalonate pathway highlighting phosphorylated intermediates.
Diagram 2: Troubleshooting Workflow for Low Analyte Recovery
Caption: A logical workflow for troubleshooting low recovery of analytes.
Diagram 3: Experimental Workflow for LC-MS/MS Analysis
Caption: General experimental workflow for quantifying mevalonate intermediates.
Key Experimental Protocols
Protocol 1: Sample Preparation and Extraction for LC-MS/MS Analysis
This protocol is a general guideline for extracting phosphorylated mevalonate intermediates from plasma for subsequent LC-MS/MS analysis.
Materials:
-
Plasma samples collected with an appropriate anticoagulant (e.g., EDTA).
-
Internal Standard (IS) solution (e.g., Mevalonate-D7).[12]
-
Acetonitrile (ACN), HPLC grade.
-
Formic Acid (FA), LC-MS grade.
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode anion exchange).
-
Deionized water.
-
Centrifuge capable of 4°C operation.
Methodology:
-
Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation.
-
Internal Standard Spiking: To 200 µL of plasma in a microcentrifuge tube, add 10 µL of the IS solution. Vortex briefly.
-
Protein Precipitation: Add 600 µL of ice-cold ACN containing 0.1% FA to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol (B129727) followed by water).
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with a weak organic solvent to remove non-polar and weakly bound impurities.
-
Elute the phosphorylated intermediates using an appropriate elution solvent (e.g., ACN/water with ammonia (B1221849) or formic acid, depending on the SPE phase).
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS system.
-
Analysis: Transfer the reconstituted sample to an autosampler vial and proceed with LC-MS/MS analysis.
Protocol 2: Mevalonate Kinase (MVK) Enzymatic Activity Assay
This protocol measures MVK activity by quantifying the consumption of ATP using a coupled-enzyme system that produces a fluorescent signal.
Materials:
-
Purified Mevalonate Kinase (MVK) enzyme or cell lysate.
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT.
-
Substrates: (R)-Mevalonate, ATP.
-
Coupled-Enzyme System: Pyruvate kinase (PK), L-Lactate dehydrogenase (LDH), Phosphoenolpyruvate (PEP), NADH.
-
Microplate reader capable of measuring fluorescence (Excitation: 340 nm, Emission: 460 nm).
-
96-well black microplates.
Methodology:
-
Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing all reaction components except the MVK enzyme. The final concentrations in the well should be:
-
50 mM Tris-HCl (pH 7.5)
-
10 mM MgCl₂
-
5 mM DTT
-
1 mM PEP
-
0.2 mM NADH
-
10 units/mL PK
-
15 units/mL LDH
-
2 mM this compound
-
1 mM ATP
-
-
Plate Setup: Add 90 µL of the master mix to each well of the 96-well plate. Include wells for a negative control (no MVK enzyme) and a positive control (if available).
-
Pre-incubation: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes to allow all components to reach thermal equilibrium.
-
Initiate Reaction: Start the reaction by adding 10 µL of the MVK enzyme solution (or cell lysate) to each well. Mix gently by pipetting.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and begin kinetic measurements. Record the decrease in NADH fluorescence (Ex: 340 nm, Em: 460 nm) every 30 seconds for 15-30 minutes.
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve. The rate of NADH oxidation is stoichiometric to the rate of ADP production by MVK.
-
Calculate the specific activity of MVK (e.g., in µmol/min/mg of protein) by using the extinction coefficient of NADH and the amount of protein added.
-
References
- 1. Mevalonate Pathway Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 4. Structural analysis of mevalonate-3-kinase provides insight into the mechanisms of isoprenoid pathway decarboxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound 3-Phosphate Is an Intermediate of the Mevalonate Pathway in Thermoplasma acidophilum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous analysis of 7 key mevalonate pathway intermediates using liquid chromatography-orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An ultrasensitive enzymatic method for measuring mevalonic acid in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Techniques for Unstable Compound Analysis | KCAS Bio [kcasbio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Synthesis of (R)-Mevalonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of (R)-mevalonate. Our goal is to help you improve the stereoselectivity and overall success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the importance of synthesizing the (R)-enantiomer of mevalonate (B85504) specifically?
A1: this compound is a crucial intermediate in the mevalonate pathway, which is responsible for the biosynthesis of a vast array of essential compounds in eukaryotes, archaea, and some bacteria, including cholesterol and other isoprenoids.[1][2] The enzymes in this pathway are stereospecific and exclusively process the (R)-enantiomer.[3] Therefore, for biological studies and as a precursor for the synthesis of other chiral biomolecules, enantiomerically pure this compound is required.
Q2: What are the main strategies for achieving high stereoselectivity in the synthesis of this compound?
A2: The primary strategies for achieving high stereoselectivity include:
-
Chiral catalysts: Using a small amount of a chiral metal complex or organocatalyst to induce asymmetry in the product.[][5]
-
Chiral auxiliaries: Temporarily attaching a chiral molecule to the starting material to direct the stereochemical outcome of a reaction.[]
-
Chiral pool synthesis: Starting with a readily available, enantiomerically pure natural product that already contains the desired stereochemistry.[6]
-
Enzymatic reactions: Utilizing enzymes that are inherently stereospecific to catalyze a key step in the synthesis.[3]
Q3: What is the difference between a stereoselective and a stereospecific reaction?
A3: A stereoselective reaction is one that preferentially forms one stereoisomer over others from a single starting material that could potentially form multiple stereoisomers.[5][7] The degree of selectivity is often measured by the enantiomeric excess (ee) or diastereomeric ratio (dr).[5] A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product.[5][7] Different stereoisomers of the starting material will give different stereoisomers of the product.[7]
Q4: How is enantiomeric excess (ee) determined?
A4: Enantiomeric excess is typically determined using chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).[8] The process involves separating the enantiomers on a chiral stationary phase and integrating the peak areas of the two enantiomers. The ee is calculated using the formula: ee (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100.[9]
Troubleshooting Guides
Problem 1: Low or Inconsistent Enantiomeric Excess (ee)
Low or inconsistent ee is a common issue in stereoselective synthesis. The following guide will help you diagnose and resolve the problem.
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A troubleshooting workflow for diagnosing and resolving low enantiomeric excess.
Detailed Troubleshooting Steps:
-
Step 1: Verify Your Analytical Method. Before optimizing the reaction, ensure your chiral HPLC or GC method is accurate and reliable.[8] An unvalidated method can give misleading ee values. Check for good separation between the enantiomer peaks (Resolution > 1.5) and confirm the method's precision.[8]
-
Step 2: Scrutinize Reagents and Catalyst. The purity of all components is critical.[9]
-
Substrate and Reagents: Trace impurities can sometimes act as inhibitors or competing substrates, leading to lower stereoselectivity.[8] Purify your starting materials if necessary.
-
Catalyst/Ligand: The quality of the chiral catalyst or ligand is paramount. Even minor impurities can have a significant impact on enantioselectivity. Consider synthesizing a fresh batch or purchasing from a reputable supplier.[8]
-
Solvent: Ensure solvents are anhydrous and free of peroxides, as these can interfere with many catalytic systems.[9]
-
-
Step 3: Evaluate Reaction Conditions. Asymmetric reactions are often highly sensitive to the reaction environment.[9]
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lower activation energy.[9]
-
Solvent: The choice of solvent can influence the conformation of the catalyst-substrate complex and thus affect stereoselectivity.[9][10] It may be beneficial to screen a range of solvents.
-
Concentration: The concentration of reactants can sometimes influence the outcome of an asymmetric reaction.
-
Problem 2: Poor Yield and Formation of Side Products
Low yields can be caused by a variety of factors. Here are some common causes and solutions:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time, low temperature, or catalyst deactivation.
-
Solution: Monitor the reaction by TLC or another appropriate method to determine the optimal reaction time. If catalyst deactivation is suspected, ensure all reagents and solvents are pure and the reaction is performed under an inert atmosphere if required.[8]
-
-
Side Reactions:
-
Cause: The reaction conditions may be promoting undesired reaction pathways.
-
Solution: Adjusting the reaction temperature, order of addition of reagents, or the specific catalyst or reagents used can help to minimize side reactions.
-
-
Product Degradation:
-
Cause: The desired product may be unstable under the reaction or workup conditions.
-
Solution: If the product is sensitive to acid or base, ensure the workup procedure is performed under neutral conditions. Minimize the time the product is exposed to harsh conditions.
-
Problem 3: Difficulty in Purification of (R)-Mevalonolactone
(R)-mevalonolactone is the cyclic form of (R)-mevalonic acid and is often the target of chemical synthesis. Its purification can present challenges.
-
Issue: Product is water-soluble, leading to loss during aqueous workup.
-
Solution: Saturate the aqueous layer with a salt such as NaCl before extraction with an organic solvent like ethyl acetate.[11] This will decrease the solubility of the mevalonolactone (B1676541) in the aqueous phase and improve extraction efficiency. Perform multiple extractions with the organic solvent.
-
-
Issue: Ring-opening of the lactone during purification.
-
Solution: Mevalonolactone can be hydrolyzed to mevalonic acid under basic conditions.[12] Avoid using strong bases during workup and purification. If purification is performed using column chromatography, ensure the silica (B1680970) gel is neutral.
-
Data Presentation: Comparison of Selected Synthetic Methods for this compound
The following table summarizes key data from different stereoselective synthetic routes to this compound or its lactone form.
| Starting Material | Key Reagent/Catalyst | Key Transformation | Yield | Enantiomeric Excess (ee) | Reference |
| Isoprenol | Zirconium catalyst with L-DIPT ligands | Enantioselective epoxidation | 87% (for epoxide) | 82% | [1] |
| Isoprenol | Hafnium/diamine catalyst | Enantioselective epoxidation | Low | 45% | [1] |
| Allylic alcohol derivative | Chloroperoxidase | Enzymatic epoxidation | 40% (overall) | 93% | [1] |
| Enone system | N/A | Stereoselective epoxidation followed by retro Diels-Alder | 13% (overall) | >99% | [1] |
Experimental Protocols
Protocol 1: Enantioselective Epoxidation of Isoprenol (Based on O'Connell et al., 2024)
This protocol describes a key step in a recently reported efficient synthesis of (R)-mevalonic acid.[1]
Materials:
-
Zirconium(IV) isopropoxide
-
Diisopropyl L-tartrate (L-DIPT)
-
Isoprenol
-
Cumene (B47948) hydroperoxide
-
Chlorobenzene (B131634) (anhydrous)
-
4Å Molecular sieves
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 4Å molecular sieves.
-
Add a solution of zirconium(IV) isopropoxide and diisopropyl L-tartrate (L-DIPT) in chlorobenzene.
-
Stir the mixture at room temperature for the specified time to form the catalyst complex.
-
Cool the mixture to the recommended temperature (e.g., 5 °C).
-
Add cumene hydroperoxide dropwise.
-
Add a solution of isoprenol in chlorobenzene dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature for the required time (e.g., 96 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the molecular sieves.
-
Concentrate the filtrate under reduced pressure and purify the resulting epoxide by silica gel column chromatography.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This is a general protocol for determining the ee of a chiral compound.[9]
Materials:
-
Racemic standard of the compound of interest
-
Synthesized chiral product
-
HPLC-grade hexane (B92381) and isopropanol (B130326) (or other suitable mobile phase)
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)
Procedure:
-
Prepare a standard solution of the racemic product at a known concentration in the mobile phase.
-
Prepare a solution of your synthesized product at a similar concentration in the mobile phase.
-
Set up the HPLC system with the appropriate chiral column and mobile phase.
-
Inject the racemic standard to determine the retention times of both enantiomers and ensure adequate separation (baseline resolution is ideal).
-
Inject the sample of your synthesized product.
-
Integrate the peak areas for each enantiomer in the chromatogram.
-
Calculate the enantiomeric excess using the formula: ee (%) = [(Area of Major Peak - Area of Minor Peak) / (Area of Major Peak + Area of Minor Peak)] x 100.
Visualizations
Logical Diagram: General Strategy of Asymmetric Synthesis Using a Chiral Auxiliary
Caption: A diagram illustrating the general strategy of using a chiral auxiliary in asymmetric synthesis.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 5. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]
- 6. ethz.ch [ethz.ch]
- 7. community.wvu.edu [community.wvu.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US20160145227A1 - Processes for conversion of biologically derived mevalonic acid - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
minimizing by-product formation in (R)-mevalonate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize by-product formation and optimize the synthesis of (R)-mevalonate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two primary approaches for synthesizing this compound are enzymatic synthesis and chemical synthesis. Enzymatic synthesis typically utilizes the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase) to convert HMG-CoA to this compound with high stereospecificity.[1][2][3] Chemical synthesis routes often involve asymmetric reactions to establish the chiral center, such as the enantioselective epoxidation of an allylic alcohol followed by further transformations.[4][5]
Q2: What is the most common by-product in the enzymatic synthesis of this compound?
A2: The enzymatic conversion of HMG-CoA to this compound catalyzed by HMG-CoA reductase is a highly specific two-step reduction.[6] The reaction proceeds through mevaldyl-CoA and mevaldehyde as enzyme-bound intermediates.[1][7] While the formation of distinct by-products from side reactions of the enzyme itself is not commonly reported under optimal conditions, issues like substrate or cofactor degradation, or incomplete reaction, can lead to a complex mixture requiring purification.
Q3: What are known by-products in the chemical synthesis of this compound?
A3: In a common enantioselective chemical synthesis route involving the ring-opening of an epoxide, the formation of 2-methyl-1,2,4-butanetriol can occur as a notable by-product if an excess of water is present during the reaction. Careful control of the amount of water is crucial to minimize this side reaction. Other potential impurities can arise from incomplete reactions or side reactions related to the specific reagents used in the synthetic pathway.
Q4: How does pH affect the stability of mevalonate (B85504) and its lactone form?
A4: Mevalonic acid is in equilibrium with its lactone form, mevalonolactone (B1676541). This equilibrium is pH-dependent. Acidic conditions favor the lactonization of mevalonic acid.[8] Conversely, under alkaline conditions, the lactone ring of mevalonolactone can be hydrolyzed to the open-chain carboxylate form (mevalonate).[4] This is an important consideration during workup and purification steps.
Q5: Can the product, this compound, inhibit the HMG-CoA reductase enzyme?
A5: Yes, feedback inhibition of HMG-CoA reductase by its product, mevalonate, and other downstream metabolites of the mevalonate pathway is a known regulatory mechanism in vivo. While less of a concern in in vitro synthesis where the product is typically removed, at high concentrations, product inhibition could potentially slow down the reaction rate.
Troubleshooting Guides
Enzymatic Synthesis using HMG-CoA Reductase
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No this compound Yield | 1. Inactive Enzyme: HMG-CoA reductase may have lost activity due to improper storage (e.g., repeated freeze-thaw cycles) or handling.[9] | 1a. Aliquot the enzyme upon receipt and store at -80°C. 1b. Keep the enzyme on ice at all times during experiment setup. 1c. Perform a standard activity assay with a positive control to confirm enzyme viability.[10] |
| 2. Substrate Degradation: HMG-CoA can be unstable. | 2a. Use freshly prepared or properly stored HMG-CoA. 2b. Store HMG-CoA solutions at -20°C. | |
| 3. Cofactor (NADPH) Depletion/Degradation: NADPH is light-sensitive and can degrade over time. The reaction consumes two equivalents of NADPH per molecule of HMG-CoA.[1] | 3a. Prepare fresh NADPH solutions and protect them from light. 3b. Ensure the molar ratio of NADPH to HMG-CoA is at least 2:1. Consider using an NADPH regeneration system for larger-scale reactions. | |
| 4. Suboptimal Reaction Conditions: Incorrect pH or temperature can significantly reduce enzyme activity. | 4a. Optimize the reaction pH. Human HMG-CoA reductase generally has an optimal pH around 7.4-8.0.[11][12] 4b. Maintain the optimal reaction temperature, typically 37°C.[9] | |
| Presence of Unreacted HMG-CoA | 1. Incomplete Reaction: The reaction may not have proceeded to completion. | 1a. Increase the incubation time. 1b. Increase the concentration of HMG-CoA reductase. 1c. Verify that the NADPH concentration is not limiting. |
| 2. Enzyme Inhibition: Contaminants in the substrate or buffer could be inhibiting the enzyme. | 2a. Use high-purity substrates and reagents. 2b. Run a control reaction with a known inhibitor (e.g., pravastatin) to ensure the assay is sensitive to inhibition.[9] | |
| Difficulty in Purifying this compound | 1. Complex Reaction Mixture: The presence of unreacted substrates, cofactors, and enzyme complicates purification. | 1a. Acidify the reaction mixture to convert mevalonate to mevalonolactone, which can be more easily extracted with organic solvents. 1b. Employ chromatographic techniques such as silica (B1680970) gel chromatography for purification. |
Chemical Synthesis (Enantioselective Epoxidation Route)
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of (R)-Mevalonic Acid | 1. Incomplete Epoxidation: The initial epoxidation of isoprenol may not have gone to completion. | 1a. Ensure the use of an active and appropriate catalyst for enantioselective epoxidation (e.g., a zirconium catalyst with L-DIPT ligands).[4] 1b. Optimize reaction time and temperature for the epoxidation step. |
| 2. Loss of Intermediate During Purification: The epoxide or subsequent nitrile intermediate may be volatile or unstable. | 2a. Use gentle purification methods, such as careful distillation or chromatography. 2b. Minimize exposure to harsh acidic or basic conditions during workup of intermediates. | |
| 3. Incomplete Hydrolysis of the Nitrile: The final hydrolysis step to form the carboxylic acid may be incomplete. | 3a. Ensure sufficient reaction time and appropriate temperature for the base-catalyzed hydrolysis. 3b. Verify the concentration of the base used for hydrolysis. | |
| Formation of 2-methyl-1,2,4-butanetriol By-product | 1. Excess Water in Epoxide Ring-Opening: The presence of too much water during the cyanide addition to the epoxide can lead to the formation of the triol by-product. | 1a. Strictly control the amount of water used to dissolve the sodium cyanide. 1b. Add the cyanide solution slowly to the epoxide to control the reaction conditions. |
| Low Enantiomeric Excess (ee) | 1. Inefficient Asymmetric Catalyst: The catalyst used for the epoxidation may not be providing high stereocontrol. | 1a. Screen different chiral catalysts and ligands to improve the enantioselectivity of the epoxidation. 1b. Consider an enantiomeric enrichment step, such as Jacobsen hydrolytic kinetic resolution, if the initial ee is not satisfactory. |
| 2. Racemization: Potential for racemization at any stage of the synthesis. | 2a. Avoid harsh reaction conditions (e.g., high temperatures, strong acids or bases for prolonged periods) that could lead to racemization. |
Experimental Protocols
Standard HMG-CoA Reductase Activity Assay Protocol
This protocol is a general guideline for determining the activity of HMG-CoA reductase, which can be adapted for in vitro synthesis of this compound. The assay is based on monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[10]
Reagents:
-
Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 0.1 mM EDTA, 5 mM DTT.
-
HMG-CoA Reductase: Purified enzyme, stored at -80°C.
-
HMG-CoA Solution: Substrate, dissolved in sterile water.
-
NADPH Solution: Cofactor, dissolved in sterile water.
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and pre-warm it to 37°C.
-
Reconstitute HMG-CoA and NADPH in sterile water to the desired stock concentrations. Keep on ice and protect the NADPH solution from light.
-
Dilute the HMG-CoA reductase enzyme in cold Assay Buffer to the working concentration. Keep on ice.
-
-
Assay Setup:
-
In a UV-transparent cuvette or 96-well plate, prepare the reaction mixture by adding the components in the following order:
-
Assay Buffer
-
NADPH solution
-
HMG-CoA solution
-
-
The final volume and concentrations should be optimized for the specific enzyme and experimental goals. A typical starting point for a 1 mL cuvette assay is:
-
850 µL Assay Buffer
-
50 µL NADPH solution (to a final concentration of ~0.2 mM)
-
50 µL HMG-CoA solution (to a final concentration of ~0.1 mM)
-
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a small volume (e.g., 5-10 µL) of the diluted HMG-CoA reductase enzyme to the reaction mixture.
-
Immediately mix by gentle pipetting or inversion.
-
Place the cuvette or plate in a spectrophotometer pre-heated to 37°C.
-
Monitor the decrease in absorbance at 340 nm in kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
One unit of HMG-CoA reductase activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.
-
Enantioselective Chemical Synthesis of (R)-Mevalonic Acid
The following is a summarized methodology for the gram-scale synthesis of (R)-mevalonic acid with high enantiomeric excess, adapted from O'Connell et al. (2024).[4]
Step 1: Zirconium-Catalyzed Enantioselective Epoxidation of Isoprenol
-
A zirconium catalyst with diisopropyl L-tartrate (L-DIPT) ligands is used for the enantioselective epoxidation of isoprenol to yield the corresponding chiral epoxide with high enantiomeric excess.
Step 2: Enantiomeric Enrichment (Optional, if ee is insufficient)
-
If the initial epoxidation does not provide the desired enantiomeric excess, a Jacobsen hydrolytic kinetic resolution can be employed to enrich the desired epoxide enantiomer.
Step 3: Epoxide Ring-Opening with Cyanide
-
The chiral epoxide is reacted with a controlled amount of sodium cyanide in water. The cyanide solution is added dropwise to the epoxide at a low temperature (e.g., 5°C) to facilitate the regioselective ring-opening at the least sterically hindered carbon, forming a nitrile intermediate.
Step 4: Base-Catalyzed Hydrolysis of the Nitrile
-
The nitrile intermediate is then subjected to base-catalyzed hydrolysis (e.g., using NaOH) to convert the nitrile group into a carboxylic acid, yielding (R)-mevalonic acid.
Step 5: Purification
-
The final product, (R)-mevalonic acid, is purified. This may involve an aqueous workup followed by removal of solvent and further purification by crystallization or chromatography if necessary.
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Parameter | Enzymatic Synthesis (HMG-CoA Reductase) | Chemical Synthesis (Enantioselective Epoxidation) |
| Stereoselectivity | Excellent (produces exclusively (R)-enantiomer) | High (can achieve ≥99% ee with appropriate catalyst and/or resolution)[4] |
| Starting Materials | HMG-CoA, NADPH | Isoprenol, chiral catalyst, various reagents |
| Reaction Conditions | Aqueous buffer, physiological pH (~7.4), 37°C | Organic solvents, can require low temperatures |
| Key By-products | Primarily unreacted starting materials | 2-methyl-1,2,4-butanetriol (if excess water is present) |
| Scalability | Can be challenging for large scale due to enzyme and cofactor cost | Amenable to gram-scale synthesis[4] |
| Overall Yield | Dependent on reaction completion | Reported at ~51% over 5 linear steps[4] |
Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting logic for low yield in enzymatic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 3. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. ENZYMES OF THE MEVALONATE PATHWAY OF ISOPRENOID BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HMG-CoA-Reductase | Encyclopedia MDPI [encyclopedia.pub]
- 8. Synthesis of Heterologous Mevalonic Acid Pathway Enzymes in Clostridium ljungdahlii for the Conversion of Fructose and of Syngas to Mevalonate and Isoprene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Effect of pH on structural dynamics of HMG-CoA reductase and binding affinity to β-sitosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Expression of Archaeal Mevalonate Pathway Enzymes in E. coli
Welcome to the technical support center for researchers expressing archaeal mevalonate (B85504) (MVA) pathway enzymes in Escherichia coli. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the heterologous expression of these unique enzymes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Low or No Protein Expression
Q1: I am not seeing any expression of my archaeal enzyme on an SDS-PAGE gel. What are the primary causes and how can I troubleshoot this?
A1: Low or undetectable expression is a common issue that can often be traced back to the gene sequence or the expression vector.
Troubleshooting Steps:
-
Verify the Expression Construct: The first step is to ensure your plasmid is correct.
-
Sequence Verification: Sequence the entire open reading frame (ORF) and flanking vector regions to confirm the gene is present, in-frame with any tags, and free of mutations.[1]
-
Promoter Integrity: Ensure the promoter region is intact and appropriate for your E. coli strain.
-
-
Assess Codon Usage Bias: Archaea, particularly extremophiles, often have a codon usage that differs significantly from E. coli. This can lead to translational stalling and low protein yield.
-
Analyze Your Gene: Use online tools to analyze the codon usage of your archaeal gene and compare it to E. coli's preferences. Look for a high frequency of rare codons in E. coli.
-
Solution 1: Gene Synthesis with Codon Optimization: The most effective solution is to synthesize a new version of the gene that is optimized for E. coli codon usage.[2][3] This can improve mRNA stability and translation efficiency.[1]
-
Solution 2: Use "Tuner" Strains: Use E. coli strains that are engineered to carry plasmids expressing tRNAs for rare codons (e.g., Rosetta™ or CodonPlus® strains).[3][4]
-
-
Evaluate mRNA Secondary Structure: Strong secondary structures near the 5' end of the mRNA can hinder ribosome binding and translation initiation. Codon optimization algorithms often address this by modifying the initial ~50 nucleotides to reduce mRNA folding in this region.
Category 2: Protein Insolubility and Inclusion Bodies
Q2: My archaeal enzyme is expressing at high levels, but it's all in the insoluble fraction as inclusion bodies. How can I improve its solubility?
A2: Archaeal proteins, especially those from thermophiles, frequently misfold when expressed in the mesophilic environment of E. coli, leading to aggregation into insoluble inclusion bodies.[5][6] Several strategies can be employed to promote proper folding and increase the yield of soluble protein.
Troubleshooting Workflow for Insoluble Protein dot
Caption: Troubleshooting workflow for insoluble protein expression.
Recommended Strategies:
-
Lower Induction Temperature: Reducing the growth temperature after induction (e.g., to 15-25°C) slows down the rate of protein synthesis, which can give the polypeptide more time to fold correctly.[1][7]
-
Co-express Molecular Chaperones: Chaperones are proteins that assist in the proper folding of other proteins.[8] Co-transforming your E. coli host with a second plasmid that expresses a chaperone system can significantly enhance the solubility of your target protein.[6][9] Common chaperone systems include GroEL/GroES and DnaK/DnaJ/GrpE.[8]
-
Utilize Solubility-Enhancing Fusion Tags: Fusing a highly soluble partner protein to the N-terminus of your archaeal enzyme can improve its folding and solubility.[5] Common tags include Maltose Binding Protein (MBP), Thioredoxin (Trx), and N-utilization substance A (NusA).[5] These tags often need to be cleaved off after purification.
-
Modify Culture Medium: Adding non-metabolizable sugars or polyols (chemical chaperones/osmolytes) like sorbitol or amino acids like arginine to the growth medium can stabilize proteins and improve their solubility.[10]
Table 1: Effect of Different Strategies on Archaeal Protein Solubility
| Strategy | Target Protein | Host | Result | Reference |
|---|---|---|---|---|
| Fusion Tags | KDGK¹ from S. solfataricus | E. coli | Trx-fusion yielded 200-fold higher enzyme activity than His-tag (indicating more soluble, active protein). | [5] |
| Chemical Chaperones | HypF-N² | E. coli | Addition of 0.5 M sorbitol to medium increased soluble protein fraction to 68% . | [10] |
| Chaperone Co-expression | Anti-HER2 scFv³ | E. coli | Co-expression with DnaK/J/GrpE chaperones led to a ~4-fold increase in the final yield of purified soluble protein. | [9] |
¹2-keto-3-deoxy-D-gluconate kinase, ²N-terminal domain of HypF, ³Single-chain variable fragment (used as a model for difficult-to-express proteins)
Category 3: Host Cell Toxicity & Metabolic Burden
Q3: After inducing expression of the MVA pathway enzymes, my E. coli culture stops growing or lyses. What causes this toxicity and how can I mitigate it?
A3: Expressing an entire metabolic pathway imposes a significant metabolic burden on the host cell. This can be due to the depletion of essential precursors like acetyl-CoA, ATP, and NADPH, or the accumulation of toxic pathway intermediates.[11]
Logical Diagram: Metabolic Burden and Solutions dot
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. antibodysystem.com [antibodysystem.com]
- 5. Soluble expression of archaeal proteins in Escherichia coli by using fusion-partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Optimizing Conditions for Bacterial Expression of Proteins - CrystalsFirst [crystalsfirst.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Co-Expression of Chaperones for Improvement of Soluble Expression and Purification of An Anti-HER2 scFv in Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Cell-Free Mevalonate Pathway Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with cell-free mevalonate (B85504) (MVA) pathway systems. Our goal is to help you enhance the efficiency and productivity of your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in a cell-free mevalonate pathway system?
A1: Low product yield in cell-free MVA systems can stem from several factors:
-
Enzyme Instability: Key enzymes in the pathway may have limited stability in the in vitro environment, leading to a rapid decline in activity.[1][2]
-
Cofactor Imbalance or Depletion: The MVA pathway is heavily reliant on cofactors such as ATP, NAD(P)H, and Coenzyme A. Insufficient regeneration of these cofactors can quickly become a limiting factor.[3][4][5]
-
Substrate or Intermediate Inhibition: High concentrations of certain substrates or pathway intermediates can inhibit enzyme activity. For instance, mevalonate kinase can be subject to substrate inhibition.[6][7]
-
Accumulation of Toxic Intermediates: The buildup of intermediates like HMG-CoA can be toxic to the enzymatic machinery.[7][8]
-
Feedback Inhibition: Downstream products of the pathway, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), can inhibit upstream enzymes like mevalonate kinase.[9][10][11]
-
Suboptimal Enzyme Ratios: An imbalance in the concentration of pathway enzymes can create bottlenecks, limiting the overall flux.[3]
Q2: How can I improve the stability and longevity of my cell-free reaction?
A2: To enhance reaction stability, consider the following strategies:
-
Utilize Thermostable Enzymes: Sourcing enzymes from thermophilic organisms can significantly improve their stability and operational lifetime in cell-free systems.[1][2][12] Thermostable enzymes have been shown to have a longer operating lifetime and can result in higher product yields.[1]
-
Optimize Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate enzyme denaturation. Running reactions at a moderately elevated temperature (e.g., 40°C) can sometimes strike a good balance for thermostable enzymes, leading to faster product formation.[1]
-
Enzyme Immobilization: Although not always necessary for cell-free systems, immobilizing enzymes on a solid support can in some cases enhance their stability and allow for easier reuse.
Q3: My system starts strong but stops producing product after a short time. What is the likely cause?
A3: This is a classic sign of cofactor depletion or enzyme instability. The initial high activity consumes the available cofactors (ATP, NADPH, CoA). If the regeneration system cannot keep up, the pathway will halt.[13] Similarly, one or more enzymes in your pathway may be unstable under the reaction conditions and losing activity over time.[1]
Q4: How do I know which enzyme is the bottleneck in my pathway?
A4: Identifying the rate-limiting step is crucial for optimization. Here are a few approaches:
-
Intermediate Quantification: Measure the concentration of pathway intermediates over time using techniques like LC-MS/MS.[14][15][16] An accumulation of the substrate for a particular enzyme suggests that enzyme is a bottleneck.
-
Enzyme Titration: Systematically vary the concentration of each enzyme in the pathway while keeping the others constant. A significant increase in product formation when a specific enzyme's concentration is increased points to it being a limiting factor.[3]
-
Modular Lysate Mixing: Prepare separate crude cell lysates, each overexpressing a single pathway enzyme. By mixing these lysates in different ratios, you can rapidly prototype and identify beneficial enzyme ratios.[3][17]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive enzyme(s).2. Missing or depleted cofactors (ATP, NAD(P)H, CoA).3. Suboptimal enzyme ratios.4. Incorrect buffer conditions (pH, salts). | 1. Test the activity of each enzyme individually.2. Supplement with fresh cofactors and ensure a robust cofactor regeneration system is in place.[4][5]3. Optimize enzyme concentrations by titrating each enzyme or using a lysate mixing approach.[3]4. Verify and optimize the reaction buffer composition. The open nature of cell-free systems allows for exploration of pH outside the normal physiological range of the source organism.[18] |
| Reaction Stops Prematurely | 1. Enzyme instability/denaturation.2. Cofactor depletion.3. Product or intermediate inhibition/toxicity. | 1. Screen for more stable enzyme homologs, particularly from thermophilic organisms.[1][12]2. Implement or enhance an energy and cofactor regeneration system. Endogenous enzymes in crude lysates can often regenerate ATP and NAD(P)H from a simple sugar like glucose.[3]3. Use a fed-batch approach to maintain low concentrations of inhibitory compounds. Consider in situ product removal. |
| Accumulation of a Specific Intermediate | 1. Downstream enzyme is a bottleneck (low activity or insufficient concentration).2. Feedback inhibition from a downstream product. | 1. Increase the concentration of the downstream enzyme.2. Screen for enzyme variants that are less sensitive to feedback inhibition.[11] |
| High HMG-CoA Levels | 1. HMG-CoA reductase (HMGR) is inefficient or inhibited. | 1. Screen different HMGR variants. NADH-dependent HMGRs have been shown to outperform NADPH-dependent ones in some systems.[3][7]2. Ensure adequate supply of the preferred cofactor (NADH or NADPH) for your specific HMGR. |
| Variability Between Experiments | 1. Inconsistent lysate preparation.2. Pipetting errors, especially with enzymes.3. Degradation of reagents (especially cofactors). | 1. Standardize your protocol for cell lysis and extract preparation.2. Prepare master mixes to minimize pipetting variability.3. Aliquot and store reagents properly. Use fresh cofactor solutions. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on optimizing cell-free mevalonate pathway systems.
Table 1: Mevalonate Production in an Optimized Cell-Free System [3]
| Optimization Step | Mevalonate Titer (g/L) | Time (hours) | Productivity (g/L/hr) |
| Initial System | 1.6 | 15 | 0.11 |
| Enzyme Homolog Screening | 12.5 | 15 | 0.83 |
| Cofactor Optimization & All-in-One Strain | 17.6 | 20 | 0.88 |
Table 2: Limonene Production Improvement with Thermostable Enzymes [1][2]
| Enzyme Pathway | Reaction Temperature | Relative Limonene Yield (vs. Mesophilic at 22°C) | Notes |
| Mesophilic ("Classical") | 22°C | 1.0x | Baseline |
| Thermophilic ("Archaea I") | 22°C | 1.7x | Longer-lived pathway resulted in higher overall yield despite lower initial activity. |
| Thermophilic ("Archaea I") | 40°C | 1.7x (achieved in <48h vs 4-5 days) | Remarkable rate increase at elevated temperature. |
Table 3: Amorphadiene Production by Varying HMG-CoA Reductase (HMGR) [7]
| HMGR Source | Cofactor | Amorphadiene Titer (mg/L) | Improvement over S. cerevisiae HMGR |
| Saccharomyces cerevisiae | NADPH | ~330 | - |
| Delftia acidovorans | NADH | 520 | 54% |
| D. acidovorans + Formate Dehydrogenase | NADH | 700 | 120% |
Experimental Protocols
Protocol 1: Cell-Free Metabolic Engineering (CFME) by Lysate Mixing
This protocol is adapted from methodologies used to rapidly prototype and optimize pathway enzyme ratios.[3][8]
Objective: To assemble the mevalonate pathway in vitro by combining multiple crude cell extracts, each enriched with a single overexpressed pathway enzyme.
Materials:
-
E. coli expression strains (e.g., BL21(DE3)), each containing a plasmid for the overexpression of one MVA pathway enzyme (e.g., AtoB, HMGS, HMGR).
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT).
-
Lysozyme (B549824), DNase I.
-
Reaction Buffer (e.g., containing salts, glucose, ATP, NAD+, CoA, and phosphate).
-
Centrifuge, sonicator, spectrophotometer.
Methodology:
-
Enzyme Expression: Individually grow each E. coli expression strain to mid-log phase and induce protein expression (e.g., with IPTG). Harvest cells by centrifugation.
-
Lysate Preparation: a. Resuspend each cell pellet in ice-cold Lysis Buffer. b. Add lysozyme and incubate on ice. c. Lyse the cells completely using sonication. Keep samples on ice to prevent overheating. d. Add DNase I to reduce viscosity. e. Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cell debris. f. Carefully collect the supernatant (crude lysate).
-
Protein Quantification: Determine the total protein concentration of each lysate using a Bradford or BCA assay.
-
Pathway Assembly: a. In a microcentrifuge tube, combine the crude lysates. The ratio can be varied to test different enzyme concentrations. A common starting point is to add an equal amount of total protein from each lysate. b. Add the Reaction Buffer containing the starting substrate (e.g., glucose), and catalytic amounts of cofactors (e.g., 1 mM NAD+, 1 mM CoA, 1 mM ATP).
-
Reaction Incubation: Incubate the reaction at the desired temperature (e.g., 30°C) for a set time course (e.g., 2-24 hours).
-
Analysis: Stop the reaction (e.g., by adding a quenching agent or heating). Analyze the production of mevalonate or downstream isoprenoids using LC-MS/MS or GC-MS.
Protocol 2: Quantification of Mevalonate Pathway Intermediates by LC-MS/MS
This protocol provides a general workflow for the analysis of polar intermediates like acetyl-CoA, HMG-CoA, and mevalonate.[14][15][19]
Objective: To extract and quantify key intermediates from a cell-free reaction.
Materials:
-
Quenching Solution (e.g., 60% methanol, pre-chilled to -20°C).
-
Extraction Solvent (e.g., Acetonitrile:Methanol:Water mixture).
-
Internal standards for each analyte.
-
LC-MS/MS system with a suitable column (e.g., HILIC or ion-pairing reversed-phase).
Methodology:
-
Sample Quenching: To stop enzymatic activity, rapidly mix a sample of the cell-free reaction with ice-cold Quenching Solution.
-
Extraction: a. Add the Extraction Solvent and internal standards to the quenched sample. b. Vortex thoroughly and incubate at a low temperature to precipitate proteins. c. Centrifuge to pellet the precipitated protein and cell debris.
-
Sample Preparation: a. Transfer the supernatant to a new tube. b. Dry the sample completely under a stream of nitrogen or using a vacuum concentrator. c. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Inject the reconstituted sample onto the LC-MS/MS system. b. Use a validated method with appropriate chromatographic separation and mass spectrometric detection (e.g., Multiple Reaction Monitoring - MRM) for each target intermediate. c. Quantify the analytes by comparing their peak areas to those of the internal standards and a standard calibration curve.
Visualizations
Caption: The Eukaryotic Mevalonate Pathway from Acetyl-CoA to IPP/DMAPP.
Caption: A logical workflow for troubleshooting low yields in cell-free systems.
References
- 1. Thermostable Enzyme Variants in the Lower Mevalonate Pathway Improve Isoprenoid Production by Cell-Free Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell-free mixing of Escherichia coli crude extracts to prototype and rationally engineer high-titer mevalonate synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Free Production and Regeneration of Cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of a heterologous mevalonate pathway through the use of variant HMG-CoA reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mevalonate Pathway Blockade, Mitochondrial Dysfunction and Autophagy: A Possible Link - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ENZYMES OF THE MEVALONATE PATHWAY OF ISOPRENOID BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thermostable Enzyme Variants in the Lower Mevalonate Pathway Improve Isoprenoid Production by Cell-Free Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. osti.gov [osti.gov]
- 14. Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of acyl CoA ester intermediates of the mevalonate pathway in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mevalonate Pathway Analysis Service - Creative Proteomics [creative-proteomics.com]
- 17. Work | Cell-free biosynthesis of isoprenoids using Escherichia coli crude lysates | ID: 9z903007m | Arch : Northwestern University Institutional Repository [arch.library.northwestern.edu]
- 18. researchgate.net [researchgate.net]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Mevalonate Pathway Metabolite Extraction from Tissues
Welcome to the technical support center for the optimization of mevalonate (B85504) pathway metabolite extraction from tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of mevalonate pathway metabolites from tissue samples.
| Problem | Potential Cause | Recommended Solution |
| Low Metabolite Yield | Inefficient Quenching: Ongoing enzymatic activity after tissue collection can rapidly degrade metabolites.[1] | Immediate Freezing: Snap-freeze tissue in liquid nitrogen immediately after collection to halt all enzymatic reactions.[1] Cold Solvent Quenching: If direct liquid nitrogen quenching is not possible, use a pre-chilled quenching solution (e.g., 80% methanol (B129727) at -80°C).[1] |
| Incomplete Tissue Homogenization: Inadequate disruption of the tissue matrix can prevent the complete release of intracellular metabolites. | Mechanical Disruption: Use bead beating or a rotor-stator homogenizer for thorough tissue disruption. For tougher tissues like muscle, longer homogenization times may be necessary.[2][3] Cryo-pulverization: For particularly tough tissues, grinding the frozen tissue to a fine powder before extraction can improve efficiency. | |
| Suboptimal Extraction Solvent: The polarity of the extraction solvent may not be suitable for the diverse range of mevalonate pathway metabolites. | Biphasic Extraction: Employ a two-phase extraction using a mixture of methanol, water, and chloroform (B151607) to separate polar metabolites (e.g., mevalonate, IPP, DMAPP) from non-polar lipids (e.g., squalene, cholesterol).[1] Solvent Optimization: For liver tissue, a mixture of 75% ethanol (B145695) and methyl tert-butyl ether (MTBE) has been shown to yield a high number of detectable metabolites.[4][5] | |
| High Variability Between Replicates | Inconsistent Sample Handling: Differences in the time between tissue collection and quenching can introduce significant variability. | Standardize Workflow: Ensure a consistent and rapid workflow from sample collection to quenching for all samples.[6] Pre-chilled Equipment: Use pre-chilled tubes and instruments to maintain low temperatures throughout the initial processing steps. |
| Incomplete Removal of Extracellular Matrix: Residual blood or interstitial fluid can contaminate the intracellular metabolite pool. | Rinsing: Briefly rinse the tissue with ice-cold phosphate-buffered saline (PBS) before homogenization to remove external contaminants. | |
| Matrix Effects in Mass Spectrometry: Co-eluting compounds from the tissue matrix can suppress or enhance the ionization of target metabolites, leading to inaccurate quantification. | Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components. Isotope-Labeled Internal Standards: Use stable isotope-labeled internal standards for each metabolite of interest to correct for matrix effects and variations in extraction efficiency and instrument response.[7] | |
| Degradation of Phosphorylated Intermediates (e.g., IPP, DMAPP, FPP) | Enzymatic Degradation: Phosphatases present in the tissue homogenate can dephosphorylate these intermediates. | Rapid Denaturation: Use extraction methods that rapidly denature proteins, such as boiling ethanol or acidic solvent mixtures.[1] Phosphatase Inhibitors: While less common in metabolomics due to potential interference, consider the use of phosphatase inhibitors if degradation persists, ensuring they do not interfere with downstream analysis. |
| Instability in Solution: Pyrophosphate moieties are susceptible to hydrolysis, especially at non-neutral pH. | pH Control: Maintain a neutral or slightly basic pH during extraction and storage. A buffer such as 50 mM ammonium (B1175870) formate (B1220265) (pH 9.5) has been used successfully in extraction solvents.[8][9] Prompt Analysis: Analyze extracts as quickly as possible after preparation. If storage is necessary, store at -80°C. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the extraction of mevalonate pathway metabolites from tissues?
A1: The most critical step is the rapid and effective quenching of metabolic activity immediately upon tissue collection.[1] Metabolites in this pathway can have very high turnover rates, and any delay in halting enzymatic reactions will lead to an inaccurate representation of the in vivo metabolic state. Snap-freezing in liquid nitrogen is considered the gold standard for quenching.[1][10]
Q2: How much tissue should I use for extraction?
A2: The optimal amount of tissue depends on the tissue type and the concentration of the metabolites of interest. A common starting point is 30-50 mg of tissue.[4][11] Using a consistent amount of tissue across all samples is crucial for reducing variability.
Q3: Which extraction solvent system is best for the diverse range of mevalonate pathway metabolites?
A3: A biphasic extraction method is often preferred to simultaneously extract both polar and non-polar metabolites. A common mixture is methanol, chloroform, and water. This separates the polar intermediates (e.g., mevalonate, IPP, DMAPP) into the aqueous phase and the more non-polar isoprenoids (e.g., squalene, cholesterol) into the organic phase.[1] For a broad coverage of metabolites in liver tissue, a mixture of 75% ethanol and methyl tert-butyl ether (MTBE) has been shown to be effective.[4][5]
Q4: How can I improve the detection and quantification of the highly polar, phosphorylated intermediates like IPP and DMAPP?
A4: These molecules can be challenging due to their high polarity, low abundance, and potential for chelation with metal ions.[12] To improve their analysis:
-
Derivatization: Chemical derivatization can improve their chromatographic retention and detection sensitivity in LC-MS/MS analysis.[12]
-
Ion-Pairing Chromatography: Using an ion-pairing agent in the mobile phase can improve the retention of these anionic compounds on reverse-phase columns.
-
HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic technique well-suited for the separation of highly polar compounds.
Q5: What are the best practices for storing tissue samples before extraction?
A5: Tissue samples should be snap-frozen in liquid nitrogen immediately after collection and then stored at -80°C until extraction. Avoid repeated freeze-thaw cycles, as this can lead to metabolite degradation.[7]
Q6: Is it necessary to use internal standards?
A6: Yes, the use of stable isotope-labeled internal standards is highly recommended for accurate quantification. These standards can account for variations in extraction efficiency, matrix effects, and instrument response, thereby improving the accuracy and precision of your results.[7]
Quantitative Data on Extraction Methods
The choice of extraction method can significantly impact the number of detected metabolites and the reproducibility of the results. The following table summarizes data from a comparative study of different extraction protocols on human liver tissue.
| Extraction Protocol | Solvent System | Number of Metabolites Detected (above LOD) | Median Coefficient of Variation (CV) |
| Protocol 1 | 100% Isopropanol (IPA) with 30% resolving volume | >400 | ~15% |
| Protocol 2 | 100% Isopropanol (IPA) | >400 | ~15% |
| Protocol 8 | 75% Ethanol (EtOH) / Methyl tert-butyl ether (MTBE) | >400 | ~12% |
| Protocol 10 | Methanol (MeOH) / Chloroform (ChCl3) | ~350 | ~20% |
Data synthesized from a study on human liver tissue, highlighting some of the top-performing and commonly used methods.[4][5] For a comprehensive comparison of ten different extraction protocols, researchers are encouraged to consult the original study.[4][5][13][14]
Experimental Protocols
Protocol 1: Biphasic Extraction of Polar and Non-Polar Metabolites from Tissue
This protocol is suitable for the simultaneous extraction of both polar mevalonate pathway intermediates and non-polar isoprenoids.
Materials:
-
Frozen tissue sample
-
Pre-chilled (-20°C) extraction solvent: Methanol/Chloroform (1:2 v/v) with 0.01% butylated hydroxytoluene (BHT) and 1% formic acid[15]
-
Ice-cold water
-
Bead beater or rotor-stator homogenizer
-
Pre-chilled 2 mL microcentrifuge tubes with stainless steel beads
-
Centrifuge
-
Vacuum concentrator (e.g., SpeedVac)
Procedure:
-
Preparation: Pre-chill all equipment and solutions.
-
Tissue Weighing: Weigh approximately 30-50 mg of frozen tissue in a pre-chilled 2 mL tube containing a stainless steel bead.
-
Homogenization: Add 1 mL of the pre-chilled extraction solvent to the tube. Homogenize using a bead beater or rotor-stator homogenizer for 3 minutes.[15] Keep the sample on ice during this process.
-
Phase Separation: Add 200 µL of ice-cold water to the homogenate. Vortex for 30 seconds and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Fraction Collection: Three layers will be visible: an upper aqueous layer (containing polar metabolites), a protein pellet at the interface, and a lower organic layer (containing non-polar metabolites).
-
Carefully collect the upper aqueous phase into a new pre-chilled tube.
-
Carefully collect the lower organic phase into another new pre-chilled tube, avoiding the protein pellet.
-
Drying: Dry the aqueous fraction using a vacuum concentrator. Dry the organic fraction under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried polar metabolites in a suitable solvent for your analytical platform (e.g., 50% methanol in water). Reconstitute the dried non-polar metabolites in a non-polar solvent (e.g., isopropanol).
Protocol 2: Single-Phase Extraction for General Metabolite Profiling
This protocol is a simpler method for extracting a broad range of metabolites.
Materials:
-
Frozen tissue sample
-
Pre-chilled (-20°C) extraction solvent: 80% Methanol in water
-
Bead beater or rotor-stator homogenizer
-
Pre-chilled 2 mL microcentrifuge tubes with stainless steel beads
-
Centrifuge
-
Vacuum concentrator
Procedure:
-
Preparation: Pre-chill all equipment and solutions.
-
Tissue Weighing: Weigh approximately 30-50 mg of frozen tissue in a pre-chilled 2 mL tube containing a stainless steel bead.
-
Homogenization: Add 1 mL of the pre-chilled 80% methanol to the tube. Homogenize using a bead beater or rotor-stator homogenizer until the tissue is completely disrupted.
-
Extraction: Incubate the homogenate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube.
-
Drying: Dry the supernatant using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolites in a suitable solvent for your analytical platform.
Visualizations
Caption: The Mevalonate Pathway.
Caption: Experimental workflow for tissue metabolite extraction.
Caption: Troubleshooting decision tree for low metabolite recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. content.ilabsolutions.com [content.ilabsolutions.com]
- 4. Comparison of extraction methods for intracellular metabolomics of human tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 7. Mevalonate Pathway Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. Optimization of extraction conditions for LC-ToF-MS analysis of mevalonate pathway metabolites in engineered E. coli strain via statistical experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 12. Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of extraction methods for intracellular metabolomics of human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
Validation & Comparative
Validating Mevalonate Pathway Inhibition by Statins In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro methods to validate the inhibition of the mevalonate (B85504) pathway by statins. It includes detailed experimental protocols, comparative data for commonly used statins, and visualizations to elucidate key pathways and workflows.
Introduction to the Mevalonate Pathway and Statin Inhibition
The mevalonate pathway is a critical metabolic route for the synthesis of cholesterol and a variety of non-sterol isoprenoids essential for cellular function.[1][2] The enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGCR) catalyzes the rate-limiting step in this pathway, converting HMG-CoA to mevalonate.[3] Statins are a class of drugs that act as competitive inhibitors of HMG-CoA reductase, thereby blocking the entire downstream pathway.[4][5] This inhibition leads to reduced levels of cholesterol and isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are vital for protein prenylation and other cellular processes.[6] Validating the efficacy of statins in vitro is crucial for preclinical drug development and for understanding their pleiotropic effects beyond cholesterol reduction.
Comparative Efficacy of Statins In Vitro
The inhibitory effects of different statins can vary depending on the cell type and the specific properties of the statin, such as its lipophilicity.[7] Lipophilic statins (e.g., simvastatin, atorvastatin (B1662188), fluvastatin, lovastatin) can more readily diffuse across cell membranes into extrahepatic tissues, whereas hydrophilic statins (e.g., pravastatin (B1207561), rosuvastatin) are more hepatoselective.[7]
Table 1: Comparison of IC50 Values of Various Statins in Different Cancer Cell Lines
| Statin | Cell Line | IC50 (µM) | Reference |
| Simvastatin | A549 (Non-small-cell lung) | 50 | [8] |
| Human Saphenous Vein Smooth Muscle Cells | ~0.8 | [7] | |
| Atorvastatin | A549 (Non-small-cell lung) | 150 | [8] |
| Human Saphenous Vein Smooth Muscle Cells | ~0.5 | [7] | |
| Rosuvastatin | A549 (Non-small-cell lung) | 200 | [8] |
| Lovastatin | A549 (Non-small-cell lung) | 200 | [8] |
| Human Saphenous Vein Smooth Muscle Cells | ~1.77 | [7] | |
| Fluvastatin | A549 (Non-small-cell lung) | 170 | [8] |
| Human Saphenous Vein Smooth Muscle Cells | ~0.07 | [7] | |
| Pravastatin | A549 (Non-small-cell lung) | 150 | [8] |
| Human Saphenous Vein Smooth Muscle Cells | >10 | [7] |
Key In Vitro Validation Assays
To comprehensively validate mevalonate pathway inhibition by statins, a combination of assays targeting different points in the pathway is recommended.
HMG-CoA Reductase (HMGCR) Activity Assay
This assay directly measures the enzymatic activity of HMGCR, providing a direct assessment of statin efficacy.
Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as HMG-CoA is converted to mevalonate.[1]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.8).[9]
-
Reconstitute purified HMG-CoA reductase enzyme in the assay buffer.[2]
-
Prepare solutions of NADPH, HMG-CoA substrate, and the statin to be tested.[2][9] A known HMGCR inhibitor like atorvastatin or pravastatin should be used as a positive control.[2][9]
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer, NADPH solution, and the purified HMG-CoA reductase enzyme.[9]
-
Add the test statin at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.[9]
-
Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the HMG-CoA substrate to all wells.[9]
-
Immediately begin monitoring the decrease in absorbance at 340 nm every minute for a set period (e.g., 10-30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (ΔA340/min) from the linear portion of the reaction curve.
-
Determine the percent inhibition for each statin concentration relative to the vehicle control.
-
Calculate the IC50 value, which is the concentration of the statin that inhibits 50% of HMGCR activity.
-
Cell Viability and Proliferation Assays (e.g., MTT Assay)
These assays assess the downstream effects of mevalonate pathway inhibition on cell survival and growth.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[5][10]
Experimental Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Statin Treatment:
-
Treat the cells with a range of concentrations of the desired statins. Include a vehicle-only control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[5]
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[11]
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5][10]
-
Shake the plate gently to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the IC50 value, representing the statin concentration that reduces cell viability by 50%.
-
Quantification of Downstream Products
Measuring the levels of key downstream products of the mevalonate pathway, such as cholesterol and isoprenoids, provides further validation of statin-induced inhibition.
Principle: Cellular cholesterol can be quantified using a coupled enzymatic reaction that results in a colorimetric or fluorometric signal. Cholesterol esters are hydrolyzed to free cholesterol, which is then oxidized by cholesterol oxidase to produce hydrogen peroxide. The hydrogen peroxide reacts with a probe to generate the signal.[12]
Experimental Protocol:
-
Sample Preparation:
-
Culture and treat cells with statins as described for the cell viability assay.
-
Harvest the cells and lyse them using a suitable buffer (e.g., chloroform:isopropanol:IGEPAL® CA-630).[12]
-
Centrifuge the lysate to remove insoluble material.
-
-
Cholesterol Assay:
-
Use a commercial cholesterol quantification kit and follow the manufacturer's instructions.[12]
-
Briefly, the cell lysate is incubated with a reaction mix containing cholesterol esterase (to measure total cholesterol), cholesterol oxidase, and a probe.
-
Incubate at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Measure the absorbance (e.g., 570 nm) or fluorescence (e.g., Ex/Em = 535/587 nm) using a microplate reader.[12]
-
Determine the cholesterol concentration in each sample by comparing the readings to a standard curve generated with known amounts of cholesterol.
-
Normalize the cholesterol content to the total protein concentration of the cell lysate.
-
Principle: The quantification of isoprenoid precursors like FPP and GGPP is more complex and typically requires advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).
Experimental Protocol Outline:
-
Metabolite Extraction:
-
After statin treatment, cells are rapidly harvested and quenched to halt metabolic activity.
-
Metabolites are extracted using a solvent system (e.g., a mixture of acetonitrile, methanol, and water).
-
-
LC-MS Analysis:
-
The extracted metabolites are separated using liquid chromatography and detected by a mass spectrometer.
-
Isotopically labeled internal standards are often used for accurate quantification.
-
-
Data Analysis:
-
The abundance of specific isoprenoids is determined by analyzing the mass spectrometry data.
-
Visualizing the Process
Signaling Pathway
Caption: The Mevalonate Pathway and the inhibitory action of statins on HMG-CoA Reductase.
Experimental Workflow
Caption: A typical experimental workflow for validating statin efficacy in vitro.
Logical Relationship
References
- 1. benchchem.com [benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Comparison of the efficacies of five different statins on inhibition of human saphenous vein smooth muscle cell proliferation and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the Effects of Statins on A549 Nonsmall-Cell Lung Cancer Cell Line Lipids Using Fourier Transform Infrared Spectroscopy: Rosuvastatin Stands Out - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aster glehni F. Schmidt Extract Modulates the Activities of HMG-CoA Reductase and Fatty Acid Synthase [mdpi.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. broadpharm.com [broadpharm.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Metabolic Fates of (R)-Mevalonate and (S)-Mevalonate
For Researchers, Scientists, and Drug Development Professionals
Mevalonic acid, a key intermediate in the biosynthesis of cholesterol and a vast array of essential non-sterol isoprenoids, exists as two stereoisomers: (R)-mevalonate and (S)-mevalonate. While structurally similar, these enantiomers exhibit profoundly different metabolic fates within biological systems. This guide provides a comprehensive comparison of their metabolic effects, supported by experimental data, to inform research and development in metabolic diseases and therapeutics targeting the mevalonate (B85504) pathway.
Core Metabolic Differences: The Primacy of this compound
The central divergence in the metabolism of (R)- and (S)-mevalonate lies in their interaction with mevalonate kinase, the enzyme that catalyzes the first committed step of the mevalonate pathway. This enzyme demonstrates strict stereospecificity for the (R)-enantiomer. Consequently, only This compound serves as the precursor for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the fundamental building blocks for cholesterol, steroid hormones, coenzyme Q10, and prenylated proteins.[1]
(S)-mevalonate , conversely, is not a substrate for mevalonate kinase and therefore does not enter the canonical mevalonate pathway. Its metabolic activity is largely limited, with evidence pointing towards its primary fate being renal clearance and excretion.
Quantitative Comparison of Metabolic Parameters
The following table summarizes the key quantitative differences in the metabolic handling of this compound and (S)-mevalonate, primarily based on studies in isolated perfused rat kidneys.
| Parameter | This compound | (S)-Mevalonate | Key Findings |
| Substrate for Mevalonate Kinase | Yes | No | Mevalonate kinase is highly stereospecific for the (R)-enantiomer. |
| Entry into Mevalonate Pathway | Yes | No | Only this compound is a precursor for cholesterol and isoprenoid biosynthesis. |
| Renal Tubular Reabsorption | Approximately 50% of the filtered load is reabsorbed. | Not reabsorbed. | The kidney actively discriminates between the two enantiomers.[2] |
| Primary Metabolic Fate | Conversion to cholesterol and non-sterol isoprenoids; entry into the mevalonate shunt pathway. | Urinary excretion.[2] | (S)-mevalonate is largely metabolically inert and cleared from the body. |
Signaling Pathways and Metabolic Fates
The differential metabolism of the two enantiomers leads to their involvement in distinct signaling and metabolic pathways.
This compound: Central Role in Cellular Metabolism
This compound is at the core of a complex network of biosynthetic pathways crucial for cellular function.
(S)-Mevalonate: A Path to Excretion
In contrast, the metabolic journey of (S)-mevalonate is significantly shorter, primarily involving its transport to and clearance by the kidneys.
The Mevalonate Shunt Pathway
Separate from the main pathway leading to cholesterol, a "shunt" pathway exists for mevalonate metabolism, which results in its oxidation to CO2.[3][4] This pathway's activity is notable in the kidney and liver and can be influenced by physiological states such as fasting and diabetes.[3][5] Importantly, current research on the mevalonate shunt has focused on the metabolism of the biologically active (R)-enantiomer. There is no direct evidence to suggest that (S)-mevalonate is a substrate for this alternative metabolic route.
Experimental Protocols
The following are summaries of key experimental methodologies used to elucidate the differential metabolism of (R)- and (S)-mevalonate.
Isolated Perfused Rat Kidney
-
Objective: To investigate the renal handling and metabolism of (R)- and (S)-mevalonate.[2]
-
Methodology:
-
Rat kidneys are isolated and perfused with a Krebs-Henseleit bicarbonate buffer containing albumin, glucose, and amino acids.
-
Radiolabeled --INVALID-LINK---mevalonate or --INVALID-LINK---mevalonate is added to the perfusion medium at physiological concentrations.
-
The glomerular filtration rate is determined by the clearance of inulin.
-
Urine and perfusate samples are collected over time and analyzed for the concentration of the radiolabeled mevalonate to calculate clearance and reabsorption rates.
-
Kidney tissue is harvested at the end of the perfusion period, and lipids are extracted to determine the incorporation of the radiolabel into saponifiable lipids, sterols, and other prenyl compounds.
-
Enzymatic Assay for Mevalonate Kinase Activity
-
Objective: To determine the stereospecificity of mevalonate kinase.
-
Methodology:
-
Mevalonate kinase is purified from a biological source (e.g., pig liver, recombinant expression system).
-
The enzyme is incubated in a reaction mixture containing ATP, Mg2+, and either this compound or (S)-mevalonate as the substrate.
-
The reaction progress is monitored by measuring the consumption of ATP (e.g., using a coupled enzyme assay with pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, where the oxidation of NADH is followed spectrophotometrically at 340 nm) or the formation of mevalonate-5-phosphate (e.g., using chromatographic methods).
-
Kinetic parameters (Km and Vmax) are determined for each enantiomer to quantify substrate specificity.
-
Conclusion
The metabolic effects of this compound and (S)-mevalonate are starkly different, a distinction dictated by the high stereospecificity of mevalonate kinase. This compound is the sole precursor for the vital mevalonate pathway, leading to the synthesis of cholesterol and a multitude of non-sterol isoprenoids essential for cellular function. In contrast, (S)-mevalonate is metabolically inert in this pathway and is efficiently cleared from the body via urinary excretion. This fundamental difference is critical for researchers and professionals in drug development, particularly when designing and evaluating compounds that target the mevalonate pathway or when considering the metabolic implications of racemic mixtures containing mevalonate analogues. Understanding the distinct fates of these enantiomers is paramount for accurate interpretation of experimental data and for the development of targeted and effective therapeutic strategies.
References
- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 2. Urinary clearance and metabolism of mevalonate by the isolataed perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The shunt pathway of mevalonate metabolism in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shunt pathway of mevalonate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contribution of the shunt pathway of mevalonate metabolism to the regulation of cholesterol synthesis in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mevalonate and MEP Pathways: Functional Differences and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Isoprenoids, a vast and diverse class of natural products, are fundamental to cellular function across all domains of life. The biosynthesis of their universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), is accomplished through two distinct and evolutionarily divergent metabolic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. Understanding the functional distinctions between these pathways is critical for research in biochemistry, microbiology, plant science, and for the development of targeted therapeutics, including antibiotics, antimalarials, and cholesterol-lowering drugs.
This guide provides an objective comparison of the MVA and MEP pathways, supported by experimental data, detailed methodologies for their study, and clear visualizations of the key processes.
Core Functional Differences
The MVA and MEP pathways, while producing the identical end-products (IPP and DMAPP), differ fundamentally in their enzymatic reactions, subcellular localization, organism distribution, and regulatory mechanisms.
Pathway Overview and Cellular Localization
The mevalonate (MVA) pathway is the canonical route for isoprenoid precursor biosynthesis in eukaryotes (including humans), archaea, and some eubacteria.[1][2] In eukaryotic cells, the MVA pathway is primarily located in the cytosol , with some enzymatic steps also occurring in the peroxisomes and endoplasmic reticulum.[3][4]
In contrast, the methylerythritol phosphate (MEP) pathway , also known as the non-mevalonate pathway, is predominantly found in most bacteria, some protozoan parasites (like Plasmodium falciparum), and in the plastids of plants and algae.[1][5] This distinct compartmentalization in plants means that the cytosolic MVA pathway provides precursors for sesquiterpenes and triterpenes (e.g., cholesterol), while the plastidial MEP pathway is responsible for the synthesis of monoterpenes, diterpenes (e.g., gibberellins), and carotenoids.[6][7]
The mutually exclusive presence of the MEP pathway in many pathogenic bacteria and parasites, and its absence in humans, makes it an attractive target for the development of selective antimicrobial agents.[5][8]
Comparative Analysis of Pathway Enzymes and Intermediates
The enzymatic cascades of the MVA and MEP pathways are entirely distinct. The MVA pathway commences with acetyl-CoA, whereas the MEP pathway utilizes pyruvate (B1213749) and glyceraldehyde 3-phosphate as its initial substrates.
The Mevalonate (MVA) Pathway at a Glance
The MVA pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[2] This is then reduced to mevalonate by the pathway's key regulatory enzyme, HMG-CoA reductase (HMGR).[9] Subsequent phosphorylation and decarboxylation steps yield IPP, which can be isomerized to DMAPP.[2]
The Methylerythritol Phosphate (MEP) Pathway at a Glance
The MEP pathway starts with the condensation of pyruvate and glyceraldehyde 3-phosphate by 1-deoxy-D-xylulose-5-phosphate synthase (DXS), the primary regulatory point of this pathway.[10][11] A series of subsequent reactions, including a reduction, cytidylation, phosphorylation, cyclization, and two reductive steps, ultimately produce a mixture of IPP and DMAPP.[12][13]
Quantitative Comparison of Key Enzymes
The efficiency and regulation of each pathway are largely determined by the kinetic properties of their rate-limiting enzymes.
| Enzyme | Pathway | Organism/Source | Substrate | Km (µM) | Vmax | Reference(s) |
| HMG-CoA Reductase (HMGR) | MVA | Human | HMG-CoA | 0.4 - 4 | - | [14] |
| Saccharomyces cerevisiae | HMG-CoA | 11 | - | [15] | ||
| 1-Deoxy-D-xylulose-5-phosphate Synthase (DXS) | MEP | Escherichia coli | Pyruvate | 65 | 370 U/mg | [16] |
| Escherichia coli | D-Glyceraldehyde 3-phosphate | 120 | 370 U/mg | [16] | ||
| Populus trichocarpa | Pyruvate | 87.8 ± 3.2 | - | [17] | ||
| Populus trichocarpa | D-Glyceraldehyde 3-phosphate | 18.5 ± 0.7 | - | [17] | ||
| 1-Deoxy-D-xylulose-5-phosphate Reductoisomerase (DXR) | MEP | Escherichia coli | DXP | 115 ± 25 | 116 ± 8 s-1 | [8] |
| Escherichia coli | NADPH | 0.5 ± 0.2 | 116 ± 8 s-1 | [8] |
Table 1: Kinetic Parameters of Key Regulatory Enzymes in the MVA and MEP Pathways. This table summarizes the Michaelis constant (Km) and maximum velocity (Vmax) for the primary regulatory enzymes of each pathway from various organisms. Lower Km values indicate a higher affinity of the enzyme for its substrate.
Regulation of Pathway Flux
The MVA and MEP pathways are tightly regulated to ensure a balanced supply of isoprenoid precursors for cellular needs.
MVA Pathway Regulation
The primary site of regulation in the MVA pathway is the enzyme HMG-CoA reductase (HMGR) . Its activity is controlled at multiple levels:
-
Transcriptional Control: The expression of the HMGR gene is regulated by Sterol Regulatory Element-Binding Proteins (SREBPs). When cellular sterol levels are low, SREBPs are activated and upregulate the transcription of HMGR and other genes in the pathway.[18]
-
Post-translational Modification: HMGR can be phosphorylated, which reduces its activity.[18]
-
Feedback Inhibition: High levels of mevalonate-derived metabolites, such as cholesterol and farnesyl pyrophosphate (FPP), can allosterically inhibit HMGR and also promote its degradation.[19][20]
MEP Pathway Regulation
The main regulatory checkpoint in the MEP pathway is the first enzyme, 1-deoxy-D-xylulose-5-phosphate synthase (DXS) .[10][11] Its regulation includes:
-
Transcriptional Regulation: The expression of the DXS gene is modulated in response to developmental cues and environmental stresses.[10]
-
Feedback Inhibition: The final products of the pathway, IPP and DMAPP, can act as allosteric inhibitors of DXS, providing a mechanism for feedback control.[21]
-
Post-transcriptional Regulation: The levels of DXS protein can be regulated through mechanisms that are not yet fully understood but appear to link pathway activity to the metabolic state of the cell.[11]
Pathway-Specific Inhibitors and Their Effects
The distinct enzymology of the MVA and MEP pathways has allowed for the development of highly specific inhibitors, which are invaluable tools for research and have led to important clinical applications.
| Inhibitor | Target Enzyme | Pathway | Effect | IC50 | Reference(s) |
| Statins (e.g., Atorvastatin (B1662188), Simvastatin) | HMG-CoA Reductase | MVA | Competitive inhibition, leading to reduced cholesterol synthesis. | Varies by statin (nM to µM range) | [19][22] |
| Fosmidomycin (B1218577) | 1-Deoxy-D-xylulose-5-phosphate Reductoisomerase (DXR) | MEP | Competitive inhibition, blocking isoprenoid biosynthesis in bacteria and parasites. | Varies by organism (nM to µM range) | [23][24] |
Table 2: Common Inhibitors of the MVA and MEP Pathways. This table details the target enzyme, the affected pathway, the mechanism of action, and the typical concentration range for 50% inhibition (IC50) for widely used inhibitors.
Quantitative Effects of Pathway Inhibition
-
Statins: Treatment of cells with statins leads to a significant decrease in the downstream products of the MVA pathway.[15][25] In human hepatoma HepG2 cells, incubation with pamidronate, another MVA pathway inhibitor that targets farnesyl pyrophosphate synthase, resulted in the accumulation of upstream intermediates like mevalonate, IPP/DMAPP, and GPP, which were otherwise below the detection limit.[10]
-
Fosmidomycin: In Rhodobacter sphaeroides, increasing concentrations of fosmidomycin led to a dose-dependent decrease in the metabolic flux through the MEP pathway, with a corresponding increase in the flux through the MVA pathway.[1] At a concentration of 2 mM fosmidomycin, the production of amorphadiene (B190566) (a sesquiterpene) via the MEP pathway was reduced by over 70%.[1] In Plasmodium falciparum, fosmidomycin treatment resulted in a decrease in the levels of MEP pathway intermediates and a reduction in the biosynthesis of downstream products like ubiquinones (B1209410) and dolichols.[11][23]
Visualizing the Pathways
Mevalonate (MVA) Pathway
Figure 1: The Mevalonate (MVA) Pathway.
Methylerythritol Phosphate (MEP) Pathway
Figure 2: The Methylerythritol Phosphate (MEP) Pathway.
Experimental Protocols
A variety of experimental techniques are employed to study the MVA and MEP pathways, from in vitro enzyme assays to in vivo metabolic flux analysis.
HMG-CoA Reductase (HMGR) Activity Assay (Colorimetric)
This assay is widely used for screening HMGR inhibitors and for determining enzyme activity in purified preparations or cell lysates.
Principle: The activity of HMGR is determined by spectrophotometrically measuring the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH during the reduction of HMG-CoA to mevalonate.[22][26][27][28]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Typically a potassium phosphate buffer (pH 7.5) containing a reducing agent like dithiothreitol (B142953) (DTT). Pre-warm to 37°C.
-
NADPH Solution: Prepare a stock solution of NADPH in the assay buffer. Protect from light.
-
HMG-CoA Solution: Prepare a stock solution of HMG-CoA in ultrapure water.
-
Enzyme Preparation: Use purified recombinant HMGR or a cell lysate containing the enzyme. Keep on ice.
-
Inhibitor Solution (for screening): Dissolve the test compound (e.g., atorvastatin as a positive control) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add the assay buffer.
-
Add the enzyme preparation to all wells except the blank.
-
For inhibitor screening, add the test inhibitor at various concentrations. Include a solvent control.
-
Add the HMG-CoA solution to all wells except the no-substrate control.
-
Initiate the reaction by adding the NADPH solution to all wells.
-
Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for 10-20 minutes, taking readings every 30-60 seconds.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (ΔA340/min) from the linear portion of the kinetic curve.
-
Enzyme activity is calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 x 10³ M⁻¹cm⁻¹).
-
For inhibitor screening, calculate the percent inhibition relative to the enzyme control and determine the IC₅₀ value.
-
Quantification of Isoprenoid Precursors by HPLC-MS/MS
This highly sensitive and specific method allows for the simultaneous detection and quantification of multiple intermediates in the MVA and MEP pathways from cell extracts.[6][10]
Principle: Cell extracts are prepared and the isoprenoid intermediates are separated by high-performance liquid chromatography (HPLC) and then detected and quantified by tandem mass spectrometry (MS/MS) in the multiple reaction monitoring (MRM) mode. Stable isotope-labeled internal standards are used for accurate quantification.
Methodology:
-
Sample Preparation:
-
Harvest cells and quench metabolic activity rapidly (e.g., by immersion in cold methanol).
-
Perform cell lysis (e.g., by sonication or bead beating) in a suitable extraction buffer.
-
Add a mixture of stable isotope-labeled internal standards for each analyte to be quantified.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
The supernatant may require further purification or concentration before analysis.
-
-
HPLC-MS/MS Analysis:
-
Inject the prepared sample onto an appropriate HPLC column (e.g., a C18 column for reversed-phase chromatography).
-
Use a gradient elution program with suitable mobile phases (e.g., an ion-pairing agent in water and an organic solvent) to separate the isoprenoid pyrophosphates.
-
The eluent from the HPLC is introduced into the mass spectrometer.
-
Set up the MS/MS to operate in MRM mode, with specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its internal standard.
-
Generate a standard curve for each analyte using known concentrations of unlabeled standards and a fixed concentration of the internal standard.
-
Calculate the concentration of each isoprenoid intermediate in the sample based on the standard curve.
-
Metabolic Flux Analysis using 13C-Labeled Glucose
This powerful technique allows for the in vivo determination of the relative contributions of the MVA and MEP pathways to the biosynthesis of a specific isoprenoid.[29]
Principle: Cells or organisms are cultured in the presence of a 13C-labeled precursor, typically glucose. The labeled carbon atoms are incorporated into the intermediates of the MVA and MEP pathways, resulting in distinct labeling patterns in the final isoprenoid products. These patterns can be analyzed by mass spectrometry or NMR to deduce the metabolic flux through each pathway.
Methodology:
-
Labeling Experiment:
-
Culture the cells or organism in a medium containing a specific 13C-labeled glucose isotopomer (e.g., [1-13C]glucose or [U-13C]glucose).
-
Harvest the cells at different time points or at a steady state of labeling.
-
-
Isoprenoid Extraction and Analysis:
-
Extract the isoprenoid of interest from the cells.
-
Analyze the mass isotopomer distribution of the isoprenoid using GC-MS, LC-MS, or NMR.
-
-
Data Analysis and Flux Calculation:
-
The observed mass isotopomer distributions are compared to theoretical distributions predicted for the exclusive operation of either the MVA or MEP pathway.
-
Computational modeling is used to fit the experimental data and calculate the relative flux through each pathway.
-
Experimental Workflow for Pathway Analysis
Figure 3: A generalized experimental workflow for studying the MVA and MEP pathways.
Conclusion
The mevalonate and methylerythritol phosphate pathways represent two elegant and independent solutions to the essential biological problem of synthesizing isoprenoid precursors. Their distinct enzymology, localization, and regulation provide a rich area for fundamental research and offer unique opportunities for therapeutic intervention. For researchers in drug development, the MEP pathway, in particular, remains a promising source of novel targets for antimicrobial agents. A thorough understanding of the functional differences and the application of the experimental approaches outlined in this guide are essential for advancing our knowledge of these critical metabolic networks.
References
- 1. researchgate.net [researchgate.net]
- 2. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. rsc.org [rsc.org]
- 6. Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Current Development in Isoprenoid Precursor Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of non-sterol isoprenoids by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solved The following questions refer to statins, a class of | Chegg.com [chegg.com]
- 15. The effects of statins on the mevalonic acid pathway in recombinant yeast strains expressing human HMG-CoA reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Feedback Inhibition of Deoxy-d-xylulose-5-phosphate Synthase Regulates the Methylerythritol 4-Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Effect of fosmidomycin on metabolic and transcript profiles of the methylerythritol phosphate pathway in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A second target of the antimalarial and antibacterial agent fosmidomycin revealed by cellular metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. assaygenie.com [assaygenie.com]
- 27. HMG-CoA Reductase Activity Assay Kit (Colorimetric) (ab204701) is not available | Abcam [abcam.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. Divergent contribution of the MVA and MEP pathways to the formation of polyprenols and dolichols in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-talk Between Cytosolic Mevalonate and Plastidial MEP Pathways
For Researchers, Scientists, and Drug Development Professionals
The biosynthesis of isoprenoids, a vast and diverse class of natural products essential for plant life and valuable for various applications, occurs through two distinct pathways: the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. While spatially separated, a growing body of evidence reveals a complex and regulated "cross-talk" between these two pathways, involving the exchange of metabolic intermediates. This guide provides an objective comparison of the key aspects of this interaction, supported by experimental data, detailed protocols, and visual pathway representations to facilitate a deeper understanding for research and development purposes.
Pathway Localization and Primary Products
The MVA and MEP pathways are compartmentalized within the plant cell, each primarily responsible for the biosynthesis of specific classes of isoprenoids.[1][2]
| Feature | Cytosolic Mevalonate (MVA) Pathway | Plastidial Methylerythritol Phosphate (B84403) (MEP) Pathway |
| Subcellular Localization | Cytosol, Endoplasmic Reticulum, and possibly Peroxisomes[3][4][5] | Plastids[3][4] |
| Primary Precursor | Acetyl-CoA | Pyruvate and Glyceraldehyde-3-phosphate[1] |
| Key Regulatory Enzyme | 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR)[3][6] | 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR)[3] |
| Primary Isoprenoid Products | Sterols, sesquiterpenes, triterpenes, brassinosteroids, and the side chain of ubiquinone.[1][3][7] | Monoterpenes, diterpenes, carotenoids, isoprene, abscisic acid, gibberellins, and the side chains of chlorophylls (B1240455) and plastoquinone (B1678516).[1][3][7] |
Evidence and Nature of Cross-talk
The once-held view of these pathways operating in complete isolation has been revised due to substantial evidence demonstrating metabolic exchange. This interaction is crucial for the coordinated production of all necessary isoprenoids.
Inhibitor Studies
The use of specific inhibitors for each pathway has been instrumental in revealing their interdependence. Mevinolin (or lovastatin) inhibits HMGR in the MVA pathway, while fosmidomycin (B1218577) targets DXR in the MEP pathway.[1][6]
| Experiment | Observation | Implication | Reference |
| Treatment of Arabidopsis thaliana seedlings with lovastatin (B1675250) | Transient decrease in sterols (MVA product) followed by a recovery and a transient increase in carotenoids and chlorophylls (MEP products).[1] | The MEP pathway can compensate for the MVA pathway blockage by exporting precursors for sterol biosynthesis. The initial increase in MEP products might be due to a redirection of precursors. | --INVALID-LINK-- |
| Treatment of Arabidopsis thaliana seedlings with fosmidomycin | Dramatic decrease in chlorophylls and carotenoids (MEP products) and a transient increase in sterols (MVA product).[1] | The MVA pathway can, to some extent, supply precursors for plastidial isoprenoid synthesis, although this compensation is often insufficient to fully rescue the phenotype. | --INVALID-LINK-- |
| Growth inhibition of tobacco BY-2 cells by mevinolin | Complemented by the addition of 1-deoxy-D-xylulose (DX), a precursor of the MEP pathway.[6] | MEP pathway-derived intermediates can be transported to the cytosol to produce essential MVA-derived compounds. | --INVALID-LINK-- |
| Growth inhibition of tobacco BY-2 cells by fosmidomycin | Partially overcome by the addition of mevalonate (MVA).[6] | MVA-derived intermediates can be imported into the plastids to sustain the production of essential MEP-derived compounds. | --INVALID-LINK-- |
Isotopic Labeling Studies
Feeding experiments with stable isotope-labeled precursors have provided direct evidence for the exchange of intermediates.
| Labeled Precursor | Plant System | Labeled Product | Conclusion | Reference |
| [2-¹³C]MVA | Tobacco BY-2 cells | Plastoquinone (a plastidial isoprenoid) | Demonstrates the import of MVA-derived precursors into the plastid.[6] | --INVALID-LINK-- |
| [1,1,1,4-²H₄]DX | Tobacco BY-2 cells treated with mevinolin | Sterols (cytosolic isoprenoids) | Confirms the export of MEP-derived precursors to the cytosol for sterol biosynthesis.[6] | --INVALID-LINK-- |
| Deuteriated MVA and DXP | Arabidopsis thaliana | Dolichols | Dolichol biosynthesis utilizes precursors from both the MVA and MEP pathways, indicating a continuous exchange of intermediates.[4] | --INVALID-LINK-- |
Transport of Intermediates
The exchange of metabolites is mediated by transport systems across the plastid envelope. The primary transport appears to be unidirectional, from the plastids to the cytosol.
-
Export from Plastids: There is strong evidence for a unidirectional proton symport system in the plastid envelope that facilitates the export of specific isoprenoid intermediates.[7][8][9]
-
Transported Intermediates: Isopentenyl diphosphate (B83284) (IPP) and geranyl diphosphate (GPP) are transported efficiently.[7][8]
-
Less Efficient Transport: Farnesyl diphosphate (FPP) and dimethylallyl diphosphate (DMAPP) are transported at lower rates.[7][8]
-
Not Transported: Geranylgeranyl diphosphate (GGPP) and mevalonate are not transported with appreciable efficiency across the plastid envelope.[7][8]
-
-
Import into Plastids: While the export mechanism is better characterized, the import of cytosolic precursors into the plastid is also evident from labeling studies, although the specific transporters involved are less understood.
Regulation of Cross-talk
The communication between the MVA and MEP pathways is a tightly regulated process, influenced by developmental cues and environmental signals.
-
Transcriptional Regulation: Overexpression of key enzymes in one pathway can affect the gene expression of the other. For instance, overexpression of PtDXR (MEP pathway) in poplar led to the downregulation of MVA-related genes.[3] Conversely, overexpression of PtHMGR (MVA pathway) resulted in an increased accumulation of transcripts for MEP pathway enzymes like geranyl diphosphate synthase (GPS) and geranylgeranyl diphosphate synthase (GPPS).[3]
-
Post-transcriptional Regulation: Studies in Arabidopsis have shown that changes in isoprenoid metabolite levels due to inhibitor treatments are not always correlated with changes in the expression of biosynthetic genes, suggesting that post-transcriptional mechanisms play a significant role in regulating the metabolic flux.[1]
-
Hormonal Regulation: Methyl jasmonate (MeJA) has been identified as a signaling molecule that can promote the cross-talk, directing the use of MVA-derived precursors for protein prenylation, a process typically reliant on MEP-derived intermediates.[10]
-
Light Signaling: Light perception and signaling pathways, particularly through phytochrome (B1172217) B (phyB), have been shown to regulate both the activity of the MVA pathway and the transport of MVA-derived precursors into the plastid.[11]
Experimental Protocols
Inhibitor Treatment of Arabidopsis thaliana Seedlings
Objective: To assess the metabolic interaction between the MVA and MEP pathways by selectively inhibiting one pathway and observing the effects on the products of both.
Materials:
-
Arabidopsis thaliana seeds
-
Murashige and Skoog (MS) medium
-
Lovastatin (MVA inhibitor)
-
Fosmidomycin (MEP inhibitor)
-
Growth chamber
-
Liquid chromatography-mass spectrometry (LC-MS) or High-performance liquid chromatography (HPLC) for metabolite analysis
Protocol:
-
Sterilize Arabidopsis thaliana seeds and sow them on MS medium.
-
After a period of stratification, transfer the plates to a growth chamber under controlled light and temperature conditions.
-
Prepare stock solutions of lovastatin and fosmidomycin.
-
After a set period of seedling growth (e.g., 7 days), transfer seedlings to liquid MS medium containing either lovastatin (e.g., 1 µM) or fosmidomycin (e.g., 5 µM), or a control medium without inhibitors.
-
Harvest seedlings at various time points (e.g., 0, 24, 48, 96 hours) after inhibitor application.
-
Freeze the harvested seedlings in liquid nitrogen and store at -80°C.
-
Extract isoprenoid metabolites (sterols, carotenoids, chlorophylls) from the frozen tissue using appropriate solvents.
-
Analyze the metabolite levels using LC-MS or HPLC.
-
Compare the metabolite profiles of inhibitor-treated seedlings with the control group to determine the effects of pathway inhibition.
Stable Isotope Labeling in Tobacco BY-2 Cells
Objective: To trace the metabolic fate of precursors from one pathway into the products of the other pathway.
Materials:
-
Tobacco Bright Yellow-2 (TBY-2) cell suspension culture
-
[2-¹³C]Mevalonate (MVA)
-
[1,1,1,4-²H₄]1-Deoxy-D-xylulose (DX)
-
Mevinolin
-
Fosmidomycin
-
Gas chromatography-mass spectrometry (GC-MS) for isotope analysis
Protocol:
-
Maintain TBY-2 cells in a liquid suspension culture.
-
To study MVA import, treat the cells with fosmidomycin to inhibit the endogenous MEP pathway.
-
Add [2-¹³C]MVA to the culture medium.
-
Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled precursor.
-
To study MEP export, treat the cells with mevinolin to inhibit the endogenous MVA pathway.
-
Add [1,1,1,4-²H₄]DX to the culture medium.
-
Incubate the cells for a defined period.
-
Harvest the cells by filtration.
-
Extract the target isoprenoids (e.g., plastoquinone for MVA import, sterols for MEP export).
-
Analyze the isotopic enrichment in the target metabolites using GC-MS to determine the incorporation of the labeled precursors.
Visualizing the Pathways and Cross-talk
Caption: Overview of the MVA and MEP pathways and their cross-talk.
Caption: Workflow for inhibitor-based studies of pathway cross-talk.
Conclusion
The cross-talk between the cytosolic MVA and plastidial MEP pathways is a fundamental aspect of isoprenoid biosynthesis in plants. This intricate communication network allows for metabolic flexibility, enabling plants to coordinate the production of a vast array of essential compounds in response to developmental and environmental signals. Understanding the mechanisms of intermediate transport and the regulatory networks that govern this cross-talk is crucial for metabolic engineering efforts aimed at enhancing the production of valuable isoprenoids for pharmaceutical, nutritional, and industrial applications. The experimental approaches outlined in this guide provide a framework for further dissecting this complex and vital metabolic interplay.
References
- 1. Crosstalk between cytosolic and plastidial pathways of isoprenoid biosynthesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Divergent contribution of the MVA and MEP pathways to the formation of polyprenols and dolichols in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multilevel interactions between native and ectopic isoprenoid pathways affect global metabolism in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-talk between the cytosolic mevalonate and the plastidial methylerythritol phosphate pathways in tobacco bright yellow-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic cross talk between cytosolic and plastidial pathways of isoprenoid biosynthesis: unidirectional transport of intermediates across the chloroplast envelope membrane. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. Metabolic cross talk between cytosolic and plastidial pathways of isoprenoid biosynthesis: unidirectional transport of intermediates across the chloroplast envelope membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methyl-Jasmonate Functions as a Molecular Switch Promoting Cross-Talk between Pathways for the Biosynthesis of Isoprenoid Backbones Used to Modify Proteins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct Light-Mediated Pathways Regulate the Biosynthesis and Exchange of Isoprenoid Precursors during Arabidopsis Seedling Development - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Essentiality of the Mevalonate Pathway in Specific Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mevalonate (B85504) (MVA) pathway and the alternative methylerythritol phosphate (B84403) (MEP) pathway for isoprenoid biosynthesis in bacteria. The essentiality of the MVA pathway in specific Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, presents a promising target for novel antimicrobial drug development. This document outlines key experimental data, detailed protocols for pathway validation, and visual representations of the biochemical routes and experimental workflows.
Isoprenoid Biosynthesis: Two Distinct Pathways
Isoprenoids are a vast and diverse class of molecules essential for various cellular functions in all domains of life, including cell wall biosynthesis, electron transport, and protein modification. Bacteria utilize two primary pathways for the synthesis of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP): the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.
Most Gram-negative bacteria and some Gram-positive bacteria utilize the MEP pathway, while many pathogenic Gram-positive cocci, including Staphylococcus aureus and Streptococcus pneumoniae, rely exclusively on the MVA pathway for isoprenoid production.[1][2] This distinction makes the MVA pathway an attractive target for the development of selective antibacterial agents.
Comparative Analysis of Key Enzymes and Inhibitors
The following tables summarize key kinetic parameters of enzymes in the MVA and MEP pathways and the inhibitory concentrations of known pathway-specific inhibitors. This data highlights the differences between the two pathways and provides a basis for understanding their selective targeting.
Table 1: Comparison of Enzyme Kinetics for the Mevalonate (MVA) and MEP Pathways
| Pathway | Enzyme | Organism | Substrate(s) | Km (µM) | Vmax or kcat | Reference(s) |
| MVA | HMG-CoA Synthase (MvaS) | Staphylococcus aureus | Acetyl-CoA, Acetoacetyl-CoA | - | - | [3][4][5] |
| Mevalonate Kinase (MvaK1) | Staphylococcus aureus | ATP, R,S-Mevalonic acid | 136 (ATP) | - | [6] | |
| Phosphomevalonate Kinase (PMK) | Streptococcus pneumoniae | ATP, Mevalonate-5-phosphate | 74 (ATP), 4.2 (Mev-5-P) | 5.5 µmol/min/mg | [7] | |
| MEP | DXP Synthase (Dxs) | Escherichia coli | Pyruvate, D-Glyceraldehyde-3-phosphate | - | - | [8][9][10][11][12][13] |
| DXP Reductoisomerase (Dxr/IspC) | Escherichia coli | DXP, NADPH | - | - | [14][15][16] |
Table 2: Comparison of Inhibitor Potency (IC50/Ki)
| Pathway | Target Enzyme | Inhibitor | Organism | IC50 / Ki | Reference(s) |
| MVA | Mevalonate Kinase | Farnesyl diphosphate (B83284) (FPP) | Staphylococcus aureus | 46 µM (Ki) | [6] |
| HMG-CoA Reductase | Simvastatin | Staphylococcus aureus | MIC values reported, not IC50 | [17] | |
| MEP | DXP Reductoisomerase (Dxr/IspC) | Fosmidomycin (B1218577) | Escherichia coli | ~100 nM (IC50) | [14] |
| DXP Reductoisomerase (Dxr/IspC) | FR-900098 | Yersinia pestis | 0.23 µM (IC50) | [18][19] | |
| DXP Reductoisomerase (Dxr/IspC) | Dehydrofosmidomycin | Escherichia coli | Slightly lower than fosmidomycin | [14] |
Experimental Protocols for Validating Pathway Essentiality
Validating the essentiality of a metabolic pathway is crucial for its consideration as a drug target. The following are detailed protocols for key experiments used to determine the indispensability of the mevalonate pathway in bacteria like S. pneumoniae and S. aureus.
Gene Knockout via Allelic Replacement in Streptococcus pneumoniae
This protocol describes a streamlined, marker-less allelic replacement method using the Janus cassette, which allows for both positive and negative selection.[20][21][22][23][24]
Materials:
-
S. pneumoniae strain to be mutated
-
PCR primers for amplifying upstream and downstream flanking regions of the target gene and the Janus cassette (kanR-rpsL)
-
Competence stimulating peptide (CSP)
-
Appropriate antibiotics (Kanamycin and Streptomycin)
-
Brain Heart Infusion (BHI) broth and agar (B569324) plates
-
DNA purification kits
Procedure:
-
Construct Design: Design primers to amplify ~1 kb regions upstream and downstream of the target gene. Design primers to amplify the Janus cassette, which confers kanamycin (B1662678) resistance and streptomycin (B1217042) sensitivity.
-
Assembly of the Mutagenic Construct: Use overlap extension PCR to assemble the upstream flank, the Janus cassette, and the downstream flank into a single linear DNA construct.
-
Transformation: a. Grow S. pneumoniae in BHI broth to early-log phase (OD600 ≈ 0.1). b. Induce competence by adding CSP (100 ng/mL) and incubate for 12-15 minutes at 37°C. c. Add the purified linear mutagenic construct (~1 µg) to the competent cells and incubate for 2-3 hours at 37°C to allow for recombination. d. Plate the transformation mixture on BHI agar containing kanamycin to select for transformants where the target gene has been replaced by the Janus cassette.
-
Confirmation of First Crossover: Verify the correct insertion of the Janus cassette by PCR using primers flanking the target gene region.
-
Counterselection for Markerless Deletion: a. To remove the Janus cassette, create a second DNA construct containing only the ligated upstream and downstream flanking regions of the target gene. b. Transform the kanamycin-resistant mutant with this second construct. c. Plate the transformation mixture on BHI agar containing streptomycin. Only cells that have replaced the Janus cassette with the flanking regions will grow.
-
Final Confirmation: Screen streptomycin-resistant colonies for kanamycin sensitivity to confirm the loss of the Janus cassette. Verify the final markerless deletion by PCR and DNA sequencing.
Enzymatic Assay for HMG-CoA Synthase (MvaS) from Staphylococcus aureus
This assay measures the activity of HMG-CoA synthase, a key enzyme in the MVA pathway, by monitoring the disappearance of the substrate acetoacetyl-CoA.[25]
Materials:
-
Purified recombinant S. aureus HMG-CoA synthase
-
Assay buffer: 100 mM Tris-HCl, pH 8.0
-
Acetyl-CoA
-
Acetoacetyl-CoA
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, acetyl-CoA (e.g., 200 µM), and DTNB (e.g., 100 µM).
-
Initiate the Reaction: Add the purified HMG-CoA synthase to the reaction mixture to a final concentration of, for example, 1-5 µg/mL.
-
Substrate Addition: Start the reaction by adding acetoacetyl-CoA (e.g., 20 µM).
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 412 nm over time. The disappearance of the thioester bond of acetoacetyl-CoA upon condensation with acetyl-CoA leads to a decrease in the reaction with DTNB, resulting in a lower absorbance.
-
Calculation of Enzyme Activity: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the disappearance of 1 µmol of acetoacetyl-CoA per minute under the specified conditions.
Visualizing the Pathways and Experimental Logic
The following diagrams, generated using Graphviz (DOT language), illustrate the biochemical pathways and the logical flow of the experimental validation process.
Caption: The Mevalonate (MVA) Pathway in Bacteria.
Caption: The Methylerythritol Phosphate (MEP) Pathway.
Caption: Workflow for Marker-less Gene Deletion.
References
- 1. Frontiers | Genetic Adaptation of a Mevalonate Pathway Deficient Mutant in Staphylococcus aureus [frontiersin.org]
- 2. A redundant isoprenoid biosynthetic pathway supports Staphylococcus aureus metabolic versatility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Staphylococcus aureus 3-hydroxy-3-methylglutaryl-CoA synthase: crystal structure and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Staphylococcus aureus Mevalonate Kinase: Isolation and Characterization of an Enzyme of the Isoprenoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of Phosphomevalonate Kinase from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of E. coli 1-deoxy-D-xylulose-5-phosphate synthase by acetylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Antibacterial target DXP synthase catalyzes the cleavage of d-xylulose 5-phosphate: a study of ketose phosphate binding and the ketol transfer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent Inhibition of E. coli DXP Synthase by a gem-Diaryl Bisubstrate Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Toward Understanding the Chemistry and Biology of 1-Deoxy-d-xylulose 5-phosphate (DXP) Synthase: A Unique Antimicrobial Target at the Heart of Bacterial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fosmidomycin Biosynthesis Diverges from Related Phosphonate Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of phosphate isosters of fosmidomycin and analogs as inhibitors of Escherichia coli and Mycobacterium smegmatis 1-deoxyxylulose 5-phosphate reductoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Statins and Antimicrobial Effects: Simvastatin as a Potential Drug against Staphylococcus aureus Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Over 40 Years of Fosmidomycin Drug Research: A Comprehensive Review and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. biorxiv.org [biorxiv.org]
- 22. Streamlining marker-less allelic replacement in Streptococcus pneumoniae through a single transformation step strategy: easyJanus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Streamlining marker-less allelic replacement in Streptococcus pneumoniae through a single transformation step strategy: easyJanus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of HMG-CoA Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of various 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors, commonly known as statins. The information presented is supported by experimental data from preclinical and clinical studies to aid in research and drug development efforts.
Mechanism of Action: Inhibition of Cholesterol Synthesis
HMG-CoA reductase is the rate-limiting enzyme in the cholesterol biosynthesis pathway. Statins competitively inhibit this enzyme, leading to a reduction in intracellular cholesterol levels. This, in turn, upregulates the expression of low-density lipoprotein (LDL) receptors on the surface of hepatocytes, enhancing the clearance of LDL cholesterol from the bloodstream.[1][2][3]
References
Reversing Statin-Induced Cellular Phenotypes: A Comparative Guide to Exogenous (R)-Mevalonate Rescue
For Researchers, Scientists, and Drug Development Professionals
Statins, widely recognized for their cholesterol-lowering prowess, are inhibitors of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway. This inhibition, while beneficial in managing hypercholesterolemia, can induce a range of cellular phenotypes beyond lipid reduction, including anti-proliferative and pro-apoptotic effects in cancer cells, and modulation of immune responses. These "off-target" effects are often a direct consequence of depleting mevalonate and its downstream products. This guide provides a comparative overview of experimental data demonstrating the rescue of these statin-induced phenotypes with exogenous (R)-mevalonate, offering insights into the underlying mechanisms and experimental designs.
Quantitative Data Summary: Statin-Induced Effects and Mevalonate Rescue
The following tables summarize key quantitative findings from various studies, illustrating the efficacy of exogenous mevalonate and other pathway intermediates in reversing statin-induced cellular changes.
Table 1: Rescue of Statin-Induced Growth Inhibition in Cancer Cell Lines
| Cell Line | Statin & Concentration | Observed Phenotype | Rescue Agent & Concentration | % Rescue/Reversal of Phenotype | Reference |
| HOP-92 (Lung Cancer) | 10 µM Atorvastatin | Growth inhibition | Mevalonate (concentration not specified) | Reversal of growth inhibition | [1] |
| PC-3 (Prostate Cancer) | 10 µM Atorvastatin | Growth inhibition | Mevalonate (concentration not specified) | Reversal of growth inhibition | [1] |
| U87 (Glioblastoma) | 10 µM Pitavastatin | Decreased cell viability to 6.96% ± 0.17% | Mevalonolactone, GGPP | Rescue of cell death | [2] |
| MDA-MB-431 (Melanoma) | 10 µM Pitavastatin | Decreased cell viability | Mevalonolactone, GGPP | Rescue of cell death | [2] |
| U251MG (Glioblastoma) | Simvastatin (concentration not specified) | Decreased cell viability | 100µM Mevalonolactone or 10µM GGPP | Complete rescue of decreased viability | [3] |
| NB4, OCI-M3, HL60, UT7-GM, TF-1, KG1a (Leukemia) | 1-100 µM Simvastatin | Dose-dependent decrease in viable cells | 250 µM Mevalonate | Reversal of cytotoxicity | [4] |
Table 2: Reversal of Statin's Effects on Signaling Pathways and Other Cellular Functions
| Cell System | Statin & Concentration | Effect on Signaling/Function | Rescue Agent & Concentration | Outcome | Reference |
| Breast Cancer Cells | Simvastatin | Deactivation of PI3K/Akt and MAPK/ERK pathways | Mevalonate, FPP, GGPP | Reversal of anti-tumoral effects | [5] |
| Vascular Endothelial Cells | Simvastatin | Reduction in costimulation of CD4+ T cell proliferation and cytokine production (IL-2, IFNγ, IL-6) | L-mevalonate | Reversed phenotypic and functional responses | [6] |
| Human Airway Epithelial Cells (A549) | H₂O₂-induced oxidative stress + Simvastatin | Restoration of HDAC2 expression and activity | Mevalonate | Reduced the activity of HDAC2 | [7] |
| N2a cells | Simvastatin | Changes in RhoA isoelectric point | Mevalonate | Completely reversed changes | [8] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for assessing the rescue of statin-induced phenotypes.
Cell Viability and Growth Inhibition Assays
-
Cell Culture: Cancer cell lines (e.g., U87, A549, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in multi-well plates. After allowing for attachment, they are treated with a specific statin (e.g., 10 µM simvastatin) alone or in combination with a rescue agent (e.g., 2.5-5 mM mevalonate, 7.5-15 µM GGPP, or 7.5-15 µM FPP). Rescue agents are typically added 4 hours prior to statin treatment.
-
Incubation: Cells are incubated for a designated period (e.g., 96 hours).
-
Viability Assessment: Cell viability is quantified using methods such as the MTT assay, which measures mitochondrial metabolic activity, or by direct cell counting.
-
Data Analysis: Results are expressed as a percentage of viable cells relative to a vehicle-treated control. Statistical significance is determined using appropriate tests (e.g., Student's t-test).[9]
Western Blot Analysis of Signaling Pathways
-
Cell Lysis: After treatment with a statin with or without mevalonate, cells are washed with cold PBS and lysed in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of proteins in the signaling pathway of interest (e.g., Akt, ERK).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software. The ratio of phosphorylated to total protein is calculated to determine the activation state of the signaling pathway.
Visualizing the Mechanisms
The following diagrams illustrate the key pathways and experimental logic involved in the rescue of statin-induced phenotypes.
Caption: The Mevalonate Pathway and Points of Intervention.
Caption: Workflow for a Mevalonate Rescue Experiment.
Conclusion
References
- 1. Statin-induced mevalonate pathway inhibition attenuates the growth of mesenchymal-like cancer cells that lack functional E-cadherin mediated cell cohesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simvastatin-induced breast cancer cell death and deactivation of PI3K/Akt and MAPK/ERK signalling are reversed by metabolic products of the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of mevalonate metabolism by statins augments the immunoregulatory phenotype of vascular endothelial cells and inhibits the costimulation of CD4+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of statins and mevalonate pathway on impaired HDAC2 activity induced by oxidative stress in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mevalonate Cascade Inhibition by Simvastatin Induces the Intrinsic Apoptosis Pathway via Depletion of Isoprenoids in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ATP Consumption in Eukaryotic and Archaeal Mevalonate Pathways
For researchers, scientists, and drug development professionals, understanding the intricate bioenergetics of metabolic pathways is paramount. The mevalonate (B85504) (MVA) pathway, a crucial route for the biosynthesis of isoprenoids, exhibits distinct variations across different domains of life, particularly in its consumption of adenosine (B11128) triphosphate (ATP). This guide provides an objective comparison of the ATP stoichiometry between the canonical eukaryotic MVA pathway and the modified archaeal MVA pathway, supported by experimental data and detailed methodologies.
Executive Summary
The eukaryotic mevalonate pathway is a well-established metabolic route that consumes three molecules of ATP to convert one molecule of mevalonate into the isoprenoid precursor isopentenyl pyrophosphate (IPP). In contrast, the archaeal mevalonate pathway represents a more energy-efficient variant, requiring only two molecules of ATP for the same conversion. This fundamental difference in energy expenditure has significant implications for metabolic engineering and the development of novel therapeutics targeting these pathways.
Pathway Comparison: A Stoichiometric Divide
The divergence in ATP consumption between the two pathways lies in the enzymatic steps that follow the formation of mevalonate. While both pathways initiate with the conversion of acetyl-CoA to mevalonate, the subsequent phosphorylation and decarboxylation steps differ significantly.
The Eukaryotic Mevalonate Pathway: A Three-ATP Investment
In eukaryotes, the conversion of mevalonate to IPP proceeds through three consecutive ATP-dependent reactions.[1] First, mevalonate kinase (MVK) phosphorylates mevalonate to mevalonate-5-phosphate. This is followed by a second phosphorylation reaction catalyzed by phosphomevalonate kinase (PMVK), yielding mevalonate-5-pyrophosphate. The final step is an ATP-dependent decarboxylation of mevalonate-5-pyrophosphate by diphosphomevalonate decarboxylase (MVD) to produce IPP.[1]
The Archaeal Mevalonate Pathway: An Economical Two-ATP Route
The most prevalent archaeal MVA pathway is a more streamlined process in terms of ATP usage.[2][3][4] It begins similarly with the phosphorylation of mevalonate to mevalonate-5-phosphate by mevalonate kinase, consuming one molecule of ATP. However, the subsequent steps diverge. Instead of a second phosphorylation, phosphomevalonate is dehydrated and then decarboxylated by enzymes that do not require ATP. The resulting isopentenyl phosphate (B84403) is then phosphorylated by isopentenyl phosphate kinase (IPK) in an ATP-dependent reaction to yield IPP.[2][4] This pathway effectively bypasses one of the ATP-consuming steps seen in the eukaryotic counterpart. Some variations exist within archaea, such as the Thermoplasma-type pathway, which also appears to utilize two ATP molecules.[5][6]
Quantitative Data Summary
The table below summarizes the ATP consumption at each key enzymatic step in the lower mevalonate pathway of both eukaryotes and the common archaeal route.
| Enzymatic Step | Eukaryotic Pathway Enzyme | ATP Consumed | Archaeal Pathway Enzyme | ATP Consumed | Key Kinetic Parameter (Km for ATP) |
| Mevalonate → Mevalonate-5-phosphate | Mevalonate Kinase (MVK) | 1 | Mevalonate Kinase (MVK) | 1 | Human MVK: 74 µM[7], S. aureus MVK: 339 µM[8] |
| Mevalonate-5-phosphate → Mevalonate-5-pyrophosphate | Phosphomevalonate Kinase (PMVK) | 1 | - | 0 | Human PMVK: 260 µM[7], S. cerevisiae PMVK: 74.3 - 98.3 µM[1] |
| Mevalonate-5-pyrophosphate → Isopentenyl Pyrophosphate | Diphosphomevalonate Decarboxylase (MVD) | 1 | - | 0 | Human MVD: 0.69 mM[9], Rat MVD: 0.53 mM[10] |
| Isopentenyl Phosphate → Isopentenyl Pyrophosphate | - | 0 | Isopentenyl Phosphate Kinase (IPK) | 1 | T. acidophilum IPK: Apparent Km for ATP can be determined[11] |
| Total ATP Consumed per Mevalonate | 3 | 2 |
Visualizing the Pathways
To illustrate the flow of these metabolic routes and highlight the points of ATP consumption, the following diagrams have been generated using the DOT language.
References
- 1. Kinetics of Phosphomevalonate Kinase from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. Catalytic mechanism of mevalonate kinase revisited, a QM/MM study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human mevalonate diphosphate decarboxylase: Characterization, investigation of the mevalonate diphosphate binding site, and crystal structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. researchgate.net [researchgate.net]
- 8. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structural Characterization and Functional Analysis of Mevalonate Kinase from Tribolium castaneum (Red Flour Beetle) - PMC [pmc.ncbi.nlm.nih.gov]
Differential Gene Expression in Response to Mevalonate vs. MEP Pathway Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The biosynthesis of isoprenoids, a vast and diverse class of molecules essential for life, is governed by two distinct metabolic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. In plants and some microorganisms, these pathways operate in parallel in different cellular compartments—the MVA pathway in the cytosol and the MEP pathway in the plastids. In contrast, animals utilize only the MVA pathway. The inhibition of these pathways, either for therapeutic purposes (e.g., statins targeting the MVA pathway) or for studying plant and microbial physiology, triggers significant and distinct downstream effects on global gene expression. This guide provides an objective comparison of these transcriptomic responses, supported by experimental data, to aid researchers in understanding the broader consequences of targeting these fundamental metabolic routes.
Data Presentation: Comparative Gene Expression Analysis
Direct comparative transcriptomic studies are limited; however, analysis of key experiments in model organisms reveals distinct patterns of gene regulation following the inhibition of each pathway. The most direct comparison comes from a study in Arabidopsis thaliana seedlings, which highlights that the most significant transcriptional changes occur outside of the targeted isoprenoid biosynthesis pathways themselves, pointing towards complex regulatory feedback and crosstalk.
Table 1: Summary of Transcriptomic Response to MVA vs. MEP Pathway Inhibition in Arabidopsis thaliana
This table summarizes data from a study where A. thaliana seedlings were treated with either lovastatin (B1675250) (an MVA pathway inhibitor) or fosmidomycin (B1218577) (a MEP pathway inhibitor) and analyzed using microarray technology.[1][2][3]
| Feature | Mevalonate (MVA) Pathway Inhibition (Lovastatin) | Methylerythritol Phosphate (MEP) Pathway Inhibition (Fosmidomycin) |
| Total Differentially Expressed Genes (DEGs) | 329 genes at 3h; number decreased over 48h[2] | 156 genes at 3h; number increased to 659 genes at 48h[3] |
| Effect on Isoprenoid Pathway Genes | Expression of genes in the sterol, chlorophyll, and carotenoid metabolic pathways remained largely unchanged.[1][4] | Expression of genes in the sterol, chlorophyll, and carotenoid metabolic pathways remained largely unchanged.[1][4] |
| Key Affected Gene Categories | - Protein Kinases: Expression of 60 genes altered, with 82% changing within the first 3 hours.[3]- Metabolite Catabolism: Slight increase in expression of genes for epoxycarotenoid cleavage enzyme and chlorophyllase.[3] | - Protein Kinases: Expression of 58 genes altered, with 45% changing within the first 3 hours.[3]- Crosstalk Regulation: Increased expression of two isogenes for squalene (B77637) monooxygenase (an MVA pathway enzyme).[3] |
| Primary Conclusion | A lack of correlation between metabolite levels and the expression of corresponding biosynthetic genes suggests a primary role for post-transcriptional regulation.[1][4] | A lack of correlation between metabolite levels and the expression of corresponding biosynthetic genes suggests a primary role for post-transcriptional regulation.[1][4] |
Table 2: Evidence of Transcriptional Crosstalk Between MVA and MEP Pathways
Data synthesized from studies in various plant models demonstrates that perturbing one pathway transcriptionally affects the other, indicating a coordinated regulatory network.
| Perturbation | Organism | Effect on MVA Pathway Genes | Effect on MEP Pathway Genes |
| MEP Inhibition (Fosmidomycin) | Arabidopsis thaliana | Upregulation of squalene monooxygenase isogenes.[3] | Initial feedback-driven upregulation of DXS and DXR expression, followed by a sharp decrease.[5] |
| MVA Inhibition (Mevinolin) | Salvia miltiorrhiza | Initial feedback-driven upregulation of HMGR expression, followed by a sharp decrease.[5] | - |
| Overexpression of DXR (MEP Pathway) | Poplar | Downregulation of MVA pathway-related genes. | Upregulation of MEP pathway-related genes. |
| Overexpression of HMGR (MVA Pathway) | Poplar | Upregulation of MVA pathway-related genes. | Upregulation of some MEP pathway-related genes (e.g., DXS, DXR). |
Experimental Protocols
A generalized protocol for conducting a comparative differential gene expression analysis is provided below, with specific parameters from cited literature for context.
Protocol: Comparative Transcriptomic Analysis via RNA Sequencing (RNA-Seq)
-
Biological Material & Treatment:
-
Plant Model Example (Arabidopsis thaliana seedlings): Grow sterile seedlings in liquid culture. Treat with pathway-specific inhibitors. For MVA pathway inhibition, use 100 µM lovastatin; for MEP pathway inhibition, use 400 µM fosmidomycin.[2][3] Include a vehicle control (e.g., DMSO for lovastatin).
-
Cell Culture Model Example (Human Cancer Cells): Culture cells to ~80% confluence. Treat with an MVA pathway inhibitor such as lovastatin (e.g., 12.5 µM) for a defined period (e.g., 36 hours).
-
Time Course: Harvest samples at multiple time points (e.g., 3, 12, 48 hours) to capture both early and late transcriptional responses.[2][3] Use at least three biological replicates per condition and time point.
-
-
RNA Extraction and Quality Control:
-
Immediately freeze harvested samples in liquid nitrogen.
-
Extract total RNA using a suitable kit (e.g., RNeasy Plant Mini Kit for plants, RNeasy Mini Kit for cells) including a DNase I treatment step to remove genomic DNA contamination.
-
Assess RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from high-quality RNA using a standard kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., >20 million).
-
-
Bioinformatic Analysis:
-
Quality Control: Assess raw sequencing reads for quality using tools like FastQC. Trim adapters and low-quality bases using software like Trimmomatic.
-
Alignment: Align the cleaned reads to the appropriate reference genome using a splice-aware aligner such as HISAT2 or STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use a statistical package like DESeq2 or edgeR in R to normalize the gene counts and identify differentially expressed genes (DEGs) between the inhibitor-treated groups and the control. Common thresholds for significance are a false discovery rate (FDR) < 0.05 and a log2 fold change > |1|.
-
Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the lists of DEGs to identify the biological processes and pathways that are significantly affected by each inhibitor.
-
Visualizations: Pathways and Workflows
Signaling Pathways and Experimental Design
Caption: The Mevalonate (MVA) pathway, inhibited by statins like lovastatin at the HMG-CoA reductase (HMGCR) step.
Caption: The Methylerythritol Phosphate (MEP) pathway, inhibited by fosmidomycin at the DXP reductoisomerase (DXR) step.
Caption: Experimental workflow for comparative transcriptomic analysis of MVA and MEP pathway inhibition.
Caption: Crosstalk between MVA and MEP pathways in response to specific inhibitors, showing both metabolic and transcriptomic effects.
References
- 1. pnas.org [pnas.org]
- 2. Crosstalk between cytosolic and plastidial pathways of isoprenoid biosynthesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crosstalk between cytosolic and plastidial pathways of isoprenoid biosynthesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
Unveiling Metabolic Shifts: A Comparative Guide to Mevalonate Pathway Activity in Cells
For researchers, scientists, and drug development professionals, understanding the intricate metabolic reprogramming that occurs within a cell is paramount. The mevalonate (B85504) (MVA) pathway, a critical route for the synthesis of cholesterol and essential non-sterol isoprenoids, has emerged as a key player in various cellular processes and a promising target in disease, particularly in oncology. This guide provides a comparative analysis of the metabolomic landscape of cells with an active versus an inhibited mevalonate pathway, supported by experimental data and detailed methodologies.
Inhibition of the mevalonate pathway, often achieved through the use of statins, leads to significant alterations in the cellular metabolome. These changes extend far beyond the direct products of the pathway, impacting central carbon metabolism, lipid biosynthesis, and cellular signaling. This guide will delve into these metabolic consequences, offering a clear comparison based on quantitative data from studies on various cancer cell lines.
Quantitative Metabolomic Analysis: Active vs. Inhibited MVA Pathway
The following tables summarize the quantitative changes in key metabolites observed in cancer cells upon inhibition of the mevalonate pathway. The data is compiled from studies utilizing different statins and various cancer cell models, providing a broad overview of the metabolic response.
| Table 1: Key Metabolite Changes in Breast Cancer Cells (MDAMB231) with Lovastatin (B1675250) Treatment | |
| Metabolite | Fold Change vs. Control |
| Lactate (B86563) | 0.44 ± 0.13[1] |
| Citrate (B86180) | 0.30 ± 0.11[1] |
| Table 2: Metabolite Concentration Changes in Lung Cancer Cells with Atorvastatin (B1662188) Treatment | ||
| Metabolite | Cell Line | Concentration (pmol/μL) - Control |
| HMG-CoA | NCI-H322M (Statin-Resistant) | ~1.8[2][3] |
| HMG-CoA | HOP-92 (Statin-Sensitive) | ~0.4[2][3] |
| CoA | NCI-H322M (Statin-Resistant) | ~1.0[2][3] |
| CoA | HOP-92 (Statin-Sensitive) | ~0.2[2][3] |
Deciphering the Metabolic Reprogramming
Inhibition of the mevalonate pathway triggers a cascade of metabolic adjustments. In breast cancer cells, treatment with lovastatin resulted in a significant decrease in both lactate and citrate levels, suggesting a suppression of glycolysis and the Krebs cycle.[1] This is further supported by observations of reduced glucose consumption in lovastatin-treated cells.
A study comparing statin-sensitive (HOP-92) and statin-resistant (NCI-H322M) lung cancer cell lines revealed significant differences in the basal levels of key metabolites.[2][3] The statin-sensitive cells exhibited lower baseline concentrations of HMG-CoA and CoA.[2][3] Upon treatment with atorvastatin, the resistant cells showed an increase in HMG-CoA levels, while the sensitive cells showed no significant change.[2][3] Furthermore, atorvastatin treatment led to a decrease in the mRNA expression of PANK2, an enzyme involved in CoA synthesis, in the sensitive cell line.[2]
These findings highlight that the metabolic response to mevalonate pathway inhibition can be cell-type dependent and may be linked to the intrinsic metabolic wiring of the cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide, providing a framework for reproducing and building upon these findings.
Cell Culture and Statin Treatment
-
Cell Lines:
-
MDA-MB-231 (human breast adenocarcinoma)
-
NCI-H322M (human non-small cell lung carcinoma, statin-resistant)
-
HOP-92 (human non-small cell lung carcinoma, statin-sensitive)
-
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Statin Treatment:
Metabolite Extraction
-
Breast Cancer Cells: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and harvested. Metabolites were extracted using a solvent mixture of methanol, chloroform, and water. The aqueous layer containing polar metabolites was collected for analysis.
-
Lung Cancer Cells: Following treatment, cells were washed with cold PBS and scraped into a methanol/water solution. The cell suspension was then subjected to sonication and centrifugation to separate the protein pellet from the metabolite-containing supernatant.
Metabolomic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (for breast cancer cells): The extracted polar metabolites were reconstituted in a deuterated phosphate (B84403) buffer and analyzed using a high-resolution NMR spectrometer. The resulting spectra were processed and analyzed to identify and quantify metabolites.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) (for lung cancer cells): The metabolite extracts were analyzed using a liquid chromatography system coupled to a mass spectrometer. This technique allowed for the separation, identification, and quantification of a wide range of metabolites with high sensitivity and specificity.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: The Mevalonate Pathway and the site of statin inhibition.
Caption: A generalized workflow for comparative metabolomics studies.
References
- 1. Effects of lovastatin on breast cancer cells: a proteo-metabonomic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of Novel Metabolic Features Reflecting Statin Sensitivity in Lung Cancer Cells [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Effects of lovastatin on breast cancer cells: a proteo-metabonomic study [ouci.dntb.gov.ua]
Validating (R)-Mevalonate's Role in Downstream Isoprenoid Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental approaches to validate the essential role of (R)-mevalonate in the synthesis of specific downstream isoprenoids. We present supporting experimental data, detailed methodologies for key experiments, and a comparative analysis of alternative pathways and inhibitory molecules.
Introduction to the Mevalonate (B85504) Pathway
The mevalonate (MVA) pathway is a critical metabolic route in eukaryotes and some other organisms, responsible for the production of a diverse array of isoprenoids. These molecules are fundamental for numerous cellular functions. The pathway commences with acetyl-CoA and proceeds through the key intermediate, this compound, to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units serve as the foundational building blocks for all isoprenoids, including cholesterol, ubiquinone (Coenzyme Q10), dolichols, and for the prenylation of proteins.[1][2][3] Understanding the flux of this compound to these specific downstream products is crucial for research in areas ranging from cardiovascular disease to oncology.[3]
This guide will explore experimental strategies to quantify the contribution of this compound to the synthesis of these key downstream isoprenoids and compare its efficiency with alternative biosynthetic routes.
Comparative Analysis of Downstream Isoprenoid Synthesis
The metabolic fate of this compound is partitioned among several key downstream branches. The efficiency and rate of synthesis for each major product can be quantified using various experimental techniques, primarily through radiolabeling and mass spectrometry.
Quantitative Data from Radiolabeling Studies
Radiolabeling experiments using tritium-labeled mevalonate ([³H]mevalonate) allow for the direct measurement of its incorporation into downstream isoprenoids. This provides a quantitative measure of the biosynthetic flux towards each product.
Table 1: Comparative Biosynthesis Rates of Downstream Isoprenoids from [³H]Mevalonate in Rat Brain Slices [4]
| Isoprenoid | Biosynthesis Rate (nmol/h/g) |
| Cholesterol | 5.5 |
| Ubiquinone | 0.25 |
| Dolichol | 0.0093 |
| Dolichyl-P | 0.0091 |
Table 2: Relative Incorporation of [¹⁴C]Mevalonate into Major Isoprenoids in Phytophthora cactorum [5]
| Isoprenoid | Relative Proportion of ¹⁴C Incorporation |
| Farnesol (B120207) | 2 |
| Geranylgeraniol (B1671449) | 4 |
| Dolichols | 3 |
| Ubiquinones | 5 |
These data clearly demonstrate that the flux from mevalonate is differentially regulated towards various downstream products, with cholesterol being a major product in mammalian brain tissue.
Comparison with the MEP Pathway
In many bacteria, plants, and some protozoa, isoprenoid precursors are synthesized via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates independently of the mevalonate pathway.[6][7][8] This pathway utilizes different starting materials and enzymatic reactions to produce IPP and DMAPP. In organisms possessing both pathways, there can be cross-talk and exchange of intermediates.[7]
A key method to differentiate and quantify the contribution of each pathway is through stable isotope labeling with ¹³C-glucose, followed by mass spectrometry or NMR to analyze the labeling patterns in the final isoprenoid products.[7] Studies in plants have shown that both pathways can contribute to the synthesis of certain isoprenoids like dolichols, with the MEP pathway being more involved in the initial stages of chain synthesis.[7]
Experimental Validation Using Inhibitors
A powerful method to validate the role of this compound is to inhibit its synthesis and then observe the restoration of downstream product synthesis upon the addition of exogenous this compound. Statins, such as lovastatin (B1675250) and compactin, are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.[9]
Experimental Approach:
-
Treat cells with a statin to block endogenous mevalonate production.
-
Measure the levels of downstream isoprenoids (cholesterol, ubiquinone, dolichol).
-
In a parallel experiment, treat cells with the statin and supplement with exogenous this compound.
-
Measure the levels of downstream isoprenoids and compare with the statin-only group.
A rescue of isoprenoid synthesis by the addition of mevalonate confirms its role as the essential precursor. For example, studies have shown that statin-induced attenuation of IL-8 production in monocytic cells can be prevented by co-incubation with mevalonate.[9]
Experimental Protocols
Radiolabeling and Quantification of Downstream Isoprenoids
This protocol is adapted from studies quantifying isoprenoid biosynthesis in tissue slices.[4][10]
Objective: To quantify the rate of synthesis of cholesterol, ubiquinone, and dolichol from radiolabeled this compound.
Materials:
-
Tissue slices (e.g., rat liver or brain)
-
Incubation buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
[³H]-(R)-mevalonate
-
Saponification solution (e.g., ethanolic KOH)
-
Organic solvents (e.g., hexane (B92381), diethyl ether, chloroform, methanol)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a radioactivity detector
-
Internal standards for cholesterol, ubiquinone, and dolichol
Procedure:
-
Prepare thin tissue slices and pre-incubate in oxygenated buffer.
-
Add [³H]-(R)-mevalonate to the incubation medium and incubate for a defined period (e.g., 1-4 hours).
-
Stop the reaction by adding the saponification solution.
-
Saponify the samples to hydrolyze esterified forms of the lipids.
-
Extract the non-saponifiable lipids (containing cholesterol, ubiquinone, and dolichol) using an organic solvent like hexane or diethyl ether.
-
Wash the organic phase to remove water-soluble contaminants.
-
Evaporate the solvent and redissolve the lipid extract in a suitable solvent for HPLC analysis.
-
Inject the sample into the HPLC system. Use a reverse-phase C18 column for separation.
-
Quantify the mass of each isoprenoid using the UV detector by comparing peak areas to those of known standards.
-
Quantify the radioactivity in each peak using the radioactivity detector.
-
Calculate the specific radioactivity (dpm/nmol) for each isoprenoid and the rate of synthesis (nmol/h/g of tissue).
Statin Inhibition and Mevalonate Rescue Experiment
This protocol is a general guideline for cell culture experiments.[9]
Objective: To demonstrate the essentiality of this compound for the synthesis of a specific downstream product by inhibiting its production and then rescuing the phenotype with exogenous mevalonate.
Materials:
-
Mammalian cell line of interest
-
Cell culture medium and supplements
-
Statin (e.g., lovastatin or simvastatin)
-
(R)-Mevalonic acid lithium salt
-
Assay-specific reagents to measure the downstream effect (e.g., ELISA kit for a secreted protein, reagents for quantifying cholesterol).
-
LC-MS/MS for direct quantification of isoprenoids.
Procedure:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Divide the cells into three treatment groups:
-
Control (vehicle only)
-
Statin (at a predetermined effective concentration)
-
Statin + this compound (at a concentration sufficient to rescue the effect)
-
-
Incubate the cells for a suitable period (e.g., 24-48 hours).
-
Harvest the cells or culture medium.
-
Perform the specific assay to measure the downstream product or effect. For direct measurement of isoprenoids, perform lipid extraction followed by LC-MS/MS analysis.
-
Analyze the data, comparing the results from the three groups. A significant reduction in the product in the statin group and a restoration to near-control levels in the statin + mevalonate group validates the role of mevalonate.
Visualizations
Caption: The Mevalonate Pathway leading to diverse isoprenoid products.
Caption: General experimental workflow for validating mevalonate's role.
Conclusion
Validating the role of this compound in the synthesis of specific downstream isoprenoids is achievable through a combination of established experimental techniques. Radiolabeling studies provide direct quantitative data on the metabolic flux from mevalonate to products like cholesterol, ubiquinone, and dolichol. The use of specific inhibitors like statins, coupled with rescue experiments using exogenous mevalonate, offers a robust method to confirm the pathway's essentiality. For organisms with alternative isoprenoid synthesis pathways, stable isotope tracing is a powerful tool for dissecting the relative contributions of each route. The methodologies and data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at elucidating the intricate roles of the mevalonate pathway in health and disease.
References
- 1. Frontiers | The Mevalonate Pathway, a Metabolic Target in Cancer Therapy [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Mevalonate pathway: a review of clinical and therapeutical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rates of cholesterol, ubiquinone, dolichol and dolichyl-P biosynthesis in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dolichols, ubiquinones, geranylgeraniol and farnesol as the major metabolites of mevalonate in Phytophthora cactorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mevalonate pathway of isoprenoid biosynthesis supports metabolic flexibility in Mycobacterium marinum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contribution of the Mevalonate and Methylerythritol Phosphate Pathways to the Biosynthesis of Dolichols in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Network analysis of the MVA and MEP pathways for isoprenoid synthesis. | Semantic Scholar [semanticscholar.org]
- 9. Role of the mevalonate pathway of isoprenoid synthesis in IL-8 generation by activated monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo synthesis of dolichol and other main mevalonate products in various organs of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the effects of mevalonate pathway inhibitors on different cancer cell lines
This guide provides a comparative overview of the effects of various mevalonate (B85504) (MVA) pathway inhibitors on different cancer cell lines. The MVA pathway, essential for producing cholesterol and isoprenoids, is frequently upregulated in cancer, making it a key therapeutic target.[1][2][3] Inhibitors of this pathway, including statins, bisphosphonates, and farnesyltransferase inhibitors, disrupt critical cellular processes in cancer cells, such as protein prenylation, leading to reduced proliferation and apoptosis.[4][5] This document summarizes quantitative data from preclinical studies, details common experimental protocols, and visualizes the underlying biological pathways and workflows.
Data Presentation: Comparative Efficacy of MVA Pathway Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various mevalonate pathway inhibitors across several human cancer cell lines, as determined by cell viability assays. Lower IC50 values indicate higher potency.
| Inhibitor | Class | Cancer Cell Line | Cell Type | IC50 (µM) | Assay Duration | Reference |
| Statins (HMG-CoA Reductase Inhibitors) | ||||||
| Simvastatin | Statin | MCF-7 | Breast (ER+) | 8.9 | 48 hours | [6] |
| MDA-MB-231 | Breast (Triple-Negative) | 4.5 | 48 hours | [6] | ||
| Atorvastatin | Statin | MDA-MB-231 | Breast (Triple-Negative) | ~4.0 | 72 hours | [7] |
| Cerivastatin | Statin | A172 | Glioblastoma | 0.098 | 72 hours | [8] |
| Pitavastatin | Statin | A172 | Glioblastoma | 0.334 | 72 hours | [8] |
| U87 | Glioblastoma | 7.30 | 72 hours | [8] | ||
| MDA-MB-231 | Breast (Triple-Negative) | 0.21 | 72 hours | [9] | ||
| Fluvastatin | Statin | A172 | Glioblastoma | 0.922 | 72 hours | [8] |
| Nitrogen-Containing Bisphosphonates (FPPS Inhibitors) | ||||||
| Zoledronic Acid | Bisphosphonate | MDA-MB-231 | Breast (Triple-Negative) | ~1.0 (Invasion inh.) | Not Specified | [10] |
| Oral Carcinoma | Head and Neck | 10 - 100 | Not Specified | [5] | ||
| Transferase Inhibitors | ||||||
| Lonafarnib | Farnesyltransferase Inhibitor | SKOV3 | Ovarian | ~10.0 | 72 hours | [11] |
| OVCAR5 | Ovarian | ~10.0 | 72 hours | [11] | ||
| FTI-277 | Farnesyltransferase Inhibitor | MDA-MB-231 | Breast (Triple-Negative) | Induces G1 Arrest | Not Specified | [12][13] |
| GGTI-298 | Geranylgeranyltransferase I Inhibitor | MDA-MB-231 | Breast (Triple-Negative) | Induces G1 Arrest | Not Specified | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a representative protocol for the MTT assay, a common colorimetric method used to assess cell viability and determine the IC50 values listed above.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[14][15] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance.[16]
1. Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
Mevalonate pathway inhibitors (dissolved in a suitable solvent like DMSO)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in sterile PBS)[16]
-
Solubilization buffer (e.g., DMSO, or 10% SDS in 0.01 N HCl)[17]
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm and a reference wavelength of 630-640 nm)[17]
-
Humidified incubator (37°C, 5% CO₂)
2. Reagent Preparation:
-
Cell Seeding: Culture cells to ~80% confluency, then trypsinize, count, and resuspend in complete medium to the desired seeding density (typically 5,000-10,000 cells per well).
-
Inhibitor Stock Solutions: Prepare concentrated stock solutions of each inhibitor in DMSO. Further dilute in culture medium to create a range of working concentrations. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).
3. Procedure:
-
Cell Plating: Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only for blank controls. Incubate for 24 hours to allow cells to attach.[15]
-
Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the mevalonate pathway inhibitor. Include untreated (vehicle control) wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Following incubation, add 10-50 µL of MTT reagent (5 mg/mL) to each well.[16]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.[15]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[16] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader within 1 hour. A reference wavelength of ~630 nm can be used to subtract background absorbance.
4. Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate cell viability as a percentage relative to the untreated control cells:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the % Viability against the log of the inhibitor concentration and use non-linear regression to calculate the IC50 value.
Mandatory Visualizations
The following diagrams illustrate the mevalonate pathway, its downstream signaling effects, and a typical experimental workflow.
Caption: The mevalonate pathway and points of inhibition by different drug classes.
Caption: Downstream signaling effects of mevalonate pathway inhibition in cancer cells.
Caption: A typical experimental workflow for a cell viability (MTT) assay.
References
- 1. The interplay between cell signalling and the mevalonate pathway in cancer [cancer.fr]
- 2. The Mevalonate Pathway, a Metabolic Target in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mevalonate Pathway and Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mevalonate Pathway, a Metabolic Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-tumour effects of zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.waocp.org [journal.waocp.org]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New insights into the actions of bisphosphonate zoledronic acid in breast cancer cells by dual RhoA-dependent and -independent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug repositioning of mevalonate pathway inhibitors as antitumor agents for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. atcc.org [atcc.org]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. MTT assay [bio-protocol.org]
Functional Complementation of Isoprenoid Biosynthesis: A Comparative Guide to the Mevalonate and MEP Pathways
For Researchers, Scientists, and Drug Development Professionals
Isoprenoids, a vast and diverse class of natural products, are fundamental to life, playing critical roles in functions ranging from cell structure to signaling. In the quest to harness these compounds for pharmaceutical and biotechnological applications, a thorough understanding of their biosynthesis is paramount. In most plants and some microorganisms, two distinct pathways cooperate to produce the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP): the cytosolic Mevalonate (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1][2][3]
While classically viewed as independent routes supplying different classes of terpenes, a growing body of evidence reveals a significant degree of "cross-talk" and functional complementation between them.[4][5] This guide provides an objective comparison of these pathways, focusing on experimental data that demonstrates their interplay and the potential for one to compensate for the other, a critical consideration for metabolic engineering and drug development targeting these pathways.
Data Presentation: Quantitative Comparisons
The following tables summarize key experimental data illustrating the functional relationship between the MVA and MEP pathways under various perturbations.
Table 1: Effect of Pathway-Specific Inhibitors on Isoprenoid Production in Salvia miltiorrhiza
This study showcases how inhibiting one pathway affects the production of tanshinones, which are diterpenoids primarily synthesized via the MEP pathway. The data reveals that while the MEP pathway is dominant for tanshinone biosynthesis, the MVA pathway contributes significantly, and both are crucial for overall growth.[4]
| Treatment Condition (Hairy Roots) | Hairy Root Growth (% of Control) | Total Tanshinone Content (% of Control) | Key Finding |
| Control | 100% | 100% | Baseline production and growth. |
| Mevinolin (MEV) - MVA Inhibitor | 66% | ~50-85% (for individual tanshinones) | MVA pathway is critical for growth; also contributes precursors to MEP-derived products.[4] |
| Fosmidomycin (FOS) - MEP Inhibitor | 85% | ~23-60% (for individual tanshinones) | MEP pathway is the primary source for tanshinones; its inhibition is more detrimental to production than growth.[4] |
| MEV + DLG ¹ | 48% | ~12-74% (for individual tanshinones) | Blocking both the MVA pathway and IPP transport severely impacts growth and production, highlighting pathway interdependence.[4] |
| FOS + DLG ¹ | 58% | ~15-57% (for individual tanshinones) | Demonstrates that cross-talk is essential to partially rescue production when a primary pathway is inhibited.[4] |
¹ D,L-glyceraldehyde (DLG) is an inhibitor of IPP transport between the cytosol and plastids.
Table 2: Impact of Genetic Engineering on Isoprenoid Content in Poplar (Populus trichocarpa)
Overexpression of rate-limiting enzymes in one pathway directly influences the metabolic output of the other, providing strong evidence for the exchange of precursors.
| Genotype | Metabolite Class | Compound | Content (µg/g) vs. Non-Transgenic (NT) | Key Finding |
| NT (Control) | Carotenoids (MEP-derived) | Lycopene | ~0.02 | Baseline levels.[2] |
| β-carotene | ~0.08 | |||
| Lutein | ~100 | |||
| PtHMGR-OE (MVA pathway upregulated) | Carotenoids (MEP-derived) | Lycopene | ~0.08 | Overexpression of a cytosolic MVA enzyme boosts the production of plastidial MEP-derived carotenoids.[2][5][6] |
| β-carotene | ~0.33 | |||
| Lutein | ~272 | |||
| PtDXR-OE (MEP pathway upregulated) | MVA-related genes | - | Expression reduced by 81.6% | Upregulating the MEP pathway can lead to feedback inhibition or downregulation of the MVA pathway.[2][6] |
Table 3: Functional Replacement of MEP Pathway with MVA Pathway in Rhodobacter sphaeroides
This experiment provides the ultimate example of functional complementation, where the essential native MEP pathway is entirely replaced by a heterologous MVA pathway, not only rescuing the organism but enhancing the production of a target sesquiterpene.[7][8]
| R. sphaeroides Strain | Isoprenoid Pathway(s) Active | Amorphadiene Yield (mg/g glucose) | Relative Yield | Key Finding |
| Control | MEP + MVA (co-expressed) | ~0.08 | 1.0x | Co-expression of both pathways is effective. |
| Engineered | MVA only (MEP pathway inactivated) | ~0.16 | 2.0x | A heterologous MVA pathway can fully complement and even outperform the native MEP pathway for sesquiterpene production.[8] |
Mandatory Visualization
The following diagrams illustrate the biochemical pathways, experimental designs, and logical relationships central to understanding functional complementation.
Caption: The MVA and MEP pathways for isoprenoid biosynthesis.
Caption: Experimental workflow for pathway inhibitor studies.
References
- 1. Frontiers | Tanshinones, Critical Pharmacological Components in Salvia miltiorrhiza [frontiersin.org]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. daneshyari.com [daneshyari.com]
- 5. [Effects on Salvia miltiorrhiza hairy roots of tanshinones content accumulation after treated with fosmidomycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oaji.net [oaji.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (R)-Mevalonate: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of (R)-mevalonate, a key intermediate in the biosynthesis of cholesterol and other isoprenoids. The information presented is based on safety data sheets and general laboratory waste management protocols.
Hazard Assessment
This compound and its common laboratory forms, such as mevalonic acid lithium salt and mevalonolactone, are generally not classified as hazardous substances.[1][2][3] However, it is crucial to handle all laboratory chemicals with care and to follow standard safety protocols. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and detailed safety information.
Key Safety Precautions:
-
Avoid inhalation of dust or aerosols.[2]
-
Prevent contact with skin and eyes.[2]
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
-
Handle the substance in a well-ventilated area.[2]
General Disposal Principles
The primary principle for the disposal of this compound is to adhere to all federal, state, and local regulations governing chemical waste.[2][5] Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Do Not Mix: Do not mix this compound waste with other chemical waste streams unless instructed to do so by your EHS office.
-
Original Containers: Whenever possible, store waste this compound in its original container. If this is not feasible, use a compatible and properly labeled container.
-
Container Handling: Handle uncleaned, empty containers as you would the product itself.
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the disposal of this compound waste.
Step 1: Waste Collection and Storage
-
Collect waste this compound in a designated, compatible container. The container must be in good condition, with no cracks or leaks, and have a secure lid.
-
Clearly label the waste container as "Hazardous Waste" or as required by your institution, and identify the contents as "this compound". Include any other components of the waste stream.
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[6][7] Ensure the storage area is secure and away from incompatible materials.
Step 2: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office responsible for chemical waste management to schedule a pickup.
-
Provide the EHS office with an accurate description of the waste, including its composition and volume.
-
Follow all institutional procedures for waste pickup, which may include completing a specific waste disposal form.
Step 3: Spill Management
In the event of a spill, take the following immediate actions:
-
Evacuate the immediate area if necessary and ensure proper ventilation.
-
Wear appropriate PPE before attempting to clean the spill.
-
Prevent the spilled material from entering drains or waterways.[5]
-
For solid spills, sweep up the material, avoiding dust generation, and place it in a suitable container for disposal.[4][8]
-
For liquid spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.
-
Clean the affected area thoroughly.
-
Report the spill to your laboratory supervisor and EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
General Chemical Waste Disposal Guidelines
While no specific quantitative disposal parameters for this compound were identified, the following general guidelines for laboratory chemical waste should be applied.
| Guideline | Specification | Rationale |
| Waste Segregation | Do not mix this compound waste with incompatible materials. Specifically, keep acids separate from bases and oxidizers away from flammable materials.[9] | To prevent dangerous chemical reactions such as heat generation, gas evolution, or fire. |
| Container Management | Keep waste containers securely closed except when adding waste.[6][7] | To prevent spills and the release of vapors into the laboratory environment. |
| pH of Aqueous Waste | For general aqueous chemical waste, adjust the pH to be within the range of 5 to 9 before collection for disposal, if deemed safe and appropriate by your EHS office.[10] | To reduce the corrosivity (B1173158) of the waste and make it safer to handle and transport. This is a general guideline. |
| Accumulation Limits | Adhere to the maximum volume of hazardous waste allowed in a Satellite Accumulation Area (typically 55 gallons for hazardous waste and 1 quart for acutely toxic waste).[6][7] | To comply with regulatory requirements and minimize the risks associated with storing large quantities of waste. |
| Labeling | All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents, and the associated hazards (e.g., corrosive, flammable). | To ensure proper handling, storage, and disposal, and to inform emergency responders of the container's contents. |
Conclusion
The disposal of this compound follows standard procedures for non-hazardous or general laboratory chemical waste. The most critical step is to consult and comply with the specific waste management regulations of your institution and locality. Always contact your Environmental Health and Safety office for guidance on proper disposal procedures to ensure a safe and compliant laboratory environment.
References
- 1. biosynth.com [biosynth.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. npchem.co.th [npchem.co.th]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. odu.edu [odu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. fishersci.com [fishersci.com]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. ptb.de [ptb.de]
Essential Safety and Handling Protocols for (R)-mevalonate
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of (R)-mevalonate.
Personal Protective Equipment (PPE)
The primary hazards associated with compounds similar to this compound, such as mevalonate (B85504) lithium salt, include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, a comprehensive approach to personal protection is mandatory.
Core PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles are essential to protect against splashes.[2][3][4] In situations with a higher risk of splashing, such as when handling larger quantities or during vigorous mixing, a face shield should be worn in addition to goggles.[3]
-
Hand Protection: Chemical-resistant gloves are required to prevent skin contact.[2] Nitrile or neoprene gloves are recommended for handling acids and related compounds.[5] Always inspect gloves for any signs of degradation or perforation before use and change them regularly.
-
Body Protection: A lab coat or chemical-resistant apron should be worn to protect against spills.[3][6] For procedures with a higher risk of significant exposure, chemical-resistant coveralls may be necessary.[6]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any potential aerosols or vapors.[7] If a fume hood is not available or if there is a risk of generating significant aerosols, a NIOSH-approved respirator may be required.[2][3]
Operational Plan: Step-by-Step Guidance
1. Preparation and Handling:
-
Pre-handling Check: Before beginning any work, ensure that all necessary PPE is readily available and in good condition. Locate the nearest safety shower and eyewash station.
-
Work Area Setup: Designate a specific area for handling this compound. This area should be clean, uncluttered, and ideally within a certified chemical fume hood.
-
Weighing and Transfer: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhaling dust particles. Use appropriate tools (e.g., spatulas) for transfers to minimize the generation of dust.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. If the process generates heat, use a cooling bath.
2. Spill Cleanup Procedures:
In the event of a spill, remain calm and follow these steps:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (if necessary): For large or unmanageable spills, evacuate the area and notify the appropriate emergency response personnel.
-
Don Appropriate PPE: Before attempting to clean a small, manageable spill, ensure you are wearing the appropriate PPE, including gloves, goggles, and a lab coat.
-
Contain the Spill: For liquid spills, create a dike around the spill using an absorbent material like vermiculite (B1170534) or sand.[8][9]
-
Neutralize (if acidic): If the spilled material is acidic, it should be neutralized. Use a weak base such as sodium bicarbonate, sprinkling it from the outside of the spill towards the center.[10][11] Use pH paper to confirm neutralization.
-
Absorb and Collect: Once neutralized, absorb the material with an inert absorbent.[8] Carefully sweep or scoop the absorbed material into a designated, labeled waste container.[10]
-
Decontaminate: Clean the spill area with soap and water.[10] All materials used for cleanup, including contaminated PPE, should be disposed of as hazardous waste.
3. Disposal Plan:
-
Waste Characterization: While this compound itself may not be classified as a hazardous waste, it is crucial to perform a waste determination.[12] Any solutions or mixtures containing other hazardous chemicals must be treated as hazardous waste.
-
Non-Hazardous Waste: If determined to be non-hazardous, solid waste can be collected in a labeled, sealed container.[12] Non-hazardous liquid waste with a pH between 6 and 9.5 may be suitable for drain disposal, but always check with your institution's Environmental Health and Safety (EHS) office first.[12]
-
Hazardous Waste: All hazardous waste must be collected in properly labeled, sealed, and compatible containers. Follow your institution's specific guidelines for hazardous waste pickup and disposal.[8] Do not dispose of hazardous waste down the drain or in the regular trash.[1]
Quantitative Data Summary
| Parameter | Value | Source |
| Hazard Class (Mevalonate lithium salt) | Skin Irritant 2, Eye Irritant 2A, STOT SE 3 (Respiratory) | [1] |
| Hazard Statements (Mevalonate lithium salt) | H315, H319, H335 | [1] |
| Recommended Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. | [1][7] |
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: Decision workflow for selecting appropriate PPE.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. falseguridad.com [falseguridad.com]
- 3. trimaco.com [trimaco.com]
- 4. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 5. How to Respond to an Acid Spill in the Workplace | Acid Spill Clean Up [absorbentsonline.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. targetmol.com [targetmol.com]
- 8. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 9. cws.auburn.edu [cws.auburn.edu]
- 10. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 11. Chemical Spill and Response Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 12. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
